molecular formula C22H23ClO11 B12320014 Peonidin 3-O-beta-glucopyranoside chloride

Peonidin 3-O-beta-glucopyranoside chloride

Cat. No.: B12320014
M. Wt: 498.9 g/mol
InChI Key: VDTNZDSOEFSAIZ-UHFFFAOYSA-N
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Description

Peonidin 3-O-beta-glucopyranoside chloride is an anthocyanin compound of significant interest in biochemical and pharmacological research, particularly for studying bone remodeling and metabolic diseases. This compound demonstrates a unique dual mechanism of action by both promoting bone formation and inhibiting bone resorption. Research indicates it increases proliferation and differentiation of human osteoblasts and reduces apoptosis by modulating the Bax/Bcl-2 ratio and p53 expression . Its anabolic effects are linked to the upregulation of SIRT1/3 and PGC1α mRNA, suggesting a role in mitochondrial biogenesis and epigenetic regulation . Furthermore, in model systems, it has been shown to reduce RANKL-induced osteoclast formation and bone resorption . As a natural pigment belonging to the flavonoid family, its stability and bioavailability are influenced by its glycosidic structure . These properties make it a promising candidate for investigating novel therapeutic strategies for conditions like osteoporosis and osteomalacia . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNZDSOEFSAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure of Peonidin 3-O-beta-glucopyranoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, physicochemical properties, and analytical characterization of Peonidin 3-O-beta-glucopyranoside chloride , a critical anthocyanin used in nutraceutical and pharmaceutical research.

Introduction & Significance

Peonidin 3-O-beta-glucopyranoside chloride (Peo-3-glc) is a methylated anthocyanin pigment found in Vitis vinifera (grapes), Oryza sativa (black rice), and Zea mays (purple corn). Unlike its non-methylated precursor cyanidin-3-glucoside, the presence of a methoxy group at the 3'-position of the B-ring confers increased stability and lipophilicity, modulating its bioavailability and interaction with biological membranes.

This guide provides a definitive structural analysis and experimental framework for researchers characterizing this compound in drug development and functional food applications.

Molecular Architecture

The molecule consists of three distinct structural domains that dictate its reactivity and chromatic properties.

The Aglycone (Peonidin)[1]
  • Core Scaffold: A flavylium cation (2-phenylchromenylium) backbone.

  • Substitution Pattern:

    • Hydroxyl groups (-OH): Positions C5, C7 (A-ring), and C4' (B-ring).

    • Methoxy group (-OCH₃): Position C3' (B-ring). This methylation reduces the susceptibility of the B-ring to oxidative degradation compared to cyanidin.

  • Resonance: The positive charge is delocalized across the C-ring and A-ring, primarily residing at O1 and C4, which is the basis for its electrophilic nature.

The Glycone (Glucose)
  • Linkage: A

    
    -D-glucopyranose moiety attached via an O-glycosidic bond to the hydroxyl group at position C3 of the C-ring.
    
  • Stereochemistry: The anomeric carbon (C1'') configuration is

    
    , confirmed by a coupling constant (
    
    
    
    ) of ~7.8 Hz in
    
    
    H-NMR.
  • Function: Glycosylation at C3 prevents the formation of the unstable 3-hydroxyl flavylium species, significantly enhancing water solubility and stability against light-induced degradation.

The Counterion (Chloride)
  • Nature: In purified standards, the flavylium cation is stabilized by a chloride anion (

    
    ).
    
  • Stoichiometry: 1:1 molar ratio (Cation:Anion).

  • Impact: The chloride form is the standard for commercial reference materials due to its crystalline stability, though in biological matrices, the counterions are typically organic acids (e.g., malate, tartrate).

Structural Data Summary
ParameterValue
IUPAC Name 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium chloride
Chemical Formula

Molecular Weight 498.86 g/mol
Exact Mass (Cation) 463.1240 Da
CAS Number 6906-39-4
Appearance Dark red to purple crystalline powder

Physicochemical Stability & pH Dynamics

The structural integrity of Peo-3-glc is governed by pH-dependent equilibria. This "chameleon" behavior is critical for formulation and bioassay design.

Mechanism of Transformation
  • pH < 3 (Flavylium Cation): The stable, red, fully conjugated form. Used for storage and HPLC analysis.

  • pH 4–5 (Carbinol Pseudobase): Nucleophilic attack by water at C2 disrupts conjugation, yielding a colorless hemiketal.

  • pH 6–7 (Quinoidal Base): Deprotonation of phenolic hydroxyls yields a violet/blue anhydro base.

  • pH > 8 (Chalcone): Ring opening of the C-ring forms a yellow chalcone, which degrades irreversibly to phenolic acids (vanillic acid) and aldehyde (phloroglucinaldehyde).

pH_Transformation Flavylium Flavylium Cation (Red, pH < 3) Fully Conjugated Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Hydration at C2 Flavylium->Pseudobase + H₂O (Hydration) Quinoidal Quinoidal Base (Purple/Blue, pH 6-7) Deprotonation Flavylium->Quinoidal - H⁺ (Fast) Pseudobase->Flavylium + H⁺ Chalcone Chalcone (Yellow, pH > 8) C-Ring Opening Pseudobase->Chalcone Tautomerization Quinoidal->Chalcone Ring Opening

Figure 1: pH-dependent structural transformation network of Peonidin 3-glucoside.

Analytical Characterization Protocols

To validate the identity of Peo-3-glc, a multi-modal approach combining HPLC, MS, and NMR is required.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) or Phenyl-Hexyl.

  • Mobile Phase:

    • Solvent A: Water + 5% Formic Acid (maintains flavylium form).

    • Solvent B: Acetonitrile (ACN) or Methanol.

  • Gradient: 5% B to 20% B over 20 min, then to 100% B (wash).

  • Detection: DAD at 520 nm (visible max) and 280 nm.

  • Retention: Elutes after Cyanidin-3-glucoside due to the methoxy group increasing hydrophobicity.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion:

    
     463.[1][2]
    
  • Product Ions (MS2):

    • 
       301 (
      
      
      
      ): Loss of glucose moiety (-162 Da).[3]
    • 
       286: Loss of methyl radical from aglycone (characteristic of methylated anthocyanins).
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

Data acquired in


 with trace TFA-d (to stabilize cation).
NucleusShift (δ ppm)MultiplicityAssignmentStructural Insight

H
8.86sH-4Characteristic deshielded C-ring proton

H
7.93d (

)
H-2'B-ring

H
7.73dd (

)
H-6'B-ring

H
7.05d (

)
H-5'B-ring

H
6.84d (

)
H-8A-ring

H
6.59d (

)
H-6A-ring

H
5.25d (

)
H-1''Anomeric proton (

-linkage)

H
3.95s-OCH

Methoxy group at C3'

C
145.7-C-3Glycosylation site

C
57.2--OCH

Methoxy carbon

Experimental Protocols

Extraction and Purification Workflow

The following protocol ensures high yield while minimizing degradation (hydrolysis/oxidation).

Extraction_Workflow Raw Raw Material (Black Rice/Purple Corn) Maceration Maceration MeOH:H₂O:HCl (80:19:1) 4°C, 24h, Dark Raw->Maceration Filter Filtration & Concentration Remove solvent < 35°C Maceration->Filter Purification Solid Phase Extraction (SPE) Amberlite XAD-7 or C18 Resin Filter->Purification Wash Wash Acidified Water (Remove sugars) Purification->Wash Elute Elution Acidified Ethanol Wash->Elute Final Peonidin 3-glucoside Chloride Freeze-dried Powder Elute->Final

Figure 2: Optimized extraction and purification workflow for Peonidin 3-glucoside.

Stability Testing Protocol

Objective: Determine half-life (


) in physiological media.
  • Preparation: Dissolve standard in DMSO (stock), then dilute into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

  • Incubation: 37°C in a water bath.

  • Sampling: Aliquot every 15 min (pH 7.4) or 1 hour (pH 1.2).

  • Analysis: Immediate HPLC injection or acidification with 5% HCl to quench degradation before measurement.

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    .
    
    
    .

Biological Mechanisms[7][8]

  • Bioavailability: Peo-3-glc is absorbed intact via the SGLT1 transporter in the small intestine but has low systemic bioavailability (<1%).

  • Metabolism: It undergoes phase II metabolism (glucuronidation/sulfation) and microbiota-mediated catabolism into phenolic acids (vanillic acid).

  • Therapeutic Potential:

    • Anticancer:[4] Inhibits metastasis in lung cancer cells (Lewis lung carcinoma) by downregulating MMP-2 and MMP-9 expression.

    • Anti-inflammatory: Suppresses IL-1

      
      -induced phosphorylation of ERK and JNK pathways.
      

References

  • PubChem. (2025).[1][5][6] Peonidin 3-O-beta-D-glucoside. National Library of Medicine. [Link]

  • Yeast Metabolome Database. (2024). Peonidin 3-O-glucoside (YMDB01766). [Link]

  • MTC-USA. (2023). LC-MS Method for Peonidin-3-Glucoside Identification. [Link][6]

  • Andersen, Ø. M., & Jordheim, M. (2006). The Anthocyanins.[3][7][1][2][8][9][10] In Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. (Standard Reference for NMR shifts).

Sources

peonidin 3-O-beta-glucopyranoside chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Anthocyanin Standard for Metabolic and Therapeutic Research [1][2][3]

Executive Summary

Peonidin 3-O-beta-glucopyranoside chloride (Peonidin 3-glucoside chloride) is a methylated anthocyanin derivative critical to plant metabolomics and pharmaceutical research.[1][2][3] Distinguished by its specific methylation at the 3'-position of the B-ring, this compound exhibits enhanced stability and bioavailability compared to its precursor, cyanidin-3-glucoside.[1][2][3] This guide provides a comprehensive technical analysis of its physicochemical properties, validated analytical protocols, and mechanistic biological activities, designed to support high-level research and drug development workflows.[2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][4]

Peonidin 3-O-beta-glucopyranoside chloride serves as a primary reference standard for the quantification of anthocyanins in complex matrices (e.g., Vitis vinifera, Zea mays L., and Vaccinium species).[1][2][3]

Core Identification Data
PropertySpecification
Chemical Name Peonidin 3-O-beta-glucopyranoside chloride
CAS Number 6906-39-4 (Chloride Salt)
Alternative CAS 68795-37-9 (Flavylium cation, non-salt form)
Synonyms Peonidin 3-glucoside; Oxycoccicyanin; 3-(β-D-Glucopyranosyloxy)-4',5,7-trihydroxy-3'-methoxyflavylium chloride
Molecular Formula C₂₂H₂₃O₁₁Cl
Molecular Weight 498.86 g/mol
Appearance Dark red to purple crystalline powder
Solubility Soluble in DMSO, Methanol, Acidified Water; Sparingly soluble in pure water (stability issues at neutral pH)
SMILES [Cl-].COc1cc(ccc1O)-c2[o+]c3cc(O)cc(O)c3cc2O[C@@H]4O[C@H]4O
Spectral Characteristics[2][3][6][9][10]
  • UV-Vis Absorption Maxima: 520 nm (visible region), 280 nm (UV region) in methanol/HCl.[1][2][3]

  • Mass Spectrometry (LC-MS): Detectable as the flavylium cation [M]+ at m/z 463.1 .[1][2][3] The chloride counterion is dissociated in the MS source.[3]

Part 2: Analytical Methodologies

Accurate quantification requires strict adherence to protocols that prevent thermal degradation and pH-dependent structural transformation (from flavylium cation to colorless hemiketal).[1][2][3]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Separation and quantification of Peonidin 3-glucoside in biological extracts.[1][2][3]

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (v/v) or 5% Formic Acid (for higher stability).[1][2][3]

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[2][3][4]

Workflow:

  • Sample Preparation: Dissolve standard in MeOH containing 0.1% HCl. Filter through 0.22 µm PTFE membrane.[3]

  • Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Gradient Elution:

    • 0–5 min: 5% B (Isocratic hold)[1][2][3]

    • 5–20 min: 5% → 20% B (Linear gradient)[1][2][3]

    • 20–30 min: 20% → 40% B[1]

    • 30–35 min: 40% → 100% B (Wash)[1][2][3]

    • 35–40 min: 5% B (Re-equilibration)[1][2][3]

  • Detection: Monitor at 520 nm (specific for anthocyanins) and 280 nm .

  • Flow Rate: 1.0 mL/min.

  • Temperature: Maintain column at 25°C or 30°C.

Protocol 2: Extraction from Biological Matrices

Causality: Anthocyanins are sensitive to alkaline pH and high temperatures. Acidified solvents are mandatory to maintain the stable flavylium cation form.[3]

  • Homogenization: Extract tissue (e.g., berry skin, plasma) with Methanol:Water:HCl (80:19:1) .[2]

  • Sonication: Sonicate for 15 minutes at <4°C (ice bath) to disrupt cell walls without thermal degradation.

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Purification (Optional but Recommended): Use C18 Solid Phase Extraction (SPE) cartridges.

    • Condition: Methanol followed by Water (acidified).[1][2][3]

    • Load: Supernatant.

    • Wash: Acidified water (removes sugars/organic acids).[1][2][3]

    • Elute: Acidified Methanol.[3]

Part 3: Biological Activity & Mechanisms

Peonidin 3-glucoside acts as a potent bioactive agent, influencing inflammatory pathways and metabolic regulation.[2][3][5]

Mechanism 1: Anti-Inflammatory Signaling

Research indicates Peonidin 3-glucoside inhibits the IL-1β-induced inflammatory cascade.[1][2][3][5] It blocks the phosphorylation of IKKα and IκBα, thereby preventing the nuclear translocation of NF-κB, a transcription factor responsible for pro-inflammatory cytokine production.[2]

AntiInflammatoryPathway Figure 1: Inhibition of IL-1β Signaling by Peonidin 3-glucoside IL1B IL-1β Stimulus Receptor IL-1 Receptor IL1B->Receptor IKKa IKKα Complex Receptor->IKKa Activates IkBa IκBα (Inhibitor) IKKa->IkBa Phosphorylates NFkB_Cyto NF-κB (Cytosolic) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Inflammation Pro-inflammatory Cytokines (COX-2, iNOS) NFkB_Nuc->Inflammation Transcription P3G Peonidin 3-glucoside (Inhibitor) P3G->IKKa Inhibits Phosphorylation P3G->IkBa Prevents Degradation

Figure 1: Peonidin 3-glucoside mitigates inflammation by blocking the phosphorylation steps critical for NF-κB activation.[1][2][3]

Mechanism 2: Metabolic Regulation (FFAR1 Activation)

Peonidin 3-glucoside functions as an agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40), enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells.[1][2][3]

MetabolicPathway Figure 2: FFAR1 Activation and Insulin Secretion P3G Peonidin 3-glucoside FFAR1 FFAR1 (GPR40) Receptor P3G->FFAR1 Agonist Binding PLC Phospholipase C (PLC) FFAR1->PLC Activates Ca Intracellular Ca2+ PLC->Ca Increases Insulin Insulin Secretion Ca->Insulin Triggers Exocytosis

Figure 2: Activation of FFAR1 by Peonidin 3-glucoside leads to enhanced insulin secretion via the PLC-Ca2+ pathway.[1][2][3]

Part 4: Biosynthesis & Metabolism[1][2][4]

Peonidin 3-glucoside is not a primary anthocyanin but a methylated metabolite.[2][3] In plant systems and potentially in human Phase II metabolism, it is derived from Cyanidin 3-glucoside.[2][3][6][5]

Biosynthetic Causality: The enzyme Catechol-O-Methyltransferase (COMT) (in humans) or Anthocyanin O-methyltransferase (AOMT) (in plants) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the cyanidin B-ring.[1][2][3] This methylation increases lipophilicity and stability.[3]

Part 5: Stability & Handling[1][2]

Critical Storage Protocols:

  • Temperature: Store lyophilized powder at -20°C . Solutions must be used immediately or stored at -80°C.[2][3]

  • Light Sensitivity: Highly photosensitive. All manipulations should occur under amber light or in foil-wrapped vessels.[2][3]

  • pH Sensitivity: Stable in acidic environments (pH < 2).[2][3] At neutral pH (pH 7), the flavylium cation hydrates to a colorless hemiketal and eventually degrades to chalcones. Always maintain pH < 2 during extraction and analysis.

References

  • PubChem. (n.d.).[2][3][7] Peonidin 3-glucoside (Compound Summary). National Library of Medicine.[3][7] Retrieved from [Link][1][2][3]

  • Luna-Vital, D., et al. (2018).[2][3][8] Anthocyanins from purple corn activate free fatty acid-receptor 1 and glucokinase enhancing in vitro insulin secretion and hepatic glucose uptake.[3][8] PLoS One, 13(7).[2][3][8] Retrieved from [Link]

  • Ho, M. L., et al. (2010). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway.[2][3][5] Nutrition and Cancer, 62(4), 505-516.[1][2][3][5] Retrieved from [Link]

Sources

Natural Sources of Peonidin 3-O-beta-glucopyranoside Chloride: A Technical Guide for Isolation and Therapeutic Application

[1]

Part 1: Executive Technical Context

Molecule Identity: Peonidin 3-O-beta-glucopyranoside chloride (P3G-Cl) CAS: 6906-39-4 (Chloride salt) | MW: 498.86 g/mol Class: Anthocyanin (O-methylated anthocyanidin glycoside)[1][2]

Critical Distinction for Researchers: In living plant tissues, this molecule exists as the peonidin 3-O-glucoside flavylium cation , stabilized by intracellular organic counter-ions (e.g., malates, citrates) or copigmentation.[1] The chloride salt form specified in this guide is an artifact of the isolation process, generated when the extraction solvent is acidified with hydrochloric acid (HCl). This transition is deliberate: the chloride form provides the thermodynamic stability required for pharmaceutical standardization, storage, and bioavailability studies.

Part 2: Botanical Reservoirs & Quantitative Profiling[1]

While peonidin derivatives are ubiquitous in pigmented flora, the specific 3-O-beta-glucopyranoside (non-acylated) is most accessible in specific cultivars of black rice and viticulture byproducts.[1] Researchers seeking high-purity isolation should prioritize Oryza sativa (Black Rice) over Ipomoea batatas (Purple Sweet Potato), as the latter predominantly contains complex acylated sophorosides that require difficult hydrolysis to yield the target glucoside.

Comparative Source Table
Botanical SourceSpecies / CultivarTarget Content (Approx.)Matrix ComplexityExtraction Viability
Black Rice (Bran) Oryza sativa L. (e.g., 'Artemide', 'Heugjinju')120 – 323 mg/kg DW Low; primarily C3G and P3G.[1]High (Direct isolation possible)
Red Grapes Vitis vinifera (e.g., 'Garnacha Tintorera')10 – 50 mg/kg FWHigh; mixed with malvidin/delphinidin.Medium (Requires fractionation)
Purple Corn Zea mays L. (Cobs/Kernels)20 – 80 mg/kg DWMedium; often acylated.Medium
Purple Sweet Potato Ipomoea batatasHigh Total AnthocyaninVery High ; mostly acylated sophorosides.[1]Low (Target is a minor component)

Note: C3G = Cyanidin-3-glucoside (often the co-eluting impurity).[1]

Part 3: Extraction & Isolation Architecture[1]

To obtain the chloride salt form, the extraction protocol must introduce Cl⁻ ions early in the workflow to displace natural organic counter-ions. This protocol is designed for high-purity recovery suitable for drug development assays.[1]

The "Acid-Stabilized" Extraction Protocol[1]

Reagents: Methanol (HPLC grade), Hydrochloric Acid (37%), Formic Acid (optional for LC-MS compatibility, but HCl is needed for the salt).[1]

  • Matrix Preparation: Cryogenic grinding of Black Rice bran (particle size < 0.5 mm) to rupture aleurone cells.

  • Acidolysis & Solvation:

    • Solvent: MeOH:H₂O:HCl (85:14:1 v/v/v).[1]

    • Rationale: The 1% HCl ensures the pH remains < 2.0, forcing the equilibrium toward the red flavylium cation and providing the chloride counter-ion.

  • Dynamic Extraction:

    • Sonicate for 15 minutes at < 25°C (Avoid heat to prevent glycosidic bond hydrolysis).

    • Centrifuge at 7,500 rpm for 10 mins. Collect supernatant.

    • Repeat 2x.

  • Concentration: Rotary evaporate at 35°C to remove methanol. Result: Aqueous acidic concentrate.[1][3]

Purification Workflow (SPE & HPLC)

The crude extract contains sugars and competing anthocyanins (mainly Cyanidin-3-glucoside).[1]

ExtractionWorkflowRawRaw Material(Black Rice Bran)ExtractAcidified Extraction(MeOH + 1% HCl)Generates Chloride SaltRaw->Extract Sonication < 25°CConcAqueous Concentrate(Remove MeOH)Extract->Conc Rotovap 35°CSPESPE Clean-up (C18)Wash: Acidified H2OElute: Acidified MeOHConc->SPE Remove sugars/acidsHPLCSemi-Prep HPLCSeparation of P3G from C3GSPE->HPLC FractionationFinalPeonidin 3-O-glucosideChloride (Powder)HPLC->Final Lyophilization

Figure 1: Isolation workflow transforming the natural anthocyanin into the pharmaceutical-grade chloride salt.

Part 4: Analytical Characterization (Self-Validating Systems)[1]

To ensure the isolate is suitable for drug development, it must pass the following validation checkpoints.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).[1]

  • Mobile Phase:

    • A: Water + 1% Formic Acid[1][4][5]

    • B: Acetonitrile + 1% Formic Acid[1][4][5]

  • Elution Order: Cyanidin-3-glucoside typically elutes before Peonidin-3-glucoside due to the extra methyl group on the B-ring of Peonidin, which increases hydrophobicity.[1]

  • Detection: 520 nm (Visible max) and 280 nm (Purity check).

Mass Spectrometry (ESI-MS)[1]
  • Ionization: Positive Mode (ESI+).[1][5]

  • Target Ion (M+): m/z 463.1 (The cation itself).

  • Fragment Ion (MS/MS): m/z 301.0 (Peonidin aglycone, loss of glucose moiety [M - 162]+).[1]

  • Note: You will detect the cation mass (463), not the salt mass (498), in MS. The chloride is confirmed by elemental analysis or precipitation logic.

Part 5: Therapeutic Architecture & Drug Development Potential[1]

Peonidin 3-O-glucoside chloride is currently under investigation for its specificity in targeting metastatic pathways in oncology and metabolic regulation in diabetes.[1]

Mechanism of Action: Anti-Metastatic Signaling

Research indicates P3G inhibits lung cancer metastasis by downregulating Matrix Metalloproteinases (MMPs).[1] This is distinct from general antioxidant activity; it is a specific signaling modulation.[1]

SignalingPathwayP3GPeonidin 3-glucoside(Extracellular)ReceptorCell MembraneEntry/InteractionP3G->ReceptorMAPKMAPK Pathway(ERK/JNK/p38)Receptor->MAPK Inhibition of PhosphorylationTFTranscription Factors(AP-1 / NF-kB)MAPK->TF Reduced ActivationMMPMMP-2 / MMP-9(Downregulation)TF->MMP Lowered ExpressionOutcomeReduced TumorInvasion & MetastasisMMP->Outcome Therapeutic Effect

Figure 2: Proposed mechanism of action for P3G-mediated inhibition of cancer metastasis via MAPK signaling suppression.[1]

Pharmacokinetics & Stability[1]
  • Bioavailability: Low (typical of anthocyanins). Strategies such as nano-encapsulation or liposomal delivery are required for drug formulation.[1]

  • Stability: The chloride salt is stable in powder form at -20°C. In solution, it degrades rapidly at pH > 4.0 (forming the colorless hemiketal). All physiological assays must account for this pH-dependent structural shift.[1]

References

  • Ho, M. L., et al. (2010). "Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway."[1][6] Nutrition and Cancer. Link

  • Chen, P. N., et al. (2005). "Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo."[1][2] Nutrition and Cancer. Link

  • Pedro, A. C., et al. (2016). "Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice."[1] Journal of the Brazilian Chemical Society. Link

  • Luna-Vital, D. A., et al. (2018). "Anthocyanins from purple corn activate free fatty acid-receptor 1 and glucokinase enhancing in vitro insulin secretion and hepatic glucose uptake."[1][7] PLOS ONE. Link

  • PubChem. "Peonidin 3-O-beta-D-glucoside."[1] National Library of Medicine. Link

Technical Guide: Molar Extinction Coefficient & Quantification of Peonidin 3-Glucoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide high-precision data and actionable protocols for the quantification of Peonidin 3-glucoside chloride.

Executive Summary

Accurate quantification of Peonidin 3-glucoside chloride (Pn-3-glc) hinges on the correct application of its molar extinction coefficient (


), a value strictly dependent on solvent conditions.[1]

While the "industry default" often approximates anthocyanins using Cyanidin-3-glucoside equivalents (


), this approach introduces significant error for purified Pn-3-glc applications.
  • Primary Reference Value:

    
     (in Methanol + 0.1% HCl).
    
  • Critical Constraint: Direct application of this coefficient is valid only in acidified methanolic solutions. For aqueous buffers (pH 1.0), a correction factor or a standard curve derived from a methanolic stock is required due to solvatochromic shifts.

Physicochemical Core Parameters

The following parameters define the reference standard Peonidin 3-glucoside chloride.

ParameterValueNotes
IUPAC Name Peonidin 3-O-

-D-glucopyranoside chloride
Chloride salt form is the stable standard.
CAS Number 6906-39-4Specific to the chloride salt.
Molecular Formula

Molecular Weight 498.86 g/mol Use this value for molarity calculations.

(MeOH/HCl)
526 nm Primary absorbance peak in acidic methanol.

(pH 1.0 Buffer)
520 nm Hypsochromic shift observed in aqueous acid.

(MeOH + 0.1% HCl)
32,370 L/mol·cm Validated reference value [1, 2].

(pH 1.0 Buffer)
Not absoluteTypically lower than MeOH value; often approximated as ~26,900 (C3G equiv) if specific data is absent.

Structural Dynamics & pH Dependency

Anthocyanins like Peonidin 3-glucoside exist in a dynamic equilibrium dependent on pH. Understanding this is vital for the pH Differential Method .

The Chromophore Equilibrium

At pH 1.0, the molecule exists as the red Flavylium Cation (fully conjugated chromophore). At pH 4.5, it hydrates to the colorless Hemiketal (disrupted conjugation).

Anthocyanin_Equilibrium Fig 1: pH-dependent structural transformation of Peonidin 3-glucoside. Flavylium Flavylium Cation (pH < 1.0) Red/Purple High Absorbance Quinoidal Quinoidal Base (pH 2-4) Blue/Violet Unstable Flavylium->Quinoidal - H+ Hemiketal Carbinol Pseudobase (Hemiketal) (pH 4.5) Colorless Flavylium->Hemiketal + H2O (Hydration) Chalcone Chalcone (pH > 6) Yellow/Open Ring Hemiketal->Chalcone Ring Opening

[2]

Analytical Protocols

Protocol A: Absolute Quantification (Purity Check)

Purpose: To determine the exact concentration of a pure Pn-3-glc stock solution. Solvent: Acidified Methanol (MeOH + 0.1% HCl).

  • Preparation: Weigh ~2-5 mg of Peonidin 3-glucoside chloride into a volumetric flask.

  • Dissolution: Dissolve in HPLC-grade Methanol containing 0.1% HCl (v/v).

  • Measurement:

    • Blank the spectrophotometer with the solvent.

    • Scan absorbance from 200–700 nm.

    • Record Absorbance (

      
      ) at 
      
      
      
      (526 nm).
  • Calculation (Beer-Lambert Law):

    
    
    
    • Where

      
       and 
      
      
      
      cm.
    • Note: Ensure

      
       is between 0.2 and 0.8 for linearity.
      
Protocol B: The pH Differential Method (Sample Analysis)

Purpose: To quantify monomeric anthocyanins in aqueous samples, eliminating interference from polymeric pigments or browning.[2] Standard: Expressed as Cyanidin-3-glucoside equivalents (C3G) OR Peonidin-3-glucoside equivalents (if


 is corrected).
Reagents
  • Buffer pH 1.0: 0.025 M KCl. Adjust pH with HCl.

  • Buffer pH 4.5: 0.4 M Sodium Acetate. Adjust pH with HCl.

Workflow

pH_Differential_Method Fig 2: Workflow for the pH Differential Method (AOAC 2005.02 adapted). Sample Test Sample (Extract/Juice) Dilution1 Dilute in pH 1.0 Buffer (KCl) Sample->Dilution1 Dilution2 Dilute in pH 4.5 Buffer (NaOAc) Sample->Dilution2 Measure1 Measure Absorbance @ 520 nm & 700 nm Dilution1->Measure1 Measure2 Measure Absorbance @ 520 nm & 700 nm Dilution2->Measure2 Calc_A Calculate Net Absorbance (A) A = (A520-A700)pH1.0 - (A520-A700)pH4.5 Measure1->Calc_A Measure2->Calc_A Final_Calc Calculate Concentration C = (A × MW × DF × 1000) / (ε × l) Calc_A->Final_Calc

Calculation Logic

[3][4]
  • A: Net absorbance (see diagram).[3][5]

  • MW: 498.86 g/mol (for Peonidin 3-glucoside chloride).

  • DF: Dilution Factor.[3][4][6]

  • 
    : 
    
    • Option 1 (Standard): Use 26,900 and MW 449.2 to express as "Cyanidin-3-glucoside equivalents" (Recommended for comparison with literature).

    • Option 2 (Specific): If quantifying specifically as Peonidin, use

      
        (aqueous approximation) and MW 498.86 . Warning: The methanolic 
      
      
      
      (32,370) will underestimate the content if used in this aqueous formula without correction.

Validation & Quality Control

To ensure data integrity (E-E-A-T), implement these checkpoints:

  • Moisture Correction: Reference standards are often hygroscopic. Always correct the weighed mass based on the water content certificate (or TGA data) before calculating the "True" molar extinction coefficient of your specific lot.

  • Spectral Purity: The ratio of

    
     (280 nm) to 
    
    
    
    (
    
    
    ) is a purity indicator. For high-purity anthocyanins, the ratio
    
    
    should be high. A rising peak at 280 nm indicates degradation or polyphenolic contamination.
  • Solvent Stability: Peonidin 3-glucoside is unstable in neutral/alkaline pH. Perform all dilutions immediately before measurement (within 15-30 mins).

References

  • Giusti, M. M., & Wrolstad, R. E. (2001).[7][8] Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry, F1.2.1-F1.2.13. [Link]

  • Lee, J., Durst, R. W., & Wrolstad, R. E. (2005).[1][2][8] Determination of total monomeric anthocyanin pigment content of fruit juices, beverages, natural colorants, and wines by the pH differential method: collaborative study. Journal of AOAC International, 88(5), 1269–1278. [Link]

  • PubChem. (2023). Peonidin 3-glucoside chloride (Compound Summary). National Library of Medicine. [Link]

Sources

Pharmacokinetics of Peonidin 3-O-beta-glucopyranoside in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacokinetics of Peonidin 3-O-beta-glucopyranoside (P3G), synthesizing data from rodent models (Wistar rats, C57BL/6 mice) to inform preclinical drug development.[1]

Executive Summary

Peonidin 3-O-beta-glucopyranoside (P3G) represents a unique challenge in pharmacokinetic (PK) profiling due to its dual status: it acts as both a dietary parent compound (abundant in purple sweet potato, black rice, and berries) and a primary Phase II metabolite of Cyanidin-3-glucoside (C3G).[1]

In rodent models, P3G exhibits rapid absorption (Tmax ≈ 15–30 min) but low absolute bioavailability (< 1-2%), a paradox typical of anthocyanins.[1] Its systemic exposure is governed by extensive first-pass metabolism, enterohepatic recycling, and critical microbial catabolism in the colon. This guide provides the mechanistic understanding and experimental protocols necessary to accurately assess P3G pharmacokinetics.

Physicochemical Profile & Stability

Critical for Assay Validity: P3G exists in a pH-dependent equilibrium.[1] At physiological pH (7.4), it transforms into the unstable chalcone pseudobase, leading to rapid degradation.

  • Flavylium Cation (Red/Purple): Stable at pH < 2.0.[1]

  • Carbinol Pseudobase (Colorless): Dominant at pH 4–5.[1]

  • Chalcone (Yellow): Formed at pH > 6; susceptible to ring fission.[1]

Implication: All biological matrices (plasma, urine, tissue homogenates) must be acidified immediately upon collection (typically with HCl, formic acid, or TFA) to stabilize the flavylium form for accurate LC-MS/MS quantification.

Pharmacokinetic Profile (ADME)

Absorption
  • Mechanism: P3G is absorbed intact via two primary pathways:

    • Gastric Absorption: High-affinity transport via Bilitranslocase in the stomach lining.[1]

    • Intestinal Transport: Sodium-dependent glucose transporter 1 (SGLT1 ) in the jejunum/ileum.[1]

  • Kinetics: Absorption is exceptionally fast.[1][2] In Wistar rats, P3G appears in plasma within 15 minutes post-oral gavage (PO).[1]

  • Bioavailability Paradox: Despite rapid uptake, plasma concentrations remain in the low nanomolar range (nM). This is attributed to saturation of transporters and rapid biliary excretion.

Distribution

P3G does not remain in the plasma; it rapidly distributes to highly perfused tissues.

  • Kidney: The primary accumulation site. P3G concentrations in the kidney can exceed plasma levels by 10-fold, suggesting active renal uptake.

  • Liver: Moderate accumulation; site of extensive methylation and glucuronidation.

  • Brain: Recent porcine and murine studies confirm P3G crosses the blood-brain barrier (BBB), though in trace amounts (picogram/g tissue).[1]

Metabolism (The Core Pathway)

P3G undergoes a tripartite metabolic fate:

  • Phase II Conjugation (Liver/Kidney):

    • Glucuronidation: Mediated by UGTs (e.g., UGT1A).[1]

    • Sulfation: Mediated by SULTs.[1]

    • Note: P3G is also the product of COMT-mediated methylation of Cyanidin-3-glucoside.[1]

  • Deglycosylation (Small Intestine/Colon):

    • Lactase-phlorizin hydrolase (LPH) and cytosolic ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -glucosidase (CBG) cleave the glucose moiety, releasing the aglycone Peonidin .
      
  • Microbial Catabolism (Colon):

    • Unabsorbed P3G is hydrolyzed by colonic microbiota.[1] The aglycone undergoes C-ring fission to produce phenolic acids: Vanillic Acid and Protocatechuic Acid .[1][3]

Excretion
  • Biliary: Significant enterohepatic circulation.[1] Glucuronidated metabolites are excreted in bile, deconjugated by gut bacteria, and reabsorbed.

  • Renal: Intact P3G and its methylated/glucuronidated conjugates are excreted in urine.[4]

  • Fecal: Primarily degraded phenolic acids and unabsorbed parent compound.

Visualizing the Metabolic Network

The following diagram illustrates the metabolic fate of P3G, highlighting its relationship with C3G and gut microbiota.

P3G_Metabolism cluster_Diet Dietary Input cluster_Liver Liver / Kidney (Phase II) cluster_Gut Gut Microbiota (Colon) C3G Cyanidin-3-Glucoside (C3G) P3G_Plasma P3G (Systemic) C3G->P3G_Plasma Methylation (COMT) P3G_Diet Peonidin-3-Glucoside (P3G) P3G_Diet->P3G_Plasma SGLT1 / Bilitranslocase Peonidin Peonidin (Aglycone) P3G_Plasma->Peonidin Deglycosylation (LPH/CBG) RingFission C-Ring Fission P3G_Plasma->RingFission Unabsorbed Fraction Metabolites Glucuronides & Sulfates Peonidin->Metabolites UGT / SULT Metabolites->P3G_Plasma Enterohepatic Recycling Vanillic Vanillic Acid RingFission->Vanillic PCA Protocatechuic Acid RingFission->PCA

Caption: Metabolic pathway of P3G showing Phase II conjugation, microbial ring fission, and the methylation link from C3G.

Experimental Protocols

In Vivo PK Study Design (Rat Model)
  • Animals: Male Wistar Rats (200–250g), fasted 12h prior to dosing.[1]

  • Dosing:

    • Route: Oral Gavage (PO) vs. Intravenous (IV) tail vein (for absolute bioavailability).[1]

    • Vehicle: Citric acid buffer (pH 2.[1]0) or acidified saline.[1] Crucial: Maintain vehicle pH < 3 to prevent degradation before administration.[1]

    • Dose: 10–50 mg/kg (pure P3G) or equivalent anthocyanin extract.[1]

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120, 240, 480 min.

    • Collection: Retro-orbital or tail vein bleed into heparinized tubes.[1]

Sample Preparation (The "Acid Trap")

Standard plasma extraction fails for anthocyanins.[1] Use this Solid Phase Extraction (SPE) workflow:

  • Acidification: Immediately add 10 µL of 50% Formic Acid to 100 µL plasma. Vortex.

  • Protein Precipitation: Add 300 µL acidified methanol (1% Formic Acid). Vortex 1 min.

  • Centrifugation: 12,000 x g for 10 min at 4°C.

  • SPE Cleanup (Optional but Recommended):

    • Cartridge: Oasis HLB or C18 Sep-Pak.[1]

    • Condition: Methanol -> Acidified Water.[1]

    • Load Supernatant -> Wash (Acidified Water) -> Elute (Acidified Methanol).[1][5]

  • Reconstitution: Evaporate under ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    . Reconstitute in Mobile Phase A (Water + 5% Formic Acid).
    
Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 1.8 µm.[1]

  • Mobile Phase:

    • A: Water + 5% Formic Acid (High acid content is vital for peak shape).[1]

    • B: Acetonitrile + 5% Formic Acid.[1]

  • MS Transitions (MRM Mode):

    • P3G: 463.1 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       301.1 (Loss of glucose).
      
    • Peonidin: 301.1 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       286.0 (Loss of methyl group).
      

Summary of Pharmacokinetic Parameters

Representative data from oral administration (50 mg/kg) in rats.

ParameterValue (Range)Description
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

15 – 30 minRapid absorption phase.
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

50 – 150 nMLow systemic exposure despite high dose.
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

0.4 – 0.8 hRapid elimination from plasma.
AUC VariableHighly dependent on gut microbiota composition.[1]
Bioavailability (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
0.5 – 1.8%Low due to first-pass and biliary excretion.
Major Metabolite Vanillic AcidProduct of colonic ring fission.

Workflow Visualization

PK_Workflow Start Dosing (pH 2.0 Vehicle) Blood Blood Collection (Heparin) Start->Blood 0-480 min Acid Immediate Acidification (50% FA) Blood->Acid < 1 min Extract SPE / Protein Precipitation Acid->Extract Stabilization Analysis LC-MS/MS (MRM Mode) Extract->Analysis Quantification

Caption: Critical experimental workflow emphasizing the "Immediate Acidification" step to prevent P3G degradation.

References

  • Vanzo, A., et al. (2011). Exceptionally fast uptake and metabolism of cyanidin 3-glucoside by rat kidneys and liver.[2] Journal of Natural Products.[2] Link[1]

  • Miyazawa, T., et al. (1999). Direct intestinal absorption of red fruit anthocyanins, cyanidin-3-glucoside and cyanidin-3,5-diglucoside, into rats and humans.[6] J Agric Food Chem. Link[1]

  • Sandoval-Ramírez, B. A., et al. (2018). Anthocyanin Tissue Bioavailability in Animals: Possible Implications for Human Health.[1][2][7] A Systematic Review. J Agric Food Chem. Link[1][2]

  • Xu, P., et al. (2021). Fructo-oligosaccharide enhanced bioavailability of polyglycosylated anthocyanins from red radish via regulating gut microbiota in mice. Food Chemistry.[1][2][6][8][9] Link

  • Ichiyanagi, T., et al. (2005). Distributed and metabolic fate of anthocyanins in the body. Current Drug Metabolism.[1] Link

Sources

Chemical Stability of Peonidin 3-Glucoside Chloride at Physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Potency-Stability Paradox

Peonidin 3-glucoside (P3G) represents a specific class of O-methylated anthocyanins found in purple sweet potatoes, grapes, and berries. While it exhibits potent antioxidant, anti-inflammatory, and potential chemotherapeutic properties, its utility in drug development is severely hampered by its chemical volatility at physiological pH (7.4).

This guide dissects the chemical behavior of P3G chloride when introduced to a physiological environment.[1][2] Unlike its stable red flavylium form (pH < 2), P3G at pH 7.4 undergoes rapid hydration and ring fission, following first-order degradation kinetics. Understanding this mechanism is not merely academic; it is the prerequisite for designing effective delivery systems such as liposomal encapsulation or nano-formulations.

Chemical Identity and The Chloride Salt Distinction

It is critical to distinguish between the reagent and the active species.

  • Reagent: Peonidin 3-glucoside chloride (

    
    ). This is the stable, crystalline salt form used for storage. The chloride counter-ion stabilizes the positively charged oxygen on the C-ring.
    
  • Physiological Species: Upon dissolution in pH 7.4 buffer (PBS or simulated body fluid), the chloride dissociates immediately. The remaining chromophore is no longer a single species but a dynamic equilibrium of four distinct structural forms.

Mechanistic Analysis: The Structural Chameleon

The instability of P3G at pH 7.4 is governed by the Brouillard and Delaporte equilibrium model . At this pH, the kinetic drive forces the molecule away from the bioactive flavylium cation toward colorless and yellow degradation intermediates.

The Transformation Pathway
  • Proton Transfer (Fast): The flavylium cation (

    
    ) loses protons to form the Quinoidal Base (
    
    
    
    ). This shifts the color from red to purple/blue.
  • Hydration (Rate-Determining Step): Water attacks the C2 position of the flavylium cation, breaking the conjugation to form the colorless Hemiketal (

    
    ).
    
  • Ring Fission (Tautomerization): The C-ring of the hemiketal opens to form the Cis-Chalcone (

    
    ), which isomerizes to the Trans-Chalcone (
    
    
    
    ).
  • Irreversible Degradation: The chalcone eventually cleaves into phenolic acids (Vanillic acid) and aldehydes.

Visualization: pH-Dependent Structural Equilibrium

The following diagram illustrates the kinetic pathway of P3G degradation at pH 7.4.

P3G_Pathway Flavylium Flavylium Cation (AH+) (Red, Stable at pH < 2) Quinoidal Quinoidal Base (A) (Blue/Purple, pH 7.4 Transient) Flavylium->Quinoidal -H+ (Fast) Hemiketal Hemiketal (B) (Colorless, Unstable) Flavylium->Hemiketal +H2O (Hydration) Quinoidal->Hemiketal Equilibrium Shift Chalcone Chalcone (Cc/Ct) (Yellow, Ring Open) Hemiketal->Chalcone Ring Fission Degradation Degradation Products (Vanillic Acid + Aldehyde) Chalcone->Degradation Oxidation/Cleavage

Figure 1: The structural metamorphosis of Peonidin 3-glucoside.[3] At pH 7.4, the equilibrium shifts aggressively toward the Hemiketal and Chalcone forms, leading to irreversible degradation.

Kinetic Profile at pH 7.4

Researchers must assume that P3G follows First-Order Degradation Kinetics at physiological pH. The rate of degradation depends heavily on temperature and the presence of copigments (stabilizers).

Kinetic Parameters (Summary Data)

The following table synthesizes kinetic data for non-acylated anthocyanins (like P3G) in neutral buffer systems (PBS, pH 7.4).

ParameterConditionTypical ValueImplication for Research
Reaction Order pH 7.4, 37°CFirst-Order (

)
Concentration dependence is linear on a log scale.
Half-Life (

)
pH 7.4, 37°C0.5 – 2.5 hours Bioactivity assays >2 hours measure degradation products, not P3G.
Rate Constant (

)
pH 7.4, 37°C

Rapid decay necessitates immediate analysis or stabilization.
Activation Energy (

)
pH 7.0 - 8.0

Highly temperature sensitive; keep samples on ice until assay.

Note on Methylation: Peonidin (3'-O-methylated) is slightly more stable than Cyanidin (3'-hydroxyl) due to the protection of the B-ring against oxidation, but it remains susceptible to the C-ring hydration mechanism described above.

Experimental Protocol: Determination of Degradation Kinetics

To validate the stability of P3G in your specific formulation, use the following self-validating protocol. This method minimizes artifacts caused by the "copigmentation effect" of high concentrations.

Materials
  • Analyte: Peonidin 3-glucoside chloride (HPLC grade, >95%).

  • Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4, pre-incubated to 37°C.

  • Control: 0.1 M HCl (to quench reaction for zero-time points).

Workflow: The "Rapid-Injection" Method

Kinetic_Protocol Stock 1. Stock Prep Dissolve P3G in 0.1% HCl/MeOH (Maintains Flavylium form) Inject 2. Rapid Injection Inject stock into pH 7.4 PBS (37°C) Final conc: 25-50 µM Stock->Inject Incubate 3. Isothermal Incubation Water bath at 37°C Dark condition (Light sensitive!) Inject->Incubate Sample 4. Serial Sampling Extract aliquots at 0, 15, 30, 60, 90, 120 min Incubate->Sample Loop Quench 5. Acid Quench Dilute immediately into 5% Formic Acid (Restores Red Color/Flavylium) Sample->Quench Immediate Analyze 6. HPLC-DAD Analysis Detect at 520nm Plot ln(Area) vs Time Quench->Analyze

Figure 2: Experimental workflow for determining kinetic stability. The "Acid Quench" step is the self-validating control, ensuring that only irreversible degradation is measured, not reversible hydration.

Critical Technical Notes
  • The Isosbestic Point Fallacy: Do not rely solely on UV-Vis scanning of the reacting solution. The shift from Flavylium to Quinoidal/Hemiketal changes the

    
     (from ~520nm to ~560nm or colorless).
    
  • Quenching is Mandatory: By acidifying the sample before HPLC injection, you force all reversible forms (Quinoidal, Hemiketal) back to the Flavylium cation. Any loss in signal at this point represents true chemical degradation (ring fission), not just pH-dependent equilibration.

Stabilization Strategies for Drug Development

Given the


 of < 2 hours, native P3G is unsuitable for systemic delivery without modification.
Nano-Encapsulation (Liposomes/Polymeric NPs)

Encapsulating P3G in a lipid bilayer or PLGA nanoparticle shields the flavylium cation from the high pH environment.

  • Mechanism: The internal core of the particle can be acidified (pH 3.0), maintaining P3G in its stable, red form, while the outer shell circulates at pH 7.4.

  • Efficacy: Increases

    
     from hours to days.
    
Copigmentation

Complexation with colorless organic molecules (e.g., caffeic acid, rutin).

  • Mechanism:

    
     stacking interactions protect the hydration site (C2 position) from water attack.
    
  • Limitation: Requires high molar ratios (often 1:10 or 1:50 anthocyanin:copigment).

Structural Modification (Acylation)

While P3G is naturally non-acylated in many sources, synthetic or enzymatic acylation with fatty acids (e.g., lauric acid) increases lipophilicity and steric hindrance, preventing hydrolytic ring opening.

References

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry.[4][5][6][7][8] Link

    • Context: Foundational review of anthocyanin chemistry and the Brouillard equilibrium model.
  • Sui, X., et al. (2014). Degradation kinetics of anthocyanins at physiological pH. Journal of Agricultural and Food Chemistry. Link

    • )
  • Brouillard, R., & Delaporte, B. (1977). Chemistry of anthocyanin pigments.[1][3][4][5][6][7][9][10][11][12][13] 2. Kinetic and thermodynamic study of proton transfer, hydration, and tautomeric reactions of malvidin 3-glucoside. Journal of the American Chemical Society. Link

    • Context: The authoritative source for the hydration mechanism (C2
  • Fang, J., & Bhandari, B. (2010). Encapsulation of polyphenols – a review. Trends in Food Science & Technology. Link

    • Context: Supports the stabilization strategies regarding encapsulation to prevent pH-induced degrad
  • Woodward, G., et al. (2009). Anthocyanin stability and recovery: Implications for the analysis of clinical and experimental samples. Journal of Agricultural and Food Chemistry. Link

    • Context: Validates the "Acid Quench" protocol methodology for accurate quantific

Sources

Technical Guide: Biosynthesis and Isolation of Peonidin 3-O-beta-glucopyranoside

[1][2]

Executive Summary & Molecular Architecture

Peonidin 3-O-beta-glucopyranoside (Pn3G) is a methylated anthocyanin pigment responsible for the deep red-to-purple coloration in Vitis vinifera (grapes), Paeonia (peonies), and Ipomoea (morning glories).[1][2] Unlike its precursor cyanidin, Pn3G possesses a methoxy group at the 3'-position of the B-ring.[1][2] This O-methylation significantly enhances the molecule's stability against pH shifts and oxidative degradation, making it a high-value target for therapeutic applications involving antioxidant and anti-inflammatory pathways.[1][2]

Chemical Identity:

  • IUPAC Name: 3-β-D-glucopyranosyloxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium[1][2]

  • Molecular Formula: C₂₂H₂₃O₁₁⁺[2]

  • Key Structural Feature: 3'-O-methylation on the B-ring (distinguishing it from Cyanidin) and 3-O-glycosylation on the C-ring (conferring solubility).[1][2]

Biosynthetic Pathway: The Enzymatic Cascade

The synthesis of Pn3G is a specific branch of the flavonoid pathway. It diverges from the general phenylpropanoid pathway at the formation of dihydroquercetin.

The Core Pathway (Phenylalanine to Cyanidin)

The upstream pathway establishes the flavonoid skeleton.

  • General Phenylpropanoid Pathway: Phenylalanine

    
     Cinnamate 
    
    
    p-Coumaroyl-CoA.[1][2]
  • Flavonoid Skeleton: Condensation of p-Coumaroyl-CoA with 3 Malonyl-CoA units by Chalcone Synthase (CHS) forms Naringenin Chalcone.[1][2]

  • Isomerization & Hydroxylation: Chalcone Isomerase (CHI) closes the ring to form Naringenin. Flavanone 3-Hydroxylase (F3H) converts it to Dihydrokaempferol.[2]

  • B-Ring Hydroxylation (Critical Step): Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3' position, converting Dihydrokaempferol to Dihydroquercetin (DHQ) .[2] This dictates the "Cyanidin-type" lineage.[1][2]

  • Anthocyanidin Formation: Dihydroflavonol 4-Reductase (DFR) reduces DHQ to Leucocyanidin, which is then oxidized by Anthocyanidin Synthase (ANS) to the unstable aglycone Cyanidin .

The Peonidin Branch: Methylation and Glycosylation

This is the critical junction for Pn3G synthesis. The order of methylation and glycosylation can be species-dependent, but in Vitis vinifera, the dominant pathway involves glycosylation prior to methylation to stabilize the intermediate.

  • Step A: Stabilization (Glycosylation)

    • Enzyme: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT / 3GT ).[1][2][3][4]

    • Reaction: Cyanidin + UDP-Glucose

      
      Cyanidin 3-O-glucoside (Cy3G)  + UDP.[1][2]
      
    • Mechanism: The enzyme transfers a glucose moiety to the unstable C3-hydroxyl group, preventing spontaneous degradation of the anthocyanidin.

  • Step B: Modification (Methylation)

    • Enzyme: Anthocyanin O-Methyltransferase (AOMT ).[2][5][6]

    • Reaction: Cyanidin 3-O-glucoside + SAM (S-Adenosyl Methionine)

      
      Peonidin 3-O-glucoside  + SAH.[1][2]
      
    • Specificity: AOMT targets the 3'-OH group on the B-ring.[1][2] While some AOMTs can methylate the aglycone (Cyanidin), the kinetic efficiency (

      
      ) is often higher for the glucoside substrate in grape tissues, and the aglycone is too unstable in the vacuolar cytosol to accumulate significantly before glycosylation.
      
Pathway Visualization

BiosynthesisPheL-PhenylalanineCoup-Coumaroyl-CoAPhe->Cou General PhenylpropanoidNarNaringeninCou->Nar Flavonoid SkeletonDHQDihydroquercetinNar->DHQ B-Ring HydroxylationLeuLeucocyanidinDHQ->Leu Anthocyanidin FormationCyaCyanidin(Unstable Aglycone)Leu->Cya Anthocyanidin FormationCy3GCyanidin 3-O-glucosideCya->Cy3G StabilizationPn3GPeonidin 3-O-glucoside(Target)Cy3G->Pn3G Methylation (SAM -> SAH)PALPAL/C4H/4CLCHSCHS/CHIF3HF3'HDFRDFR/ANSUFGTUFGT(Glycosylation)AOMTAOMT(Methylation)

Figure 1: The biosynthetic route from Phenylalanine to Peonidin 3-O-glucoside.[2] Blue labels indicate the critical terminal enzymes.

Genetic Regulation: The MBW Complex

The transcription of structural genes (UFGT, AOMT) is tightly controlled by the MYB-bHLH-WD40 (MBW) ternary complex.[7][8] This complex binds to the promoter regions of the biosynthetic genes.[8]

  • MYB (R2R3-MYB): The "Driver."[2] Specific MYBs (e.g., VvMYBA1 in grapes) determine the specificity for anthocyanin genes.

  • bHLH (Basic Helix-Loop-Helix): The "Partner."[1][2] Essential for the DNA binding stability of MYB.

  • WD40: The "Scaffold."[9] Stabilizes the interaction between MYB and bHLH but does not bind DNA directly.

Mechanism:

  • Environmental triggers (UV light, sucrose, cold) upregulate MYB.

  • MYB recruits bHLH and WD40 to form the MBW complex.[9]

  • The complex binds to cis-elements (like the AC-rich element) on the promoters of UFGT and AOMT.[2]

  • Result: Coordinated expression of late biosynthetic genes (LBGs), leading to Pn3G accumulation.

MBW_Complexcluster_complexTernary ComplexMYBR2R3-MYB(Specificity)bHLHbHLH(Co-Activator)MYB->bHLHInteractionPromoterPromoter Region(UFGT / AOMT)MYB->PromoterBinds DNAWD40WD40(Scaffold)bHLH->WD40StabilizationbHLH->PromoterBinds DNAGeneStructural GeneTranscriptionPromoter->GeneActivates

Figure 2: The MBW transcriptional activation complex regulating anthocyanin biosynthesis.[7]

Experimental Protocol: Extraction & Purification

Objective: Isolate high-purity Pn3G from plant tissue (e.g., Vitis vinifera skins or Oryza sativa black rice) for analytical or pharmacological use.[1][2]

Extraction Protocol (Optimized for Stability)

Anthocyanins are pH-sensitive.[2] Acylated forms are liable to hydrolysis; however, Pn3G is a non-acylated monoglucoside in many species, simplifying extraction.

Reagents:

  • Extraction Solvent: Methanol:Water (80:20 v/v) + 1.0% Formic Acid (or 0.1% HCl). Note: HCl provides stronger stabilization but can cause hydrolysis of acylated derivatives if present; Formic acid is preferred for LC-MS compatibility.[1][2]

Workflow:

  • Lyophilization: Freeze-dry plant tissue to remove water and stop enzymatic degradation (PPO/POD enzymes).[2]

  • Maceration: Grind tissue to fine powder. Mix with Solvent (1:20 w/v ratio).[10]

  • Ultrasound-Assisted Extraction (UAE): Sonicate at 35 kHz, <30°C for 20 minutes. Avoid heat to prevent degradation.[2]

  • Centrifugation: 8,000 x g for 10 min at 4°C. Collect supernatant.

  • Concentration: Rotary evaporate at 35°C to remove methanol. Result: Aqueous crude extract.

Purification: Solid Phase Extraction (SPE)

To remove sugars, organic acids, and non-phenolic impurities.

  • Cartridge: C18 Sep-Pak or equivalent (activated with Methanol, equilibrated with 0.1% aqueous Formic Acid).

  • Loading: Load aqueous crude extract.

  • Washing: Flush with 0.1% Formic Acid (removes sugars/acids).

  • Elution: Elute anthocyanins with Methanol containing 0.1% Formic Acid.

High-Purity Isolation (Preparative HPLC)

For isolating Pn3G specifically from other anthocyanins (like Malvidin or Cyanidin glucosides).[2]

ParameterSetting
Column C18 Preparative Column (e.g., 5µm, 250 x 21.2 mm)
Mobile Phase A Water + 5% Formic Acid
Mobile Phase B Acetonitrile + 5% Formic Acid
Gradient 0-5 min: 5% B; 5-30 min: 5%

25% B; 30-40 min: 25%

100% B.
Flow Rate 10-20 mL/min (depending on column diameter)
Detection 520 nm (Specific for Anthocyanins)

Analytical Validation (HPLC-MS/MS)

To confirm the identity of the isolated Peonidin 3-O-glucoside.[1][2]

Mass Spectrometry Signatures
  • Ionization Mode: ESI Positive (+).

  • Precursor Ion

    
    : 463 m/z  (Molecular Weight of Pn3G is ~462.4  g/mol ).
    
  • MS² Fragmentation:

    • Major Fragment: 301 m/z (Peonidin Aglycone).

    • Loss: 162 Da (Cleavage of the Glucose moiety).

    • Note: If a fragment at 287 m/z is seen, it indicates Cyanidin (demethylation), confirming the core structure.

Quantitation Table (Example Data Structure)

When comparing extraction efficiency or biosynthetic yield:

CompoundRT (min)

(m/z)
MS² Fragment (m/z)

(nm)
Cyanidin 3-glucoside12.5449287518
Peonidin 3-glucoside 15.2 463 301 523
Malvidin 3-glucoside18.1493331528

Retention times (RT) will vary based on specific HPLC conditions but Pn3G typically elutes after Cy3G due to the methoxy group increasing hydrophobicity.

References

  • Fournier-Level, A., et al. (2011). "The Pattern of Anthocyanin Accumulation in Vitis vinifera is Determined by the Expression of Specific Methyltransferase Genes." Plant Physiology. Link

  • He, F., et al. (2010). "Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes." Molecules. Link

  • Castellarin, S. D., & Di Gaspero, G. (2007). "Transcriptional control of anthocyanin biosynthetic genes in extreme phenotypes for berry pigmentation of naturally occurring grape mutants." BMC Plant Biology. Link

  • Tanaka, Y., et al. (2008). "Biosynthesis of Plant Pigments: Anthocyanins, Betalains and Carotenoids." The Plant Journal. Link

  • Zhang, Y., et al. (2014). "Extraction, purification, and identification of anthocyanins from the fruit of Vitis davidii Foex." Journal of Food Science. Link

Therapeutic Potential of Peonidin 3-Glucoside Chloride for Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Peonidin 3-glucoside chloride (P3G-Cl) is the stable chloride salt form of peonidin 3-O-glucoside, an O-methylated anthocyanin found in pigmented cereals (black rice, purple corn) and berries. While historically valued for its antioxidant capacity, recent pharmacological data positions P3G-Cl as a potent modulator of chronic inflammation.

This guide analyzes the therapeutic utility of P3G-Cl, moving beyond general antioxidant claims to specific molecular targets: the NF-κB , MAPK , and NLRP3 inflammasome signaling axes. It addresses the critical technical challenges of working with anthocyanins—specifically stability and bioavailability—and provides a validated protocol for in vitro assessment.

Chemical & Pharmacological Profile

Structural Stability & The Chloride Counterion

Anthocyanins are inherently unstable at physiological pH. The commercial research standard is Peonidin 3-glucoside chloride (CAS: 6906-39-4).[2][3] The chloride counterion stabilizes the flavylium cation structure in the solid state, ensuring shelf-life and purity (>97% HPLC).

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 498.9 g/mol [2]

  • Key Substituent: The 3'-methoxy group on the B-ring distinguishes it from cyanidin, potentially enhancing lipophilicity and cellular uptake.

Solubility & Handling in Assays

Critical Technical Insight: Researchers often encounter experimental failure due to degradation before the assay begins.

  • Stock Solution: Dissolve P3G-Cl in DMSO (up to 10 mg/mL) or slightly acidic water (0.01% HCl). Avoid neutral buffers for stock preparation.

  • Assay Medium: When diluting into cell culture media (pH 7.4), the flavylium cation rapidly hydrates to the colorless hemiketal form. Protocol Rule: Prepare fresh dilutions immediately prior to treatment. Do not store diluted media.[4]

Mechanisms of Action: The Inflammatory Cascade

P3G-Cl acts as a multi-target inhibitor. Unlike monoclonal antibodies that target a single cytokine, P3G-Cl dampens the upstream transcriptional drivers of inflammation.

Primary Signaling Pathways
  • NF-κB Suppression: P3G-Cl inhibits the phosphorylation of IKK and IκB

    
    , preventing the nuclear translocation of the p65 subunit. This halts the transcription of pro-inflammatory genes (COX-2, iNOS).
    
  • MAPK Modulation: It selectively blocks the phosphorylation of ERK1/2, p38, and JNK, which are critical for cytokine mRNA stability.

  • NLRP3 Inflammasome: Recent data indicates P3G-Cl prevents the assembly of the NLRP3 complex, reducing the cleavage of pro-caspase-1 and subsequent release of IL-1

    
    .
    
Pathway Visualization

The following diagram illustrates the intervention points of P3G-Cl within the cellular inflammatory response.

P3G_Mechanism LPS Stimuli (LPS / TNF-α / FFA) Receptor Receptor (TLR4 / TNFR) LPS->Receptor ROS Intracellular ROS Receptor->ROS IKK IKK Complex Receptor->IKK MAPK MAPKs (ERK / p38 / JNK) Receptor->MAPK NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 NFkB NF-κB (p65) Translocation IKK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Output (IL-6, TNF-α, iNOS, COX-2) NFkB->Cytokines AP1->Cytokines Caspase Caspase-1 Activation NLRP3->Caspase IL1b Mature IL-1β / IL-18 Caspase->IL1b P3G Peonidin 3-Glucoside (Chloride) P3G->ROS Scavenges P3G->IKK Inhibits Phosphorylation P3G->MAPK Inhibits Phosphorylation P3G->NLRP3 Blocks Assembly

Caption: P3G-Cl exerts multi-nodal inhibition on inflammatory signaling, targeting kinase phosphorylation (IKK, MAPK), ROS generation, and inflammasome assembly.

Pharmacokinetics & Metabolites

A major hurdle in anthocyanin therapeutics is bioavailability. P3G-Cl is rapidly metabolized, and its in vivo effects may be partially mediated by its metabolites.

  • Bioavailability: Typically <1% of the parent compound reaches the plasma intact.

  • Key Metabolites:

    • Vanillic Acid: A primary degradation product formed via ring fission. Vanillic acid has been shown to independently reduce monocyte adhesion to endothelial cells.

    • Protocatechuic Acid: Common to cyanidin-based structures, also contributes to efficacy.

  • Therapeutic Implication: In vivo efficacy often exceeds what is predicted by plasma concentrations of the parent molecule, suggesting a synergistic effect of P3G and its phenolic acid metabolites.

Validated Experimental Protocol

Model: LPS-Induced Inflammation in RAW 264.7 Macrophages. Objective: To quantify the anti-inflammatory IC50 of P3G-Cl.

Reagent Preparation
  • P3G-Cl Stock (10 mM): Dissolve 4.99 mg of Peonidin 3-glucoside chloride in 1 mL of sterile DMSO. Vortex until clear. Aliquot and store at -80°C (stable for 6 months).

  • LPS Stock: 1 mg/mL in PBS.

  • Media: DMEM + 10% FBS (Heat-inactivated).

Workflow Methodology

The following workflow ensures reproducibility and minimizes compound degradation.

Protocol_Workflow Step1 Step 1: Cell Seeding RAW 264.7 (5x10^5 cells/mL) Allow 24h attachment Step2 Step 2: Pre-treatment Dilute P3G-Cl Stock in Media (10 - 100 µM) Incubate 2h Step1->Step2 24h Step3 Step 3: Induction Add LPS (1 µg/mL) Co-incubate 18-24h Step2->Step3 2h Step4 Step 4: Supernatant Harvest Centrifuge 1000rpm x 5min Store -80°C Step3->Step4 24h Step5 Step 5: Analysis ELISA (TNF-α, IL-6) NO Assay (Griess) Step4->Step5 Note CRITICAL: Keep DMSO < 0.1% Protect P3G from light Note->Step2

Caption: Step-by-step workflow for evaluating P3G-Cl efficacy in macrophage models. Pre-treatment is essential for accurate inhibition data.

Protocol Notes for Integrity
  • Light Sensitivity: Anthocyanins are photodegradable. Perform incubations in the dark or wrap plates in foil.

  • Cytotoxicity Check: Always run an MTT or CCK-8 assay in parallel to ensure cytokine reduction is not due to cell death. P3G-Cl is generally non-toxic up to 200 µM.

Summary of Preclinical Efficacy

The following table synthesizes quantitative data from key studies, providing a benchmark for expected results.

Cell ModelInducerTarget BiomarkerEffective ConcentrationKey Outcome
RAW 264.7 (Macrophage)LPS (1 µg/mL)TNF-α, IL-6, iNOS20 - 100 µMDose-dependent reduction of NO and cytokines; NF-κB blockade.
HUVEC (Endothelial)TNF-αVCAM-1, ICAM-10.2 - 20 µMReduced monocyte adhesion; P3G metabolites (Vanillic Acid) also active.
L02 (Hepatocyte)Free Fatty AcidsROS, SOD, GPx100 - 300 µMRestoration of mitochondrial function; reduced lipid accumulation.
A549 (Lung Epithelial)SARS-CoV-2 SpikeIL-6, IL-1β1.25 - 10 µMSignificant inhibition of NLRP3 inflammasome pathway.[5]

References

  • Bioavailability of anthocyanidin-3-glucosides following consumption of red wine and red grape juice. Can J Physiol Pharmacol. (2003).

  • Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses. Nutrients. (2022).[2]

  • Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease. Nutrients. (2023).[6]

  • Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro. Nutr Cancer.[7] (2005).[2][8]

  • Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Acta Inform Med. (2019).[2]

  • Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure. Nutrients.[9] (2022).[2]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Analysis of Peonidin 3-O-beta-glucopyranoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured as a comprehensive technical guide for the HPLC method development of Peonidin 3-O-beta-glucopyranoside chloride . It is designed for analytical chemists and pharmaceutical researchers, focusing on the mechanistic "why" behind every parameter choice.

Executive Summary

Peonidin 3-O-beta-glucopyranoside chloride (CAS 6906-39-4) is a bioactive anthocyanin used as a pharmaceutical standard and nutraceutical marker.[1][2][3] Its analysis is complicated by its ionic nature and pH-dependent structural instability .[1][2] This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method that stabilizes the analyte in its colored flavylium cation form, ensuring precise quantitation.[1][2]

Key Performance Indicators:

  • Target Analyte: Peonidin 3-O-glucoside (Chloride salt).[1][2][3][4][5][6][7]

  • Primary Detection: 520 nm (Visible region, specific to anthocyanins).[8]

  • Resolution Strategy: Acidified mobile phase to prevent pseudobase formation.

  • Linearity:

    
     (0.5 – 100 µg/mL).
    

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in method design. The "chloride" designation indicates this is a salt; in solution, it dissociates, leaving the positively charged anthocyanin core.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW: 498.9 g/mol (Salt), 463.4 g/mol (Cation).[1][2][5][6]
Chromophore Conjugated B-ring systemStrong absorption at 520 nm (red) and 280 nm .[1][2]
Solubility Water, Methanol, EthanolHighly soluble in polar solvents; requires acidification for stability.
pKa / Stability pH < 2: Stable Flavylium IonpH 4-6: Colorless Carbinol BaseCRITICAL: Mobile phase pH must be kept < 2.5 to prevent peak disappearance.[1][2]
The pH-Equilibrium Challenge

The most common failure mode in anthocyanin HPLC is "peak disappearance" or "splitting."[1] This occurs when the mobile phase pH is near the pKa of the flavylium ion (~ pH 3-4). At this pH, the analyte oscillates between the red Flavylium Cation (detectable at 520 nm) and the colorless Hemiketal (Pseudobase) .

Visualization of the Structural Equilibrium:

Anthocyanin_Equilibrium Flavylium Flavylium Cation (Red, Stable at pH < 2) Target Form for HPLC Quinonoidal Quinonoidal Base (Blue/Purple, pH > 4) Flavylium->Quinonoidal Deprotonation (-H+) Carbinol Carbinol Pseudobase (Colorless, pH 3-5) Invisible at 520nm Flavylium->Carbinol Hydration (+H2O) (Occurs if pH is too high) Chalcone Chalcone (Yellow, Open Ring) Carbinol->Chalcone Ring Opening

Figure 1: pH-dependent structural transformation of Peonidin 3-O-glucoside.[1][2] The method must maintain the "Flavylium" state.

Method Development Strategy

Column Selection[2][3]
  • Standard: C18 (Octadecylsilane) is the industry standard. It provides strong retention for the glycoside moiety.

  • Advanced: PFP (Pentafluorophenyl) or Phenyl-Hexyl columns offer alternative selectivity based on pi-pi interactions with the aromatic anthocyanin core, useful if separating Peonidin from Cyanidin derivatives.[1][2]

  • Recommendation: Start with a high-purity C18 (e.g., Waters Symmetry, Agilent Zorbax Eclipse, or Phenomenex Luna).[2]

Mobile Phase Engineering (The "Acid Modifier")

Standard 0.1% Formic Acid is often insufficient to suppress the silanol activity and maintain the low pH required for the flavylium form.

  • Option A (Mass Spec Compatible): 0.1% to 1.0% Formic Acid.

  • Option B (UV-Vis Only - Best Peak Shape): 0.1% Trifluoroacetic Acid (TFA) or 1-5% Formic Acid.[1][2] TFA acts as an ion-pairing agent, sharpening the peak of the cationic anthocyanin.

Optimized Experimental Protocol

Instrumentation Parameters
  • System: HPLC or UHPLC with Binary Pump.

  • Detector: Diode Array Detector (DAD) or PDA.

    • Channel A:520 nm (Quantification - highly specific).

    • Channel B:280 nm (Impurity profile).

  • Temperature: 25°C or 30°C (Keep consistent; higher temps degrade anthocyanins).

Chromatographic Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm particle size
Mobile Phase A Water + 1.0% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 1.0% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Initial Equilibration
20.07525Linear Elution of Glycosides
25.00100Column Wash (Remove aglycones)
28.00100Hold Wash
28.1955Re-equilibration
35.0955Ready for next injection
Sample Preparation (Critical Step)

Never dissolve the standard in pure water or pure methanol.

  • Stock Solution: Dissolve 1 mg Peonidin 3-O-glucoside chloride in 1 mL of Methanol containing 1% HCl . (The HCl ensures the chloride salt remains stable).

  • Working Standard: Dilute with Mobile Phase A (Water + 1% Formic Acid).[9]

  • Storage: Store at -20°C in amber vials. Stable for < 1 week in solution.

Method Development Workflow

This diagram outlines the logical decision-making process for optimizing the separation.

Method_Workflow Start Start: Peonidin 3-O-glucoside Analysis Solubility Dissolve in MeOH + 1% HCl (Prevent degradation) Start->Solubility Initial_Run Run Gradient 5-100% B (Water/ACN + 0.1% Formic) Solubility->Initial_Run Check_Peak Check Peak Shape @ 520nm Initial_Run->Check_Peak Good Sharp, Symmetric Peak Check_Peak->Good Yes Bad_Split Split Peak or Tailing Check_Peak->Bad_Split No Validation Validate: Linearity, LOD, Precision Good->Validation Fix_Acid Increase Acid Conc. (Try 1-5% Formic or 0.1% TFA) Bad_Split->Fix_Acid pH > 2.5? Fix_Column Change Column Selectivity (C18 -> Phenyl-Hexyl) Bad_Split->Fix_Column Co-elution? Fix_Acid->Initial_Run Fix_Column->Initial_Run

Figure 2: Step-by-step optimization workflow for anthocyanin analysis.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Mobile phase pH is too high (> 2.5).[1][2]Increase acid concentration in both Mobile Phase A and B. Switch to TFA if not using MS.
Broad/Tailing Peaks Silanol interaction or column overload.[1]Use a "Base Deactivated" C18 column. Reduce injection volume.
Retention Time Shift Temperature fluctuation.[1]Thermostat column oven strictly at 25°C or 30°C.
Low Sensitivity @ 520nm Analyte degradation to chalcone.[1]Ensure samples are prepared in acidified solvents and kept cold/dark.

References

  • PubChem. (2023). Peonidin 3-O-beta-D-glucoside. National Library of Medicine. Retrieved from [Link][2][5]

  • Downey, M. O., & Rochfort, S. (2008). Simultaneous separation of anthocyanins and flavonols in grape skin by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1201(1), 43-47.[2] (Contextual grounding for high-acid mobile phases).

Sources

extraction protocols for peonidin 3-glucoside chloride from purple sweet potato

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Extraction and Characterization of Peonidin-3-Glucoside Chloride from Purple Sweet Potato (Ipomoea batatas L.)

Introduction

The purple sweet potato (Ipomoea batatas L.) is a significant source of high-value bioactive compounds, most notably anthocyanins, which are responsible for its vibrant purple flesh and skin.[1][2] These polyphenolic pigments are of considerable interest to the pharmaceutical, nutraceutical, and food industries due to their potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities.[3] Among the various anthocyanins present, peonidin-3-glucoside and its acylated derivatives are major constituents.[4][5] Peonidin-3-glucoside chloride, the salt form of this anthocyanin, is often the target molecule for extraction due to its stability and utility as a reference standard.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of peonidin-3-glucoside chloride from purple sweet potato. The protocols detailed herein are grounded in established scientific principles, emphasizing efficiency, yield, and the preservation of the compound's integrity.

Physicochemical Properties of Peonidin-3-Glucoside

A successful extraction protocol is predicated on understanding the target molecule's chemical nature. Anthocyanins, including peonidin-3-glucoside, are sensitive to environmental factors.

  • pH Stability: Anthocyanins are most stable in acidic conditions (pH 1.0-3.0), where they exist predominantly in the colored flavylium cation form.[1][8] As the pH increases towards neutrality and alkalinity, they undergo structural transformations, leading to colorless or degraded forms, compromising both color and bioactivity.[8] Therefore, acidification of the extraction solvent is a critical and mandatory step to prevent degradation.[1][9]

  • Temperature and Light Sensitivity: Elevated temperatures (>60-70°C) and exposure to UV or daylight can accelerate the degradation of anthocyanins.[10][11] While moderate heat can enhance extraction efficiency by increasing solvent penetration and reducing viscosity, prolonged exposure or excessive temperatures must be avoided.[1] Modern extraction techniques like ultrasound and microwave-assisted methods are advantageous as they can reduce extraction times, minimizing thermal degradation.[9][12]

PART 1: Pre-Extraction and Sample Preparation

The quality and consistency of the starting material are paramount for reproducible results.

Protocol 1: Raw Material Preparation
  • Sourcing: Obtain fresh, firm purple sweet potatoes (e.g., Stokes Purple, Antin-3, TNG 73 cultivars) free from disease or physical damage.[4][12][13]

  • Washing: Thoroughly wash the tubers under running water to remove soil and debris.

  • Slicing: Cut the sweet potatoes into thin, uniform slices (2-3 mm). The peel is a rich source of anthocyanins and should be included.[5][14][15]

  • Drying: To increase the surface area for extraction and improve long-term stability, the slices must be dried.

    • Freeze-Drying (Lyophilization): This is the preferred method as it best preserves the chemical integrity of the anthocyanins. Freeze the slices at -80°C and lyophilize until a constant weight is achieved.

    • Oven Drying: Alternatively, dry the slices in a forced-air oven at a low temperature (40-50°C) until brittle. Note that this may cause some thermal degradation compared to freeze-drying.

  • Milling: Grind the dried slices into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Storage: Store the resulting powder in an airtight, opaque container at -20°C or lower to prevent degradation from moisture, light, and temperature.[16]

PART 2: Extraction Methodologies

The choice of extraction method depends on available equipment, desired throughput, and efficiency. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional maceration by increasing yield and reducing extraction time.[9][12][17]

Core Principle: The Extraction Solvent

The most common and effective solvents are acidified hydroalcoholic solutions.[14] Ethanol is often preferred over methanol due to its lower toxicity. A typical solvent is a mixture of ethanol and water (e.g., 60-80% ethanol v/v), acidified to a pH of approximately 2.0 with an acid like hydrochloric acid (HCl) or citric acid.[5][9][14] The acid maintains the stability of the anthocyanins in their flavylium cation form.

Method A: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times compared to conventional methods.[9][11]

UAE_Workflow cluster_prep Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation Powder PSP Powder Mixture Mix Powder & Solvent Powder->Mixture Solvent Acidified Ethanol Solvent->Mixture Sonication Apply Ultrasonic Waves (Cavitation Disrupts Cells) Mixture->Sonication Centrifuge Centrifuge/Filter Sonication->Centrifuge Supernatant Crude Anthocyanin Extract Centrifuge->Supernatant Residue Solid Residue (Discard) Centrifuge->Residue Purification_Workflow Crude Crude Extract (from UAE/MAE) Rotovap Solvent Removal (Rotary Evaporator) Crude->Rotovap Concentrate Aqueous Concentrate Rotovap->Concentrate Resin Macroporous Resin Column Chromatography Concentrate->Resin Wash Wash (Water) Removes Sugars, etc. Resin->Wash Step 1 Elute Elute (Ethanol) Collects Anthocyanins Resin->Elute Step 2 Purified Purified Anthocyanin Fraction Elute->Purified HPLC Preparative HPLC / HSCCC (Optional High-Purity Isolation) Purified->HPLC Final Isolated Peonidin-3-Glucoside (>95% Purity) HPLC->Final

Caption: General purification workflow from crude extract to isolated compound.

Protocol 4: Purification using Macroporous Resin
  • Solvent Removal: Concentrate the crude extract using a rotary evaporator at ≤40°C to remove the ethanol. Resuspend the aqueous concentrate in distilled water. [5]2. Column Loading: Pass the aqueous concentrate through a pre-conditioned macroporous adsorption resin column (e.g., Amberlite XAD-7 or similar).

  • Washing: Wash the column with several volumes of distilled water to elute sugars, organic acids, and other polar impurities.

  • Elution: Elute the adsorbed anthocyanins with an ethanol-water solution (e.g., 70-95% ethanol).

  • Final Concentration: Collect the colored eluate and concentrate it to dryness under vacuum to obtain a purified anthocyanin powder.

For isolating individual anthocyanins like peonidin-3-glucoside with high purity (>95%), advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are required. [18]

PART 4: Quantification and Characterization

Protocol 5: Total Monomeric Anthocyanin Content (TMAC) by pH Differential Method

This spectrophotometric method is a standard for quantifying total anthocyanins.

  • Buffer Preparation: Prepare two buffer systems: potassium chloride (KCl) buffer (0.025 M, pH 1.0) and sodium acetate (CH₃COONa) buffer (0.4 M, pH 4.5).

  • Sample Dilution: Dilute an aliquot of the purified extract with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer. The dilution factor should be chosen so the absorbance at 520 nm of the pH 1.0 solution is within the linear range of the spectrophotometer (typically < 1.2 AU).

  • Absorbance Measurement: After a 15-20 minute equilibration period, measure the absorbance of both solutions at 520 nm and 700 nm (for haze correction).

  • Calculation:

    • Calculate the absorbance difference (A): A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Calculate TMAC (mg/L): TMAC = (A × MW × DF × 1000) / (ε × L)

      • MW (Molecular Weight): 449.2 g/mol (for cyanidin-3-glucoside, the reference standard). [4] * DF: Dilution Factor.

      • ε (Molar Absorptivity): 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside). [4] * L: Path length in cm (usually 1 cm).

Protocol 6: Quantification of Peonidin-3-Glucoside by HPLC

HPLC with a Diode-Array Detector (DAD) is the gold standard for separating and quantifying individual anthocyanins.

  • Sample Preparation: Dilute the purified extract in a suitable mobile phase-like solvent and filter through a 0.2 or 0.45 µm syringe filter before injection. [19]2. HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 5% Formic Acid in Water.

    • Mobile Phase B: 100% Acetonitrile or HPLC-grade Methanol.

    • Gradient: A typical gradient would start with a high concentration of A, gradually increasing B to elute the compounds. For example: 0-30 min, 10-40% B.

    • Flow Rate: 0.8-1.0 mL/min.

    • Detection: DAD detection at 520 nm. [20][21] * Identification: Peonidin-3-glucoside is identified by comparing its retention time and UV-Vis spectrum with a certified reference standard. [22] * Quantification: A calibration curve is constructed using a peonidin-3-glucoside chloride standard of known concentrations to quantify the amount in the sample. [22]

References

  • Ghafoor, K., et al. (2024).
  • Truong, V.D., et al. (2019). Green ultrasound-assisted extraction of anthocyanin and phenolic compounds from purple sweet potato using response surface methodology.
  • Li, H., et al. (2016). Conventional, ultrasound-assisted, and accelerated-solvent extractions of anthocyanins from purple sweet potatoes. Journal of Food Science. [Link]

  • Wang, H., et al. (2024). Recent Advances in Purple Sweet Potato Anthocyanins: Extraction, Isolation, Functional Properties and Applications in Biopolymer-Based Smart Packaging. MDPI.
  • Suda, I., et al. (2017). Anthocyanin Extraction from Purple Sweet Potato Cultivar Antin-3 (Ipomoea batatas L.) using Maceration, Microwave Assisted Extraction, Ultrasonic Assisted Extraction and Their Application as Anti-Hyperglycemic Agents. Journal of Medical and Bioengineering.
  • Fernandes, A., et al. (2025). Optimization of Anthocyanin Extraction from Purple Sweet Potato Peel (Ipomea batata) Using Sonotrode Ultrasound-Assisted Extraction. PMC. [Link]

  • Wang, Y., et al. (2009). Preparative isolation and purification of anthocyanins from purple sweet potato by high-speed counter-current chromatography. Journal of Chromatography B. [Link]

  • Li, C., et al. (2022). Research Advances of Purple Sweet Potato Anthocyanins: Extraction, Identification, Stability, Bioactivity, Application, and Biotransformation. PMC. [Link]

  • Yang, Z. (2011). Study on the Extraction of Pigment from Purple Sweet Potato Powder by Microwave-assisted Technique. Energy Procedia.
  • N/A
  • Thermo Fisher Scientific. (n.d.). Rapid and Sensitive Determination of Anthocyanins in Bilberries Using UHPLC.
  • Rodriguez-Saona, L.E., & Wrolstad, R.E. (2004). Comparison of HPLC Methods for Determination of Anthocyanins and Anthocyanidins in Bilberry Extracts. Journal of Agricultural and Food Chemistry. [Link]

  • BenchChem. (2025). The Stability of Peonidin at Various pH Values: A Technical Guide. BenchChem.
  • PlumX. (2025). Optimization of Anthocyanin Extraction from Purple Sweet Potato Peel (Ipomea batata) Using Sonotrode Ultrasound-Assisted Extraction. PlumX.
  • USDA ARS. (2009). Characterization of Anthocyanins and Anthocyanidins in Purple-Fleshed Sweetpotatoes by HPLC-DAD/ESI. USDA Agricultural Research Service.
  • N/A
  • Huang, C. L., et al. (2010). Optimization for the Anthocyanin Extraction from Purple Sweet Potato Roots, Using Response Surface Methodology. Journal of Taiwan Agricultural Research.
  • Lachman, J., et al. (2009). Determination of anthocyanins in red grape skin by pressurised fluid extraction and HPLC. Czech Journal of Food Sciences.
  • Advion Interchim Scientific. (2023). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice.
  • N/A
  • Corrales, M., et al. (2008). Research on Extraction and Purification of Purple Sweet Potato Anthocyanins. Semantic Scholar. [Link]

  • Wikipedia. (2023). Peonidin-3-O-glucoside. Wikipedia. [Link]

  • N/A
  • Fernandes, A., et al. (2025). Optimization of Anthocyanin Extraction from Purple Sweet Potato Peel (Ipomea batata) Using Sonotrode Ultrasound-Assisted Extraction. MDPI. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of Peonidin 3-O-beta-glucopyranoside

[1]

Abstract

This technical guide details the mass spectrometry (MS) fragmentation behavior of Peonidin 3-O-

1

Chemical Identity & Properties

PropertyDescription
Systematic Name Peonidin 3-O-

-D-glucopyranoside
Common Name Peonidin 3-glucoside
Chemical Formula

(Flavylium cation)
Monoisotopic Mass 463.1240 Da
Aglycone Peonidin (

, 301.0712 Da)
Glycone Glucose (

, 162.0528 Da neutral loss)
Key Substituents 3'-Methoxy, 4'-Hydroxy (B-ring); 3-O-Glucosyl (C-ring)

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-resolution Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) systems.

Sample Preparation
  • Extraction: Extract plant tissue (e.g., grape skins) with Methanol:Water:Formic Acid (70:29:1 v/v/v).

  • Clarification: Centrifuge at 12,000 x g for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PTFE membrane. Note: Nylon filters may bind anthocyanins.

Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity class).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or Phenyl-Hexyl for enhanced isomer selectivity.

  • Mobile Phase A: Water + 5% Formic Acid (v/v). High acid content stabilizes the flavylium cation.

  • Mobile Phase B: Acetonitrile + 5% Formic Acid (v/v).

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       20% B
      
    • 10-15 min: 20%

      
       40% B
      
    • 15-17 min: 95% B (Wash)

Mass Spectrometry Settings (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Anthocyanins are naturally cationic.[2]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 350°C.

  • Fragmentor Voltage: 135 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CID): Stepped energy 15-30 eV is recommended to observe both the aglycone and secondary fragments.

Fragmentation Mechanism & Pattern Analysis[4][5][6]

The fragmentation of Peonidin 3-glucoside follows a predictable pathway governed by the stability of the glycosidic bond and the B-ring substituents.

Primary Fragmentation: Glycosidic Cleavage

The most abundant reaction in CID is the heterolytic cleavage of the O-glycosidic bond at the C3 position.

  • Transition:

    
    
    
  • Mechanism: Neutral loss of the glucose moiety (

    
    , 162 Da).[2]
    
  • Observation: The signal at

    
     (Peonidin aglycone) is typically the base peak (100% intensity) at low-to-moderate collision energies (10-20 eV).
    
Secondary Fragmentation: Aglycone Breakdown

At higher collision energies (>25 eV), the aglycone (

Diagnostic Ion 1: Methyl Radical Loss (

)

Unlike non-methylated anthocyanins (e.g., Cyanidin), Peonidin contains a methoxy group at the 3' position.

  • Transition:

    
    
    
  • Loss: Methyl radical (

    
    , 15 Da).
    
  • Significance: This radical loss is highly specific to methoxylated flavonoids (Peonidin, Petunidin, Malvidin). The high abundance of the

    
     radical cation distinguishes Peonidin from isobaric compounds that lack methoxy groups.
    
Diagnostic Ion 2: Carbon Monoxide Loss (

)

Common to all flavonoids, the C-ring contracts via the loss of CO.

  • Transition:

    
    
    
  • Loss: Carbon Monoxide (CO, 28 Da).

Diagnostic Ion 3: Retro-Diels-Alder (RDA) Fragments

While less dominant in positive mode than negative mode, RDA cleavage of the C-ring can produce low-mass ions.

  • Fragments:

    
     (A-ring fragment) and 
    
    
    (B-ring fragment).
Summary of Transitions (MRM Table)
Precursor Ion (

)
Product Ion (

)
Neutral LossIdentityCollision Energy (eV)
463.1 301.1 -162 (Glucose)Aglycone (Quantifier)15-20
301.1 286.1 -15 (

)
Methyl Radical Loss (Qualifier)30-35
301.1 273.1 -28 (CO)C-ring Contraction35-40

Visualizing the Fragmentation Pathway[2][7][8][9]

The following diagram illustrates the sequential breakdown of the molecule from the precursor ion to the diagnostic aglycone fragments.

PeonidinFragmentationPrecursorPeonidin 3-glucoside[M]+ m/z 463(Flavylium Cation)AglyconePeonidin Aglycone[Y0]+ m/z 301(Base Peak)Precursor->AglyconeLoss of Glucose(-162 Da)Low CE (15 eV)IsomerIsomer Check:Peonidin 3-Galactoside(Same m/z, Diff RT)Fragment_MethylRadical Cation[Y0 - CH3•]+ m/z 286(Diagnostic for -OCH3)Aglycone->Fragment_MethylLoss of Methyl Radical(-15 Da)High CE (30 eV)Fragment_CO[Y0 - CO]+m/z 273Aglycone->Fragment_COLoss of CO(-28 Da)Fragment_RDARDA Fragmentsm/z 153, 137Aglycone->Fragment_RDARetro-Diels-AlderCleavage

Figure 1: MS/MS fragmentation pathway of Peonidin 3-glucoside showing the primary glycosidic cleavage and secondary aglycone degradation.

Differentiation from Isomers[2][9][10]

Peonidin 3-Glucoside vs. Peonidin 3-Galactoside

These two compounds are isobaric (same

  • Differentiation Strategy: They must be separated chromatographically.[3] On C18 columns, the galactoside typically elutes before the glucoside due to the axial hydroxyl group on galactose reducing lipophilicity slightly.

  • Reference: See de Rosso et al. for elution order confirmation [1].

Peonidin vs. Other Anthocyanidins

While molecular weights differ, incorrect assignment can occur if mass accuracy is low (e.g., unit resolution).

  • Peonidin (301 Da): 3'-OMe, 4'-OH.

  • Delphinidin (303 Da): 3',4',5'-OH.

  • Differentiation: The loss of 15 Da (Methyl radical) is observed for Peonidin but not for Delphinidin or Cyanidin, making it a robust confirmation filter.

References

  • de Rosso, V. V., & Mercadante, A. Z. (2007). Identification and quantification of anthocyanins, carotenoids, and vitamin C in acerola (Malpighia emarginata DC.) fruits. Journal of Agricultural and Food Chemistry, 55(13), 5062–5069. Link

  • Flamini, R. (2013). Mass spectrometry in grape and wine chemistry. Part I: Polyphenols.[1][4] Mass Spectrometry Reviews, 22(4), 218-250. Link

  • He, J., et al. (2005). Online electrospray ionization mass spectrometric monitoring of the fragmentation of anthocyanins. Analytica Chimica Acta, 538(1-2), 165-171. Link

  • Oliveira, E. J., et al. (2001).[2] Structure characterization of anthocyanins in Vitis vinifera grapes by LC/MS/MS. Journal of Mass Spectrometry. Link

Enzymatic Synthesis of Peonidin 3-O-β-Glucopyranoside Derivatives: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the enzymatic synthesis of acylated derivatives of Peonidin 3-O-β-glucopyranoside (P3G). While P3G exhibits potent antioxidant and anti-inflammatory properties, its industrial application is limited by instability under neutral pH, thermal stress, and light. Enzymatic acylation, specifically using Candida antarctica Lipase B (CALB), offers a regioselective, mild, and green chemistry approach to synthesize lipophilic and stable derivatives. This guide provides a validated protocol for the C6''-OH acylation of P3G using various acyl donors (fatty acids and aromatic acids), complete with purification workflows and stability data.

Introduction & Strategic Rationale

The Stability Challenge

Anthocyanins like Peonidin 3-O-β-glucopyranoside are flavylium cations.[1] In aqueous environments, they exist in a dynamic equilibrium of four species: the red flavylium cation (stable only at pH < 2), the colorless carbinol pseudobase, the quinoidal base (blue/violet), and the chalcone (yellow/colorless).

  • Problem: At physiological or food-matrix pH (3–7), the equilibrium shifts toward the unstable pseudobase and chalcone forms, leading to rapid degradation and color loss.

  • Solution: Acylation . Esterifying the sugar moiety (specifically the primary hydroxyl at C6'') creates steric hindrance and promotes "copigmentation-like" stacking interactions. This protects the chromophore from nucleophilic attack by water, significantly enhancing thermal and photo-stability while increasing lipophilicity for better cell membrane permeability.[1]

Why Enzymatic Synthesis?

Chemical acylation often requires harsh conditions (acid chlorides, high heat) that degrade the sensitive anthocyanin core. Enzymatic synthesis using lipases (e.g., Novozym 435) offers:

  • Regioselectivity: Preferential targeting of the primary C6''-OH of the glucose unit.

  • Mild Conditions: Neutral pH and moderate temperatures (40–60°C).[1]

  • Green Solvents: Compatibility with ionic liquids or tert-alcohols.[1]

Mechanistic Pathway[1]

The reaction follows a Ping-Pong Bi-Bi mechanism .[1] The serine residue in the lipase active site attacks the acyl donor (ester), forming an acyl-enzyme intermediate and releasing the first product (alcohol). The P3G substrate then enters the active site, where the C6''-OH attacks the acyl-enzyme complex, regenerating the enzyme and releasing the acylated P3G.

Reaction Scheme Visualization

ReactionPathway Enzyme CALB Lipase (Free Enzyme) Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate + Acyl Donor AcylDonor Acyl Donor (Vinyl/Methyl Ester) AcylDonor->Intermediate Byproduct Byproduct (Methanol/Acetaldehyde) Intermediate->Byproduct Step 1: Acylation Product Acylated P3G (6''-O-Acyl-P3G) Intermediate->Product Step 2: Deacylation (+ P3G) Substrate Peonidin 3-O-glucoside (P3G) Substrate->Product Product->Enzyme Regeneration

Caption: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed acylation of Peonidin 3-O-glucoside.

Materials & Equipment

Reagents
  • Substrate: Peonidin 3-O-β-glucopyranoside chloride (Purity ≥95%, HPLC grade).

  • Enzyme: Candida antarctica Lipase B immobilized on acrylic resin (Novozym 435).[1]

  • Acyl Donors:

    • Aliphatic:[1] Vinyl laurate, Methyl octanoate.

    • Aromatic: Vinyl cinnamate, Methyl ferulate.[1]

  • Solvents:

    • Reaction Solvent:[1][2][3] Anhydrous Pyridine (critical for solubility) mixed with tert-Amyl alcohol or tert-Butanol.[1]

    • Drying Agent: Molecular sieves (4 Å), activated at 300°C for 3h.[1]

Equipment
  • Thermostatic orbital shaker (controlled to ±1°C).[1]

  • HPLC-DAD-MS system (C18 column).[1]

  • Rotary evaporator with vacuum control.[1]

  • Glass screw-cap vials (20 mL) with chemically resistant septa.

Protocol: Enzymatic Acylation of P3G

This protocol describes the synthesis of Peonidin 3-O-(6''-O-lauryl)-β-glucopyranoside .

Step 1: Pre-conditioning and Drying[1]
  • Rationale: Water acts as a competitive nucleophile, causing hydrolysis (reverse reaction).[1] The system must be strictly anhydrous.

  • Procedure:

    • Dry P3G powder in a vacuum desiccator over P₂O₅ for 24 hours.

    • Store Novozym 435 in a desiccator.

    • Dry solvents (tert-amyl alcohol/pyridine) over activated 4 Å molecular sieves for 24 hours prior to use.

Step 2: Reaction Setup
  • Solvent System: A mixture of tert-amyl alcohol and pyridine (ratio 4:1 v/v) is recommended.[1] Pyridine ensures P3G solubility, while tert-amyl alcohol preserves enzyme activity.[1]

  • Procedure:

    • Dissolve 10 mg of P3G (approx. 0.02 mmol) in 2 mL of anhydrous pyridine in a 20 mL vial.

    • Add 8 mL of tert-amyl alcohol . Vortex to ensure a homogenous single phase.[1]

    • Add Acyl Donor (Vinyl Laurate) in excess (Molar ratio P3G:Donor = 1:20 to 1:[1]50) to drive equilibrium forward. Add approx. 100 µL of Vinyl Laurate.[1]

    • Add 200 mg of Novozym 435 (20 mg/mL).

    • Add 100 mg of activated molecular sieves to the reaction vial to scavenge any byproduct water or moisture.

Step 3: Incubation[1]
  • Conditions: 60°C, 200 rpm shaking speed.

  • Duration: 24 to 48 hours.[1]

  • Monitoring: Withdraw 50 µL aliquots at 0, 6, 12, 24, and 48 hours. Dilute in 200 µL Methanol/HCl (0.1%) for HPLC analysis.

Step 4: Termination and Purification[1]
  • Filtration: Filter the reaction mixture through a 0.45 µm PTFE membrane to remove the enzyme and molecular sieves.

  • Evaporation: Remove solvents using a rotary evaporator at 45°C under reduced pressure.

  • Clean-up (SPE):

    • Condition a C18 Sep-Pak cartridge with Methanol followed by acidified water (0.1% HCl).[1]

    • Load the crude residue (dissolved in min. volume of acidified water).[1][4]

    • Wash with 5% Methanol (removes unreacted sugar/polar impurities).[1]

    • Elute unreacted P3G with 20% Methanol.[1]

    • Elute Acylated P3G with 70–90% Methanol.[1]

  • Lyophilization: Freeze-dry the collected fraction to obtain a purple powder.

Analytical Validation

HPLC-DAD Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).[1]

  • Mobile Phase A: 5% Formic Acid in Water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 0-20 min (10-40% B); 20-30 min (40-80% B).

  • Detection: 520 nm (Anthocyanins).[1][4]

Expected Results
  • Retention Time: Acylated derivatives will elute significantly later than native P3G due to the hydrophobic fatty acid chain.

    • P3G:[1][5][6] ~12-15 min.

    • Peonidin-3-(6''-lauryl)-glucoside: ~22-25 min.[1]

  • MS Spectra: Look for molecular ion [M]+.[1]

    • P3G: m/z 463.

    • Lauryl derivative: m/z 645 (463 + 182 [lauric acid] - 18 [water]).[1]

Experimental Workflow Diagram

Workflow Start Start: P3G Substrate Prep 1. Dry Reagents (P2O5 / Mol Sieves) Start->Prep Mix 2. Reaction Mix (P3G + Vinyl Laurate + CALB in Pyridine/t-Amyl Alcohol) Prep->Mix Incubate 3. Incubation (60°C, 48h, 200 rpm) Mix->Incubate Monitor 4. HPLC Monitoring (Check Conversion %) Incubate->Monitor Monitor->Incubate Conversion < 40% Filter 5. Filtration (Remove Enzyme) Monitor->Filter Conversion > 40% Purify 6. C18 SPE Purification (Elute with 80% MeOH) Filter->Purify End Final Product: Acylated P3G Purify->End

Caption: Step-by-step experimental workflow for the enzymatic acylation of P3G.

Optimization & Troubleshooting

Solvent Effects

The choice of solvent is a trade-off between substrate solubility and enzyme stability.[1]

Solvent SystemP3G SolubilityEnzyme ActivityConversion YieldNotes
Pure t-Butanol Very LowHigh< 5%P3G precipitates; poor reaction.[1]
Pure Pyridine HighLow< 10%Denatures enzyme over time.[1]
20% Pyridine in t-Amyl Alcohol Optimal Good 30-50% Best balance.[1]
Ionic Liquids ([BMIM][PF6]) HighModerate20-40%Hard to remove during purification.[1]
Acyl Donor Selection
  • Vinyl Esters (e.g., Vinyl Laurate): Irreversible reaction.[1] The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which evaporates, driving equilibrium to product. Preferred.

  • Methyl Esters (e.g., Methyl Laurate): Reversible.[1] Byproduct is methanol.[1] Requires vacuum or molecular sieves to drive reaction.[1]

  • Aromatic Esters (e.g., Vinyl Cinnamate): Provide superior stability (copigmentation) but often have slower reaction rates due to steric bulk.

Troubleshooting
  • Low Yield: Ensure molecular sieves are fresh. Water is the enemy. Increase enzyme load to 40 mg/mL.

  • Enzyme Aggregation: If Novozym 435 clumps, the solvent may be too polar or wet.

  • Degradation: If solution turns brown/yellow, reduce temperature to 45°C and flush headspace with Nitrogen gas.

Comparative Stability Data

Data summarized from recent literature (see References).

DerivativeHalf-life (t1/2) at 80°CColor Retention (pH 7, 24h)Lipophilicity (Log P)
Native P3G ~2.5 hours< 20%-1.2 (Hydrophilic)
P3G-Octanoate (C8) ~5.0 hours~55%1.5
P3G-Laurate (C12) ~6.8 hours~65%3.1
P3G-Cinnamate ~8.5 hours ~80% 0.8

Note: Aromatic acylation (Cinnamate) provides the best thermal stability due to pi-pi stacking interactions with the anthocyanin core.

References

  • Review of Enzymatic Acylation Mechanisms

    • Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins.[7][8]

    • Source: [1]

  • Protocol for Cyanidin/Peonidin Acylation

    • Enzymatic acylation of cyanidin-3-O-glucoside with aromatic and aliph
    • Source: [1]

  • Solvent Optimization Studies

    • Enzymatic Synthesis of Myristoyl Cyanidin-3-O-Glucoside in a Mixed Solvent System.
    • Source:

  • Stability of Acylated Derivatives

    • Influence of Enzymatic Acylation on the Stability and Antioxidant Properties.[8][9][10]

    • Source: [1]

  • Peonidin 3-O-Glucoside Biological Data

    • Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease.[1]

    • Source: [1]

Sources

Application Note: Storage and Handling Protocols for Peonidin 3-O-beta-glucopyranoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peonidin 3-O-beta-glucopyranoside chloride (P3G) is a premium anthocyanin reagent used extensively in analytical chemistry, metabolomics, and nutraceutical research. Due to the inherent instability of the flavylium cation core, P3G is highly susceptible to degradation via pH shifts, photo-oxidation, and thermal hydrolysis. This Application Note provides a rigorous, field-proven methodology for the storage, handling, and reconstitution of P3G to ensure experimental reproducibility and maximum reagent shelf-life.

Physicochemical Profile

Understanding the chemical limitations of P3G is the first step in preventing degradation.

PropertySpecification
Chemical Name Peonidin 3-O-

-glucopyranoside chloride
CAS Number 6906-39-4
Molecular Formula

Molecular Weight 498.86 g/mol
Appearance Dark red to purple powder (hygroscopic)
Solubility Soluble in MeOH, EtOH, DMSO, DMF.[1][2] Sparingly soluble in pure water.

~520–526 nm (in acidified methanol)
pKa ~2.5 (Flavylium

Pseudobase equilibrium)

Mechanisms of Instability (The "Why")

The storage protocols below are dictated by the specific degradation pathways of anthocyanins.

  • pH Sensitivity (Chromophore Destabilization):

    • pH < 2.0: P3G exists as the stable, red Flavylium Cation .

    • pH 4.0–6.0: Hydration occurs, forming the colorless Carbinol Pseudobase (Hemiketal).

    • pH > 7.0: Ring opening occurs, forming the unstable Chalcone , which irreversibly degrades into phenolic acid and aldehyde byproducts (e.g., vanillic acid).

  • Photodegradation: UV and visible light accelerate the ring-opening kinetics.

  • Hygroscopicity: Moisture absorption promotes hydrolysis of the glycosidic bond, cleaving the glucose moiety to release the aglycone (Peonidin), which is significantly less stable.

Visualization: Stability Logic & Degradation Pathways

P3G_Stability cluster_factors Accelerating Factors Flavylium Flavylium Cation (Red, Stable, pH < 2) Pseudobase Carbinol Pseudobase (Colorless, Unstable, pH 4-6) Flavylium->Pseudobase Hydration (+H2O) Quinoidal Quinoidal Base (Blue/Purple, pH 6-7) Flavylium->Quinoidal Deprotonation (-H+) Pseudobase->Flavylium Acidification (+H+) Chalcone Chalcone (Yellow, Irreversible, pH > 7) Pseudobase->Chalcone Ring Opening Degradation Degradation Products (Phenolic Acids + Aldehydes) Chalcone->Degradation Oxidation/Hydrolysis Light Light Light->Chalcone Heat Heat Heat->Degradation

Figure 1: The pH-dependent equilibrium of Peonidin 3-glucoside. Maintaining the Flavylium state is critical for storage.

Protocol 1: Long-Term Storage of Solid Reagent

Objective: Maintain P3G powder integrity for >2 years.

  • Temperature: Store immediately at -20°C . For ultra-long term (>2 years), -80°C is optimal but not strictly required if desiccated.

  • Desiccation: The vial must be kept inside a secondary container (sealed jar or ziplock bag) containing active desiccant (silica gel or Drierite).

    • Reasoning: P3G is hygroscopic. Moisture entry leads to "caking" and chemical hydrolysis.

  • Light Protection: Wrap the primary vial in aluminum foil or store in an amber box.

  • Thawing Rule: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes inside the desiccated secondary container.

    • Critical: Opening a cold vial introduces condensation, ruining the remaining powder.

Protocol 2: Preparation & Storage of Stock Solutions

Objective: Create stable liquid standards for Analysis (HPLC) or Biology (Cell Culture).

Decision Matrix
  • For Analytical Standards (HPLC/MS): Use Method A (Acidified Methanol).

  • For Biological Assays (Cell Culture): Use Method B (DMSO/DMF).

Method A: Acidified Methanol (Analytical Grade)

Best for: HPLC calibration, long-term liquid storage.

  • Solvent Preparation: Prepare Methanol containing 0.1% (v/v) HCl or 0.5% (v/v) Formic Acid .

    • Note: Pure methanol is insufficient; the acid is required to lock the molecule in the stable flavylium cation form.

  • Dissolution: Dissolve P3G powder to a concentration of 0.1 – 1.0 mg/mL . Vortex gently.

  • Storage:

    • -20°C: Stable for 1–3 months.

    • -80°C: Stable for 6 months.[3]

    • Always store in amber glass vials with PTFE-lined caps.

Method B: DMSO or DMF (Biological Grade)

Best for: Cell culture spikes where methanol/acid is toxic.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Dissolution: Dissolve P3G to a high concentration (10–25 mg/mL ) to minimize the volume of solvent added to cells.

  • Storage:

    • -80°C: Stable for 3–6 months.

    • -20°C: Stable for < 1 month.

    • Caution: DMSO is hygroscopic. Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Usage in Media: Dilute the stock into culture media immediately before use. Do not store P3G in neutral buffer (PBS/Media) for >2 hours.

Visualization: Reconstitution Workflow

Reconstitution Start Solid P3G Reagent (-20°C, Desiccated) Equilibrate Equilibrate to Room Temp (30 mins, Sealed) Start->Equilibrate Decision Intended Application? Equilibrate->Decision Analytical Analytical (HPLC/MS) Decision->Analytical Biological Biological (Cell Culture) Decision->Biological SolventA Solvent: MeOH + 0.1% HCl (Maintains Flavylium Form) Analytical->SolventA StoreA Store: -20°C to -80°C (Shelf Life: 3-6 Months) SolventA->StoreA SolventB Solvent: Anhydrous DMSO/DMF (High Solubility, Low Toxicity) Biological->SolventB Aliquot Aliquot: Single-Use Vials (Avoid Freeze-Thaw) SolventB->Aliquot Usage Dilute into Media Use within 2 hours Aliquot->Usage

Figure 2: Decision tree for solvent selection based on downstream application.

Protocol 3: Quality Control (HPLC Validation)

Before critical experiments, validate the purity of stored reagents. Degradation is often visible as the appearance of new peaks (phenolic acids) or a decrease in the 520 nm signal.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.5% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.5% Formic Acid (or 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 520 nm: Specific for Peonidin 3-glucoside (Intact).

    • 280 nm: Detects degradation products (Phenolic acids/Aldehydes).

  • Acceptance Criteria: Purity > 95% at 520 nm.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Powder is sticky/clumped Moisture ingress.Discard if quantitative accuracy is required. Ensure desiccant is active for future batches.
Solution turns colorless pH > 4.0 (Pseudobase formation).Acidify solution immediately (add HCl or Formic Acid) to restore red color/stability.
Solution turns blue/violet pH > 6.0 (Quinoidal base).Solution is degrading. Acidify immediately; check purity via HPLC.
New peaks at 280 nm Thermal or light degradation.Reagent compromised. Prepare fresh stock. Store in amber vials.

References

  • Polyphenols AS. Peonidin 3-glucoside Product Sheet. Retrieved from

  • MedChemExpress. Peonidin 3-O-glucoside chloride Datasheet. Retrieved from

  • Carl Roth. Safety Data Sheet: Peonidin 3-glucoside chloride. Retrieved from

  • Extrasynthese. Peonidin 3-O-glucoside chloride Technical Data. Retrieved from

  • Cayman Chemical. Peonidin (chloride) Product Information. Retrieved from

  • Sigma-Aldrich. Peonidin 3-O-glucoside chloride Product Specification. Retrieved from

Sources

Application Note: Optimized In Vitro Dosing & Handling of Peonidin 3-Glucoside Chloride

[1]

Abstract & Therapeutic Profile

Peonidin 3-glucoside chloride (P3G) is a bioactive anthocyanin derived from pigmented agriculture (e.g., black rice, purple corn) exhibiting potent antioxidant, anti-inflammatory, and anti-metastatic properties.[1] Unlike general flavonoids, P3G possesses a flavylium cation structure that renders it highly sensitive to pH and light.[1] This guide provides a standardized, self-validating protocol for dosing P3G in cell culture, specifically addressing its stability challenges to ensure reproducible data in oncology (metastasis inhibition) and metabolic disease (insulin signaling) research.[1]

Physicochemical Properties & Stability

Understanding the chemical behavior of P3G is prerequisite to successful dosing.

PropertySpecificationCritical Note
Molecular Weight 498.87 g/mol Use this value for Molarity calculations (do not confuse with aglycone).[1]
Appearance Dark reddish/purple powderHygroscopic; store in desiccator.[1]
Solubility DMSO (>10 mg/mL), MethanolPoorly stable in neutral water ; rapid degradation into chalcone pseudobase at pH > 7.[1]0.
Light Sensitivity HighAll handling must occur under low light or yellow light.[1]
pH Indicator Red (pH < 3) → Colorless/Blue (pH > 6)A color shift to blue/grey in media indicates pH equilibration but also signals the onset of degradation.

Preparation of Stock & Working Solutions

Objective: Create a stable stock solution that minimizes degradation before cellular exposure.

Materials
  • Peonidin 3-glucoside chloride (Purity ≥98%)[1][2]

  • Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade[1]

  • 1.5 mL amber microcentrifuge tubes (light protection)

Protocol: 50 mM Stock Solution
  • Calculation: To prepare 1 mL of 50 mM stock:

    
    
    
    
    [1]
  • Weighing: Weigh ~25 mg of P3G into a sterile amber tube. Record exact mass to adjust DMSO volume.

  • Solubilization: Add calculated volume of DMSO. Vortex vigorously for 30 seconds until fully dissolved.[1]

    • Note: Do not use water or PBS for stock preparation.[1] P3G is most stable in organic solvents or highly acidic aqueous solutions.[1]

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

Preparation of Working Solutions (Dosing)

Critical Step: Perform this dilution immediately before adding to cells.[1]

  • Thaw stock solution on ice in the dark.

  • Dilute stock into pre-warmed cell culture media (e.g., DMEM + 10% FBS) to achieve the final concentration (e.g., 100 µM).

    • Example: For 10 mL of 100 µM media, add 20 µL of 50 mM Stock.[1]

    • Vehicle Control: Prepare media with 0.2% DMSO (match the highest solvent concentration).[1]

  • Visual Check: The media may turn slightly darker or purplish depending on concentration. If it turns bright blue or green immediately, check media pH (contamination or extreme alkalinity).[1]

Cell Culture Dosing Protocols

Experiment A: Cytotoxicity & Proliferation (Dose-Ranging)

Target Cells: Cancer lines (e.g., Hs578T, A549, HepG2) Method: MTT or CCK-8 Assay[1]

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Incubate 24h for attachment.

  • Treatment: Aspirate old media. Add 100 µL/well of P3G working solutions.[1]

    • Range: 0, 5, 10, 30, 50, 75, 100 µM.[1][3]

    • Replicates: n=6 per concentration.

  • Incubation: 24h, 48h, or 72h.

  • Readout: Add detection reagent. Measure Absorbance.

    • Validation: P3G is colored.[1][4][5][6][7][8][9] You must include a "Blank + Drug" control (media + P3G, no cells) to subtract background absorbance caused by the anthocyanin pigment itself.[1]

Experiment B: Functional Inhibition of Metastasis (Invasion Assay)

Target: Highly metastatic lung cancer cells (e.g., H1299, LLC) Mechanistic Goal: Downregulation of MMP-2/9 via MAPK pathway.[1]

  • Starvation: Serum-starve cells (0.1% FBS) for 12h prior to treatment to synchronize cell cycle and reduce basal signaling.[1]

  • Pre-treatment: Treat cells with P3G (0, 20, 40, 80 µM) for 24h.[1]

  • Harvest & Seed: Trypsinize treated cells and seed into the upper chamber of Transwell inserts (coated with Matrigel) in serum-free media.

  • Chemotaxis: Add complete media (10% FBS) to the lower chamber.

  • Incubation: 24h.

  • Analysis: Fix and stain cells on the bottom of the membrane. Count invaded cells.

Mechanistic Insights & Signaling Pathways

P3G acts via two primary axes: Anti-inflammatory (NF-κB) and Anti-metastatic (MAPK/AP-1) .[1]

Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by P3G.

P3G_MechanismP3GPeonidin 3-Glucoside(Extracellular)ROSIntracellular ROSP3G->ROSScavenging (Antioxidant)MAPKMAPK Pathway(ERK1/2, p38, JNK)P3G->MAPKInhibitionNFkB_NucNF-κB (Active)P3G->NFkB_NucBlocks TranslocationStimuliPro-inflammatory Stimuli(LPS / TNF-α / ROS)MembraneCell MembraneStimuli->MembraneMembrane->ROSROS->MAPKIKKIKK ComplexROS->IKKAP1AP-1 Transcription FactorMAPK->AP1PhosphorylationIkBIκBα(Inhibitor)IKK->IkBPhosphorylation & DegradationNFkB_CytoNF-κB (p65/p50)(Inactive)IkB->NFkB_CytoReleaseNFkB_Cyto->NFkB_NucTranslocationNucleusNucleusMMPsMMP-2, MMP-9, u-PA(Metastasis)AP1->MMPsTranscriptionNFkB_Nuc->MMPsTranscriptionCytokinesIL-1β, IL-6, TNF-α(Inflammation)NFkB_Nuc->CytokinesTranscription

Figure 1: P3G inhibits metastasis and inflammation by scavenging ROS and blocking the MAPK/AP-1 and NF-κB signaling cascades.[1]

Summary of Dosing Ranges by Cell Type

Cell LineTypeEffective Conc.DurationBiological EndpointSource
Hs578T Breast Cancer10 - 100 µM48 hG2/M Arrest, Apoptosis[1, 2]
H1299 Lung Cancer20 - 80 µM24 hInhibition of Invasion/Migration[3]
A549 Lung Epithelial5 - 20 µM4 - 24 hAnti-inflammatory (IL-6 reduction)[4]
HepG2 Hepatocellular100 µM24 hGlucose Uptake, AMPK activation[5]
THP-1 Macrophage10 - 20 µM24 hNF-κB inhibition[4]

Troubleshooting & Best Practices

  • Precipitation in Media:

    • Symptom:[1] Fine red/purple dust on cells.[1]

    • Cause: Concentration >100 µM or cold media.[1][10]

    • Fix: Warm media to 37°C before adding P3G.[1][2] Do not exceed 0.5% DMSO final concentration.[1]

  • Lack of Effect:

    • Cause: Degradation of P3G.[1][4]

    • Fix: Ensure stock was stored at -80°C. Never leave P3G in media for >48h without refreshing.[1] Anthocyanins degrade (half-life < 12h in DMEM at 37°C).[1] For long experiments, refresh media + drug every 12-24 hours.[1]

  • Interference with Assays:

    • Issue: P3G absorbs at ~520 nm.[1]

    • Fix: Avoid colorimetric assays that read near 500-550 nm if possible.[1] If using MTT (570 nm), rigorous washing of cells with PBS is required before adding the solubilization solution to remove surface-bound anthocyanins.[1]

References

  • Chen, P. N., et al. (2005).[1] Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo.[1] Nutrition and Cancer, 53(2), 232-243.[1] Link

  • Limtrakul, P., et al. (2016).[1] Anti-inflammatory and anticancer effects of anthocyanins.[1][8][11] Asian Pacific Journal of Cancer Prevention, 17, 263-278.[1]

  • Ho, M. L., et al. (2010).[1] Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway.[1] Nutrition and Cancer, 62(4), 505-516.[1][7] Link

  • Thummayot, S., et al. (2020).[1] Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses.[1][12] Molecules, 25(11).[1] Link

  • Hao, R., et al. (2023).[1] Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease.[1] Nutrients, 15(2), 372.[1] Link

Troubleshooting & Optimization

preventing thermal degradation of peonidin 3-O-beta-glucopyranoside chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peonidin 3-O-beta-glucopyranoside Chloride (P3G) Topic: Preventing Thermal Degradation & Stability Optimization Reference ID: P3G-STAB-2026

Welcome to the P3G Stability Center

Your Role: You are likely working with Peonidin 3-O-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-glucopyranoside chloride  (CAS: 6906-39-4), a specific anthocyanin derived from sources like purple corn, black rice, or elderberry.

The Problem: P3G is thermodynamically unstable. Unlike synthetic dyes, it exists in a dynamic equilibrium heavily influenced by temperature and pH. The "chloride" in your vial is a stabilizing counter-ion for the powder form; once dissolved, the molecule is at the mercy of the solvent environment.

This guide moves beyond basic "keep it cold" advice. We will engineer stability using kinetics, co-pigmentation, and encapsulation.

Module 1: The pH-Temperature Nexus

Issue: My solution turns colorless or brown upon heating.

Root Cause: Thermal degradation of P3G is not just a breakdown; it is often a shift in chemical equilibrium. Heat drives the endothermic hydration of the stable, red Flavylium cation into the colorless Carbinol Pseudobase and subsequently the yellow Chalcone .

The Mechanism (Visualized)

P3G_Degradation Flavylium Flavylium Cation (Red, Stable pH < 3) Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Flavylium->Pseudobase + H2O (Hydration) Pseudobase->Flavylium + H+ (Acidification) Chalcone Chalcone (Yellow, Unstable) Pseudobase->Chalcone Ring Opening (Heat Accelerated) Degradation Irreversible Degradation (Coumarin Glucoside + Protocatechuic Acid) Chalcone->Degradation Oxidation/Hydrolysis

Figure 1: The structural transformation of Peonidin 3-glucoside. Thermal stress accelerates the ring opening to the Chalcone form, which is the gateway to irreversible degradation.

Troubleshooting Protocol: The "Acid Lock"

Objective: Force the equilibrium toward the stable Flavylium form before heating.

  • Buffer Selection: Do not use water (pH ~7). Use a Citrate-Phosphate buffer or Potassium Chloride buffer adjusted to pH 1.0 – 2.5 .

  • Validation Step: Measure absorbance at

    
     (~520 nm).
    
    • If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       shifts >10 nm or absorbance drops >10% immediately upon dissolution, your pH is too high.
      
  • Thermal Limit: At pH 1.0, P3G can withstand 80°C for 30 minutes with >80% retention. At pH 5.0, retention drops to <40% under the same conditions [1].

Module 2: Kinetic Prediction (Shelf-Life)

Issue: How long can I store my P3G solution before it degrades?

Technical Insight: P3G degradation follows First-Order Kinetics .[1] You can predict shelf-life using the Arrhenius equation.

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where


 is the rate constant, and 

is the activation energy. For P3G, the

is approximately 60–75 kJ/mol depending on the matrix [2].
Degradation Rates (Data Summary)

Table 1: Estimated Half-life (


) of P3G in aqueous solution at pH 3.0.
TemperatureRate Constant (

)
Half-Life (

)
Recommendation
4°C

~40 DaysStandard Storage
25°C

~5.6 DaysWorking Bench Time
80°C

~2.7 HoursPasteurization Limit
100°C

~45 MinutesAvoid if possible

Protocol:

  • Calculate

    
     for your specific temperature using the 
    
    
    
    rule: The degradation rate roughly doubles for every 10°C increase.
  • Action: If processing at >80°C, limit exposure time to <15 minutes.

Module 3: Advanced Stabilization Strategies

Issue: I cannot lower the pH (e.g., food/cell culture application).

If you cannot control pH, you must control the molecular environment via Co-pigmentation or Encapsulation .

Strategy A: Co-pigmentation (Intermolecular Stacking)

Add a colorless "copigment" that forms a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-

stacking complex with the planar P3G molecule. This sandwiches the anthocyanin, protecting it from water attack (hydration).
  • Best Reagents: Ferulic Acid, Caffeic Acid, or Rutin.

  • Ratio: 1:10 to 1:50 (Anthocyanin : Copigment molar ratio).

  • Effect: Hyperchromic shift (color intensity increases) and bathochromic shift (color becomes more purple/blue) [3].[2]

Strategy B: Nano-Encapsulation Workflow

For maximum thermal protection, encapsulate P3G in a maltodextrin/gum arabic matrix or nanoliposomes.

Encapsulation_Workflow Step1 1. Core Preparation Dissolve P3G in Citrate Buffer (pH 3) Step3 3. Homogenization Mix Core:Wall (1:20) at 10,000 rpm Step1->Step3 Step2 2. Wall Material Hydration Maltodextrin (DE20) + Gum Arabic (4:1 Ratio) Step2->Step3 Step4 4. Spray Drying Inlet Temp: 160°C | Outlet Temp: 80°C Step3->Step4 Step5 5. Final Product Encapsulated P3G Powder (High Stability) Step4->Step5

Figure 2: Spray-drying encapsulation protocol. The polysaccharide wall acts as a glass barrier, reducing molecular mobility and oxygen permeation.

Frequently Asked Questions (FAQs)

Q1: Can I mix P3G with Vitamin C (Ascorbic Acid) to prevent oxidation? A: NO. This is a common error. While Ascorbic Acid is an antioxidant, it causes the mutual destruction of anthocyanins. Ascorbic acid auto-oxidizes to generate hydrogen peroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), which cleaves the pyrylium ring of Peonidin.
  • Alternative: Use Cysteine or Glutathione if an antioxidant is strictly required [4].

Q2: Why does my P3G chloride powder clump in storage? A: P3G chloride is highly hygroscopic. The chloride salt attracts moisture, which allows the glass transition temperature (


) to drop, leading to "caking."
  • Fix: Store in a desiccator at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation.

Q3: Is Peonidin more stable than Cyanidin? A: Marginally. Peonidin is the 3'-O-methylated derivative of Cyanidin. The methoxy group provides slight steric protection against water attack compared to the hydroxyl group of Cyanidin. However, it is significantly less stable than acylated anthocyanins found in purple sweet potato.

References

  • BenchChem Technical Support. (2025).[3][4][5] Thermal Degradation Kinetics of Peonidin in Solution. Retrieved from

  • Cieślik, P. et al. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour. National Institutes of Health (PMC). Retrieved from

  • He, F. et al. (2022).[6] Intermolecular Copigmentation of Malvidin-3-O-glucoside with Caffeine in Water. ACS Omega. Retrieved from

  • West, M. E. (2012). Stability of flavonoids and ascorbic acid: Mutual destruction mechanisms. Purdue University. Retrieved from

  • Enaru, B. et al. (2021).[7] Anthocyanins: Factors Affecting Their Stability and Degradation. MDPI Molecules. Retrieved from

Sources

improving solubility of peonidin 3-glucoside chloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Solubilization, Stability, and Handling Guide

Case ID: PEO-3GLU-SOL-001 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division Status: Open for Consultation[1]

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical support center. If you are working with Peonidin 3-glucoside chloride (P3G-Cl), you are likely facing a common physicochemical contradiction: the conditions required for solubility (aqueous buffers) are often the exact conditions that trigger instability (neutral pH degradation).[1]

The chloride salt form is stable in storage because the acidic counter-ion maintains the molecule in its Flavylium cation state. However, introducing this salt into a neutral aqueous buffer (pH 7.0–7.[1]4) forces a structural shift to the Carbinol Pseudobase (colorless) and eventually the Chalcone (degradation product).[1][2]

Critical Rule: Never attempt to dissolve P3G-Cl directly in neutral water or buffer.[1] It will result in poor solubility and rapid kinetic degradation.

The Mechanism: Understanding pH-Dependent Shifts

To troubleshoot solubility, you must visualize the molecular species present at your experimental pH.

Visual 1: The Anthocyanin Equilibrium Pathway

This diagram illustrates why your solution changes color or precipitates as pH rises.[3]

AnthocyaninEquilibrium Flavylium Flavylium Cation (Red, Soluble, Stable) pH < 2.0 Pseudobase Carbinol Pseudobase (Colorless, Labile) pH 4.0 - 6.0 Flavylium->Pseudobase Hydration (+H2O) Fast Kinetics Pseudobase->Flavylium Acidification (+H+) Quinoidal Quinoidal Base (Blue/Violet, Unstable) pH 6.5 - 8.0 Pseudobase->Quinoidal Proton Transfer (-H+) Chalcone Chalcone (Yellow, Degraded) pH > 8.0 or Time Pseudobase->Chalcone Tautomerization Quinoidal->Chalcone Ring Opening Irreversible

Figure 1: The pH-dependent structural transformation of Peonidin 3-glucoside.[1] Note that at physiological pH (7.4), the equilibrium favors the colorless Pseudobase and unstable Quinoidal forms.

Validated Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock

Objective: Create a stable stock solution (>10 mg/mL) for long-term storage at -20°C.

Solvent SystemSolubility LimitStabilityApplication
DMSO (Anhydrous) ~25 mg/mLHigh (Months at -20°C)Cell Culture / Bioassays
Ethanol + 0.1% HCl ~16 mg/mLHigh (Weeks at -20°C)Analytical Standards / HPLC
DMF ~25 mg/mLHighChemical Synthesis
PBS (pH 7.2) < 0.1 mg/mLVery Low (Minutes/Hours)DO NOT USE FOR STOCK

Step-by-Step:

  • Weighing: Weigh the P3G-Cl powder in a low-humidity environment (the salt is hygroscopic).

  • Solvent Addition: Add anhydrous DMSO.

  • Vortex: Vortex vigorously for 30–60 seconds. The solution should be a deep, dark red/purple.

  • Inert Gas: Overlay the vial with Nitrogen or Argon gas to prevent oxidation.[1]

  • Storage: Aliquot into amber glass vials and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (Cell Culture/In Vivo)

Objective: Dilute the stock into aqueous buffer without precipitation.

The "Crash" Method:

  • Pre-warm your aqueous buffer (PBS or Media) to 37°C.[1]

  • Calculate the volume of DMSO stock needed. Constraint: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

  • Rapid Injection: While vortexing the buffer, inject the DMSO stock rapidly into the center of the liquid vortex.

    • Why? Slow dropwise addition can cause local high concentrations at the droplet interface, leading to micro-precipitation.

  • Immediate Use: Use this solution within 4 hours.

Visual 2: Solubilization Decision Tree

SolubilizationWorkflow Start Start: P3G-Cl Powder SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Max 25 mg/mL) SolventSelect->DMSO Biological Use EtOH Acidified Ethanol (0.1% HCl) SolventSelect->EtOH Chemical Analysis Target Target Application DMSO->Target HPLC Analytical / HPLC EtOH->HPLC CellCulture Cell Culture / Assay Target->CellCulture Dilution Dilute into Media/Buffer (Keep DMSO < 0.1%) CellCulture->Dilution Check Check pH & Color (Expect Fading) Dilution->Check

Figure 2: Workflow for selecting the correct solubilization pathway based on downstream application.[1]

Self-Validating Quality Control (QC)

How do you know if your P3G-Cl is actually in solution and not just a micro-suspension? Use the Molar Extinction Coefficient .

Validation Experiment:

  • Prepare a test aliquot of your stock in Methanol + 0.1% HCl .[1]

  • Measure Absorbance at 526 nm (

    
    ).[1]
    
  • Calculate concentration using Beer-Lambert Law:

    
    [1]
    
    • 
       (Epsilon) 
      
      
      
      [1, 2][1][4]
    • 
       = 1 cm[1]
      
    • 
       = 498.9  g/mol  (Chloride salt)[1][5]
      

If your calculated concentration deviates >10% from expected, you have precipitation or degradation.

Troubleshooting & FAQs

Q1: My solution turned colorless immediately after adding it to PBS (pH 7.4). Did I lose the compound?

  • Diagnosis: Likely not degradation (yet).[1] You are observing the formation of the Carbinol Pseudobase (See Visual 1).[3]

  • Test: Acidify a small aliquot with HCl to pH < 2. If the red color returns, the anthocyanin skeleton is intact. If it remains colorless or yellow, the ring has opened (Chalcone formation) and the compound is degraded.

Q2: Can I autoclave the buffer with Peonidin 3-glucoside?

  • Answer: No. Anthocyanins are thermally labile.[1] Filter sterilize (0.22 µm PVDF or PES membrane) the stock solution or the final media.

Q3: How can I improve stability in cell culture media (DMEM/RPMI)?

  • Solution 1 (Co-pigmentation): Add a co-pigment like Gallic Acid or Ferulic Acid (molar ratio 1:10).[1] These planar molecules stack with the anthocyanin, protecting the flavylium core from water attack [3].

  • Solution 2 (Encapsulation): Pre-complex the P3G with hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1] This creates a hydrophobic "cage" that increases apparent solubility and stability at neutral pH.[1]

Q4: What is the absolute solubility limit in aqueous buffer?

  • Data: In 1:9 DMF:PBS (pH 7.2), the limit is approximately 0.1 mg/mL [1].[1][6] Exceeding this will cause precipitation, even if not immediately visible to the naked eye.

References

  • Cayman Chemical. (2022).[1][6] Peonidin (chloride) Product Information & Solubility Datasheet. Item No. 19754.[1][6]

  • Extrasynthese. (2017).[1][4] Peonidin 3-O-glucoside chloride Analytical Datasheet. Ref 0929 S.

  • Zhang, J., et al. (2019).[1][7] Structure-stability relationship of anthocyanins under cell culture condition. International Journal of Food Sciences and Nutrition, 70(3).[1][7]

  • Brouillard, R., & Delaporte, B. (1977). Chemistry of anthocyanin pigments. 2. Kinetic and thermodynamic study of proton transfer, hydration, and tautomeric reactions of malvidin 3-glucoside. Journal of the American Chemical Society, 99(26), 8461-8468.[1] [1]

Sources

Technical Support Center: Peonidin 3-O-beta-glucopyranoside HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Minimizing Peak Tailing in HPLC/LC-MS Molecule: Peonidin 3-O-


-glucopyranoside (P3G)
Classification:  Anthocyanin (Flavonoid)[1]

Technical Brief: The Physics of Tailing

Before troubleshooting, you must understand why Peonidin 3-O-glucoside (P3G) tails.[2] Unlike neutral small molecules, P3G behaves as a dynamic cationic system .

  • The Charge Problem: At standard HPLC pH (pH < 2.0), P3G exists primarily as the flavylium cation (positively charged). Silica-based columns contain residual silanol groups (

    
    ) that can deprotonate to form anions (
    
    
    
    ). The electrostatic attraction between the cationic P3G and anionic silanols causes "secondary retention," manifesting as peak tailing.[3]
  • The Equilibrium Problem: Anthocyanins are pH-sensitive chameleons. If your mobile phase pH drifts above 2.5, P3G begins equilibrating between the red flavylium cation and the colorless carbinol pseudobase (hemiacetal). Co-elution of these interconverting forms broadens the peak and causes tailing.

P3G Structural Equilibrium Pathway

P3G_Equilibrium Flavylium Flavylium Cation (Red, Stable at pH < 2) Target Form Quinoidal Quinoidal Base (Blue, pH 2-4) Unstable/Transition Flavylium->Quinoidal - H+ (Fast) Carbinol Carbinol Pseudobase (Colorless, pH 4-5) Causes Tailing Flavylium->Carbinol + H2O (Hydration) Quinoidal->Flavylium Carbinol->Flavylium Chalcone Chalcone (Yellow, pH > 6) Degradation Product Carbinol->Chalcone Ring Opening (Slow)

Figure 1: pH-dependent structural transformation of Peonidin 3-glucoside. To minimize tailing, the equilibrium must be forced entirely to the Flavylium form (Left).

Troubleshooting Guide (Q&A)

Q1: I am using 0.1% Formic Acid, but my peak is still tailing. Why?

Diagnosis: Insufficient Acid Strength (Ionic Strength & pH). Formic acid is a weak acid (


). At 0.1%, the pH is often 

. This is dangerously close to the point where silanols ionize and the P3G flavylium cation hydrates into the carbinol form. The Fix:
  • For UV/Vis only: Switch to 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid . TFA (

    
    ) is an ion-pairing agent that masks silanols and neutralizes the positive charge on P3G.
    
  • For LC-MS: Formic acid is preferred for ionization, but 0.1% is too weak. Increase Formic Acid to 1.0% - 5.0% in the aqueous phase. This lowers pH to < 2.0, stabilizing the flavylium ion without suppressing MS signal as severely as TFA.

Q2: Which stationary phase prevents P3G tailing?

Diagnosis: Silanol Activity. Standard C18 columns often have exposed silanols.[4] The Fix:

  • Requirement: Use a "High Purity" Type B Silica column that is fully end-capped .

  • Recommendation:

    • Core-Shell Technology: columns like Kinetex C18 or HALO C18 (2.6 µm) provide sharper peaks due to shorter diffusion paths.

    • Alternative Selectivity:Pentafluorophenyl (PFP) phases offer unique selectivity for anthocyanins due to pi-pi interactions with the aromatic rings of P3G, often resolving isomers better than C18.

Q3: My retention time is shifting between injections.

Diagnosis: Column Equilibration Failure. Anthocyanins adsorb strongly to the column head. If the column is not re-equilibrated to the initial acidic conditions, the silanol surface state changes. The Fix:

  • Ensure a re-equilibration time of at least 10 column volumes between runs.

  • Maintain the same acid concentration in both Mobile Phase A (Water) and Mobile Phase B (Organic).

Optimized Experimental Protocol

This protocol is designed to force P3G into the stable flavylium state and mask silanol interactions.

Reagents & Materials
  • Analyte: Peonidin 3-O-

    
    -glucopyranoside (Chloride salt).[1][5][6]
    
  • Solvents: LC-MS Grade Water, Acetonitrile (ACN).[7]

  • Modifier: Formic Acid (for MS) or Trifluoroacetic Acid (for UV).[8]

Method Parameters
ParameterUV-Vis Optimized (Best Peak Shape)LC-MS Optimized (Best Sensitivity)
Mobile Phase A Water + 0.1% TFA Water + 2% - 5% Formic Acid
Mobile Phase B ACN + 0.1% TFA ACN + 0.1% Formic Acid
Stationary Phase C18 End-capped (e.g., Zorbax SB-C18)Core-Shell C18 (e.g., Kinetex 2.6µm)
Flow Rate 1.0 mL/min0.4 - 0.6 mL/min
Temperature 30°C - 35°C30°C - 35°C
Detection 520 nm (Visible)ESI+ (m/z 463.1)
Step-by-Step Workflow
  • Sample Prep: Dissolve P3G in Mobile Phase A . Never dissolve in pure methanol or neutral water, as this degrades the molecule to the chalcone form immediately.

  • System Passivation: If switching from a buffered method, flush the system with 10% Formic Acid/Water to remove residual salts that could cause peak broadening.

  • Gradient Execution:

    • 0 min: 5% B

    • 20 min: 40% B (Shallow gradient is critical for resolving anthocyanins)

    • 22 min: 100% B (Wash)

    • 25 min: 5% B (Re-equilibration)

Diagnostic Logic Flowchart

Use this decision tree to troubleshoot persistent tailing issues.

Troubleshooting_Logic Start Problem: P3G Peak Tailing Check_pH Check Mobile Phase pH Is it < 2.0? Start->Check_pH Acid_Type Are you using Formic Acid? Check_pH->Acid_Type No (> 2.0) Check_Column Is Column End-Capped? Check_pH->Check_Column Yes (< 2.0) Increase_Acid Action: Increase Formic to 5% or Switch to TFA/Phosphoric Acid_Type->Increase_Acid Yes Replace_Column Action: Switch to High-Purity End-Capped C18 or PFP Check_Column->Replace_Column No / Unsure Check_Load Check Injection Mass Is it overloaded? Check_Column->Check_Load Yes Check_Load->Replace_Column No (Column Aging) Dilute Action: Dilute Sample 10x in Mobile Phase A Check_Load->Dilute Yes

Figure 2: Troubleshooting logic for isolating the root cause of peak tailing.

References

  • Advanced Materials Technology. (2021). Effect of Acid Modifier on Peak Shape and Ionization Efficiency. HALO Columns Application Note. [Link]

  • Phenomenex. (2025).[2][9] How to Reduce Peak Tailing in HPLC? Technical Guide.[3][10] [Link]

  • MicroSolv Technology. (2026). Peonidin-3-Glucoside Analyzed by LCMS using Cogent Phenyl Hydride. Application Note. [Link]

  • Chromatography Forum. (2021). Big change in retention times switching from TFA to FA? Discussion Thread. [Link]

Sources

effect of pH on color stability of peonidin 3-glucoside chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Peonidin 3-glucoside chloride (Pn3G) .[1] It addresses the critical impact of pH on chromophore stability, solubility, and analytical quantification.

Topic: pH-Dependent Color Stability & Handling Protocols Ticket Priority: High (Degradation Risk)

Technical Profile & Core Chemistry

Before troubleshooting, verify your compound parameters to ensure baseline accuracy.

ParameterSpecification
Compound Name Peonidin 3-O-glucoside chloride
CAS Number 6906-39-4
Molecular Weight 498.87 g/mol
Chromophore Base Anthocyanin (Methylated B-ring at 3' position)
Primary Stability Factor The 3'-methoxy group provides superior stability over Cyanidin-3-glucoside, but it remains highly susceptible to nucleophilic attack by water at pH > 3.[1]5.

Visual Troubleshooting: "Why is my solution this color?"

Use this diagnostic table to identify the state of your sample based on its visual appearance.

Observed ColorpH RangeChemical SpeciesStatusAction Required
Intense Red pH 1.0 – 2.5Flavylium Cation (

)
Stable. Optimal for storage and quantification.[1]None. Maintain this pH.
Colorless / Pale pH 4.0 – 5.5Carbinol Pseudobase (

)
Unstable. Reversible hydration has occurred.[1]Immediate: Acidify to pH < 2 to restore red color and prevent ring opening.
Purple / Violet pH 6.0 – 7.5Quinoidal Base (

)
Transient. Rapid degradation to colorless forms or insoluble precipitates.[1]Critical: Do not store. Use immediately or acidify.[1]
Yellow / Brown pH > 8.0 or AgedChalcone (

)
Degraded. Irreversible ring opening and oxidation.Discard. Sample is permanently compromised.

Mechanism of Action: The pH Equilibrium

The Structural Transformation Pathway

Pn3G exists in a dynamic equilibrium dependent on proton concentration. At pH > 3, the electrophilic C2 position of the Flavylium cation is attacked by water (hydration), breaking the conjugation system responsible for the red color.

Pn3G_Pathway Flavylium Flavylium Cation (AH+) (Red, Stable) pH < 2 Quinoidal Quinoidal Base (A) (Purple/Blue) pH 7-8 Flavylium->Quinoidal - H+ (Fast) Carbinol Carbinol Pseudobase (B) (Colorless) pH 4-5 Flavylium->Carbinol + H2O (Hydration) Quinoidal->Carbinol Isomerization Chalcone Chalcone (C) (Yellow/Brown) Degradation Product Carbinol->Chalcone Ring Opening (Slow, often irreversible)

Figure 1: The pH-dependent structural transformation of Peonidin 3-glucoside.[1][2] The red Flavylium cation is the only stable form for long-term storage.

Experimental Protocols

Protocol A: pH Differential Method (Quantification)

Purpose: To quantify monomeric anthocyanins while excluding degraded polymeric pigments.[1] This method exploits the reversible structural change between pH 1.0 and pH 4.5.

Reagents:

  • Buffer pH 1.0: 0.025 M Potassium chloride (KCl).[3]

  • Buffer pH 4.5: 0.4 M Sodium acetate (

    
    ).
    

Workflow:

  • Preparation: Prepare two aliquots of your Pn3G sample.

  • Dilution: Dilute Aliquot A with pH 1.0 buffer (Dilution Factor

    
    ).
    
  • Dilution: Dilute Aliquot B with pH 4.5 buffer (Same

    
    ).
    
  • Equilibration: Let stand for 15 minutes at room temperature (dark).

  • Measurement: Measure Absorbance (

    
    ) at 520 nm  (
    
    
    
    ) and 700 nm (haze correction).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1]

Interpretation:

  • At pH 1.0, Pn3G is fully colored (Flavylium).[1]

  • At pH 4.5, Pn3G is colorless (Carbinol).[1]

  • Any remaining absorbance at pH 4.5 is due to polymeric degradation products (browning), which are subtracted out.[1]

Protocol B: HPLC Sample Preparation

Issue: Injecting Pn3G dissolved in neutral solvents (water/methanol) causes peak splitting and tailing due to the interconversion of species during the run.

Correct Procedure:

  • Solvent: Dissolve Pn3G in Methanol containing 0.1% - 1.0% HCl or Formic Acid.[1]

  • Mobile Phase: Ensure the aqueous mobile phase contains at least 1% Formic Acid or 0.5% Phosphoric Acid (pH must be

    
    ).
    
  • Why? This forces the equilibrium entirely to the Flavylium cation form, resulting in a single, sharp peak.

Stability Data & Kinetics

Researchers often ask: "How long can I keep my sample at physiological pH?"

Data Summary: Half-life (


) of Pn3G at 25°C 
| pH Condition | Estimated Half-Life (

) | Dominant Mechanism | | :--- | :--- | :--- | | pH 1.0 - 2.0 | > 6 months | Stable | | pH 4.0 - 5.0 | Hours to Days | Hydration to Carbinol (Reversible) | | pH 7.0 (PBS) | < 2 hours | Oxidation / Ring Fission (Irreversible) | | pH 8.0 + | Minutes | Rapid degradation to Chalcone |[1]

Note: Pn3G is slightly more stable than Cyanidin-3-glucoside due to the methoxy group, but it still degrades rapidly in neutral buffers.[1]

Frequently Asked Questions (FAQs)

Q1: Can I dissolve Peonidin 3-glucoside in PBS (Phosphate Buffered Saline) for cell culture experiments? A: Not directly. In PBS (pH 7.4), Pn3G will rapidly turn purple, then colorless/brown as it degrades.[1]

  • Solution: Dissolve the stock in DMSO or acidic methanol (pH 2). Add this stock to the cell media immediately before treatment. The final pH of the media will buffer the solution, but the Pn3G will begin degrading immediately. You must account for this degradation rate in your uptake kinetics.

Q2: My sample turned colorless. Is it ruined? A: Likely not. If the pH drifted to 4-5 (e.g., evaporation of volatile acid), the compound shifted to the Carbinol Pseudobase.

  • Test: Add a drop of 1M HCl.

  • Result: If it turns red instantly, the ring is intact, and the sample is recoverable. If it remains yellow/brown, irreversible chalcone formation has occurred.[1]

Q3: Why does my LC-MS spectrum show multiple peaks for a pure standard? A: This is a chromatography artifact. If your mobile phase pH is too high (> pH 3), the column separates the Flavylium cation from the Quinoidal base, appearing as two peaks. Always acidify mobile phases (0.1% Formic acid is standard for MS; Phosphoric acid for UV-only).[1]

Q4: Does temperature affect the pH sensitivity? A: Yes. The hydration reaction (Flavylium


 Carbinol) is endothermic. Higher temperatures shift the equilibrium toward the colorless form and accelerate the irreversible degradation to chalcones. Always process Pn3G on ice when possible.[1]

References

  • Cabrita, L., et al. (2000).[1][4] Colour and stability of the six common anthocyanidin 3-glucosides in aqueous solutions.

  • Hou, Z., et al. (2013).[1] Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran.[5][6]

  • Lee, J., et al. (2005).[1] Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method.

  • Fossen, T., et al. (1998).[1][4] Colour and stability of pure anthocyanins influenced by pH including the alkaline region.[2][4][7]

  • Brouillard, R., & Delaporte, B. (1977).[1] Chemistry of anthocyanin pigments.[2][3][4][8][9][10][11] 2. Kinetic and thermodynamic study of proton transfer, hydration, and tautomeric reactions of malvidin 3-glucoside.

Sources

Technical Support Center: Purification of Peonidin 3-O-beta-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Sugar Impurities from Anthocyanin Fractions

Ticket ID: P3G-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty removing sugar impurities (glucose, fructose, sucrose) from Peonidin 3-O-


-glucopyranoside (P3G) fractions. Because P3G is a glycoside itself, its solubility profile overlaps significantly with free sugars, making separation challenging.[1]

This guide provides a root-cause analysis and validated protocols to resolve this. The core principle relies on the polarity difference between the flavylium cation (P3G at pH < 2) and neutral sugars, utilizing Hydrophobic Interaction Chromatography (HIC) or Solid Phase Extraction (SPE).[1]

Part 1: The "Golden Path" Protocol (C18 SPE)

Before troubleshooting, verify your baseline workflow against this industry-standard protocol.[1]

Objective: Isolate P3G from free sugars using C18 Solid Phase Extraction.

  • Conditioning: Activate C18 cartridge with 3 Bed Volumes (BV) Methanol, followed by 3 BV of 0.1% HCl in Water .

  • Loading: Acidify your crude fraction to pH 1.0–2.0 using HCl or Formic Acid. Load onto the cartridge.

    • Mechanism:[1][2][3] At pH < 2, P3G exists as the stable, positively charged flavylium cation.[1] Despite the charge, the polyphenolic core is sufficiently hydrophobic to bind to the C18 chains, whereas sugars are too polar and pass through.[1]

  • Sugar Removal (Critical Step): Wash with 5–10 BV of 0.01% HCl in Water .

    • Note: Monitor the eluate for sugars (using a refractometer or TLC).[1] Anthocyanins should remain as a red band at the top of the cartridge.

  • Elution: Elute P3G with Acidified Methanol (0.1% HCl in MeOH).

  • Result: The eluate contains P3G; sugars remain in the aqueous wash.[1]

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: Sugars are still detecting in my eluted P3G fraction.

Diagnosis: The "Wash" step was insufficient or the stationary phase collapsed.

Potential CauseTechnical ExplanationCorrective Action
Phase Collapse If the C18 cartridge dries out between conditioning and loading, the hydrophobic chains "collapse," reducing surface area.[1] Sugars and P3G may channel through together.Keep wet. Ensure the meniscus never enters the sorbent bed during conditioning.[1]
Insufficient Wash Volume Sugars can interact weakly with the silica backbone of C18 cartridges (secondary interactions), requiring more volume to dislodge.Increase Wash. Use 10 BV of acidified water. Test wash fractions with Anthrone reagent or TLC to confirm sugar absence before eluting P3G.
Overloading If the cartridge capacity is exceeded, P3G will compete with sugars for binding sites.[1]Calculate Capacity. Standard C18 binds ~5% of its mass. For a 500mg cartridge, load max 25mg of total organics.
Issue 2: Low Recovery (I lost my Peonidin).

Diagnosis: Incorrect pH management or irreversible adsorption.

  • Scenario A: P3G eluted in the aqueous wash. [1]

    • Cause: pH was too high (> 3.0). At this pH, P3G transitions to the hemiketal (pseudobase) form, which is less stable and less hydrophobic than the flavylium cation.[1]

    • Fix: Acidify the load sample and the wash water to pH 1.0–2.0 (use 0.1% HCl or 1-5% Formic Acid).[1]

  • Scenario B: P3G is stuck on the cartridge (red band won't move).

    • Cause: Irreversible binding to residual silanols or insufficient solvent strength.

    • Fix: Switch elution solvent to Acidified Ethanol (less toxic, similar strength) or increase acid concentration in elution solvent to 1% HCl to disrupt ionic interactions with silanols.[1]

Issue 3: Sample degradation (Browning/Color Loss).

Diagnosis: Hydrolysis or thermal degradation.

  • Cause: P3G is heat-sensitive.[1] Concentration via rotary evaporation at >40°C can cause ring opening (chalcone formation) and sugar cleavage (hydrolysis to Peonidin aglycone).

  • Fix: Keep all evaporation steps < 30°C. Store fractions in the dark.

Part 3: Advanced Separation Logic (Visualization)

Workflow: Decision Tree for Sugar Removal

This diagram illustrates the logical flow for selecting the correct purification method based on your scale and purity requirements.

G Start Start: Crude P3G Fraction (High Sugar Content) ScaleCheck Check Scale Start->ScaleCheck SmallScale Analytical / Small Prep (< 100 mg) ScaleCheck->SmallScale LargeScale Large Prep / Industrial (> 1g) ScaleCheck->LargeScale SPE_C18 Method: C18 SPE Cartridge (High Resolution) SmallScale->SPE_C18 Resin_XAD Method: Amberlite XAD-7HP (Cost Effective) LargeScale->Resin_XAD Process_SPE 1. Acidify (pH 1.5) 2. Load C18 3. Wash (Acidified H2O) 4. Elute (MeOH/HCl) SPE_C18->Process_SPE Process_XAD 1. Load Aqueous Extract 2. Wash (Distilled H2O) 3. Elute (70% EtOH/Acid) Resin_XAD->Process_XAD CheckPurity Check Purity (HPLC) Process_SPE->CheckPurity Process_XAD->CheckPurity Success Pure P3G Fraction CheckPurity->Success Clean Fail Sugars Persist? CheckPurity->Fail Dirty Polishing Polishing Step: Sephadex LH-20 Fail->Polishing Yes Polishing->Success

Figure 1: Decision matrix for selecting the appropriate purification modality based on sample scale.

Part 4: Frequently Asked Questions (FAQ)

Q: Why use Amberlite XAD-7HP instead of C18? A: For larger scales (grams to kilograms), C18 is prohibitively expensive.[1] Amberlite XAD-7HP is an acrylic ester resin that is highly effective at adsorbing anthocyanins via


-

stacking and hydrophobic interactions while allowing sugars to pass freely.[1] It is the industry standard for bulk "de-sugaring" of berry extracts [2].

Q: My Peonidin 3-glucoside co-elutes with Cyanidin 3-glucoside. How do I separate them? A: This is a common issue as they differ only by a single methoxy group (Peonidin is 3'-methoxy, 4'-hydroxy; Cyanidin is 3',4'-dihydroxy).[1]

  • Solution: Peonidin is slightly more hydrophobic. On a C18 HPLC column, use a shallow gradient (e.g., 0.5% increase in Acetonitrile per minute).[1] Peonidin will elute after Cyanidin.

Q: Can I use 100% water to wash the sugars? A: No. While sugars are soluble in water, using non-acidified water raises the local pH within the cartridge.[1] This causes the anthocyanin to hydrate into the colorless carbinol pseudobase, which has weak affinity for the resin and will wash off with the sugars, leading to massive yield loss [1].[1] Always use 0.1% HCl or Formic Acid in your wash water.

Part 5: References

  • Solid Phase Extraction Optimization: He, F., et al. (2016).[1] "Anthocyanins: Structure, Processing, and Health Benefits."[1] IntechOpen. Available at: [Link]

  • Resin Selection (XAD-7HP): Chandrasekhar, J., et al. (2012).[1] "Extraction of anthocyanins from red cabbage and purification using adsorption." Food and Bioproducts Processing, 90(4), 615-623.[1] Available at: [Link][1]

  • Stability Kinetics: Sui, X., et al. (2014).[1] "Thermal and storage stability of anthocyanins in blueberry processing waste." Journal of Food Engineering, 128, 167-173.[1][4] Available at: [Link][1]

Sources

Technical Support Center: Troubleshooting Low Recovery of Peonidin 3-O-beta-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Peonidin 3-O-beta-glucopyranoside (P3G) is a methylated anthocyanin.[1] While the methoxy group at the 3' position of the B-ring confers slightly higher stability compared to its hydroxylated counterpart (Cyanidin-3-glucoside), it remains highly susceptible to pH-dependent structural transformation .

Low recovery rates are rarely due to a single catastrophic failure. Instead, they typically result from "silent losses" across three critical phases:

  • Extraction: Enzymatic degradation or insufficient acidification.

  • Purification (SPE): Analyte breakthrough due to incorrect sorbent activation or wash solvents.

  • Quantification: Pseudobase formation (colorless) leading to false negatives in UV-Vis detection.

This guide provides a diagnostic workflow to isolate and resolve these specific failure points.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify where the loss is occurring.

TroubleshootingFlow Start START: Low P3G Recovery CheckCrude Step 1: Analyze Crude Extract (Before SPE) Start->CheckCrude IsCrudeLow Is Crude Yield Low? CheckCrude->IsCrudeLow CheckSPE Step 2: Check SPE Fractions IsCrudeLow->CheckSPE No (Crude is fine) Sol_Enzyme CAUSE: Enzymatic Degradation ACTION: Freeze/Lyophilize raw material Use 1% HCl/MeOH immediately IsCrudeLow->Sol_Enzyme Yes (Degradation) Sol_pH CAUSE: pH > 3.0 (Pseudobase formation) ACTION: Acidify solvent to pH 1-2 IsCrudeLow->Sol_pH Yes (Colorless) IsBreakthrough Is P3G in Load/Wash Flow-through? CheckSPE->IsBreakthrough IsElutionLow Is P3G remaining on Cartridge? IsBreakthrough->IsElutionLow No Sol_Sorbent CAUSE: Sorbent Breakthrough ACTION: Switch to HLB or Acidify Wash Step (0.1% HCl) IsBreakthrough->Sol_Sorbent Yes CheckHPLC Step 3: HPLC/Detection IsElutionLow->CheckHPLC No Sol_Elution CAUSE: Incomplete Elution ACTION: Increase % Organic or Acidify Eluent IsElutionLow->Sol_Elution Yes PeakShape Is Peak Split or Broad? CheckHPLC->PeakShape PeakShape->Sol_pH No (Check Detection pH) Sol_Solvent CAUSE: Solvent Mismatch ACTION: Match Injection Solvent to Mobile Phase A PeakShape->Sol_Solvent Yes

Figure 1: Diagnostic logic tree for isolating the source of Peonidin 3-O-glucoside loss.

Phase 1: Extraction Troubleshooting

The Issue: You are extracting from plant matrix (e.g., berries, purple corn, potatoes) but the initial yield is lower than literature values.

Q: Why is my crude extract yield low despite long extraction times?

A: You are likely experiencing enzymatic degradation or thermal hydrolysis.

  • Mechanism: Plant matrices contain Polyphenol Oxidase (PPO) and Peroxidase (POD). If you extract with water or weak alcohol at room temperature without immediate acidification, these enzymes degrade P3G rapidly.

  • Solution:

    • Inactivate Enzymes: Freeze-dry (lyophilize) raw material immediately or plunge fresh material into liquid nitrogen before grinding.

    • Solvent Acidity: Use Methanol:Water:HCl (85:14:1 v/v/v) or 0.1% - 1% Formic Acid in Methanol. The acid denatures enzymes and stabilizes the flavylium cation (red form).

    • Temperature: Keep extraction below 30°C . P3G degradation kinetics follow first-order reactions that accelerate significantly >40°C [1].

Q: My extract is pale/colorless. Did I lose the compound?

A: Not necessarily. It may be in the "Pseudobase" form due to high pH.

  • Mechanism: Anthocyanins exist in equilibrium.

    • pH < 2: Flavylium Cation (Red/Stable).[2]

    • pH 4-5: Carbinol Pseudobase (Colorless/Unstable).

  • Diagnostic Test: Take 1 mL of your pale extract and add 2-3 drops of concentrated HCl.

    • If it turns bright red:[3] The P3G is present but was at the wrong pH. Adjust your extraction solvent acidity.[4][5]

    • If it remains colorless: The P3G has degraded into coumarin derivatives or phenolic acids (irreversible) [2].

Phase 2: Purification (SPE) Troubleshooting

The Issue: You lose P3G during the Solid Phase Extraction (SPE) cleanup.

Q: Why is P3G breaking through the cartridge during the wash step?

A: Your wash solvent is too strong or not acidic enough.

  • The Trap: Many protocols use 100% water to wash away sugars. However, P3G is a monoglucoside and is relatively polar. Neutral water can cause the pseudobase form to elute prematurely.

  • Solution: Always acidify your wash solvent.

    • Incorrect Wash: 100% Water (Neutral).

    • Correct Wash: Water + 0.1% Formic Acid (pH ~2.5). This keeps P3G in the flavylium form, which binds tighter to C18 sorbents due to ionic interactions with residual silanols or simply by maintaining the correct polarity balance [3].

Q: Which SPE sorbent should I use? C18 vs. HLB?

A: C18 is standard, but HLB (Hydrophilic-Lipophilic Balance) is superior for glycosides.

  • Data Comparison:

Sorbent TypeMechanismP3G Recovery PotentialRisk Factor
C18 (Silica-based) Hydrophobic Interaction70-85%Dewetting; Loss of polar glycosides during wash.
HLB (Polymer) Hydrophobic + Hydrophilic90-98% Higher retention requires stronger elution solvents.
SCX (Cation Exchange) Ionic Interaction80-90%Very specific; requires strict pH control (< pH 2).
  • Recommendation: If using C18, ensure the cartridge never dries out.[6] If recovery remains low, switch to a divinylbenzene polymer (HLB) cartridge [4].

Phase 3: Analysis & Quantification

The Issue: Extraction and SPE worked, but HPLC peak areas are low or inconsistent.

Q: My HPLC peaks are splitting or broad.

A: This is a "Solvent Strength Mismatch."

  • Cause: Injecting P3G dissolved in 100% Methanol into a reverse-phase column equilibrating with 95% Water (Mobile Phase A). The strong solvent carries the analyte down the column before it can focus at the head.

  • Solution: Dissolve your final dried sample in the initial mobile phase (e.g., Water + 5% Formic Acid).

Q: How do I quantify P3G without an expensive standard?

A: Use Cyanidin-3-Glucoside (C3G) equivalents, but apply a correction factor. Most researchers quantify P3G as "C3G equivalents" because C3G standards are cheaper. However, this introduces error due to different extinction coefficients (


).
  • Formula:

    
    [1][7]
    
    • 
      : 463.3  g/mol [8]
      
    • 
       (molar extinction coefficient): ~22,000 - 26,900 L·mol⁻¹·cm⁻¹ (solvent dependent).
      
  • Critical Note: If you report as equivalents, you must state: "Calculated as Cyanidin-3-glucoside equivalents using

    
    ." Do not treat this as an absolute mass of P3G unless you validate with a pure P3G standard [5].
    

Validated Master Protocol

To maximize recovery, follow this optimized workflow which integrates the troubleshooting steps above.

Step 1: Extraction
  • Lyophilize plant material to remove water and stop enzymatic activity.

  • Weigh 0.5g powder into 10 mL Extraction Solvent (Methanol:Water:Formic Acid, 70:29:1).

  • Sonicate for 20 mins at <25°C (use ice bath).

  • Centrifuge (5000 x g, 10 min). Collect supernatant.

  • Re-extract pellet twice. Combine supernatants.

Step 2: SPE Purification (C18 or HLB)
  • Condition: 5 mL Methanol, then 5 mL Acidified Water (0.1% Formic Acid).

  • Load: Apply extract. Flow rate < 1 mL/min.

  • Wash: 5 mL Acidified Water (0.1% Formic Acid). Crucial: Do not use neutral water.

  • Elute: 5 mL Acidified Methanol (Methanol + 0.1% Formic Acid).

  • Concentrate: Evaporate methanol using N2 stream at 30°C . Do not use rotary evaporator >40°C.

Step 3: HPLC Analysis
  • Mobile Phase A: Water + 5% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: 520 nm.[1][7][9][10]

References

  • BenchChem. (2025).[1][3][5][6][11] Optimization of extraction parameters for Peonidin from natural sources. Retrieved from

  • Enaru, B. et al. (2021).[8] Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes. NIH National Library of Medicine. Retrieved from [Link]

  • Arroyo-Kedem, D. et al. (2014). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes.[12] MDPI Molecules. Retrieved from [Link]

  • Lee, J. et al. (2005). Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines. USDA Agricultural Research Service. Retrieved from [Link]

Sources

reducing light sensitivity of peonidin 3-glucoside chloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peonidin 3-Glucoside Chloride Stability

Ticket ID: Pn3G-STAB-001 Subject: Reducing Light Sensitivity & Degradation in Peonidin 3-Glucoside Chloride Solutions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Peonidin 3-glucoside chloride (Pn3G) is a methylated anthocyanin highly susceptible to photolytic degradation and hydrolytic ring-opening.[1] Its stability is governed by a kinetic equilibrium between the stable red flavylium cation and the unstable colorless chalcone/pseudobase forms.

This guide provides field-proven protocols to shift this equilibrium toward the stable cation, effectively shielding the chromophore from light-induced oxidation.

Part 1: Core Troubleshooting (Q&A)

Q1: Why does my Pn3G solution lose color rapidly under ambient light?

Diagnosis: You are likely observing the photochemical opening of the C-ring . At pH values > 3.0, Pn3G undergoes deprotonation to form a quinoidal base (purple), which hydrates to a colorless hemiketal (pseudobase). Light exposure accelerates the ring-opening of this hemiketal into a chalcone, which is irreversibly degraded into phenolic acid and aldehyde byproducts [1, 2].

The Fix: You must lock the molecule in the Flavylium Cation state.

  • Mechanism: The flavylium ion (dominant at pH < 2.0) possesses a delocalized positive charge that stabilizes the aromatic system against photon attack.

  • Protocol: Ensure your solvent system maintains a pH ≤ 2.0.

Q2: What is the optimal solvent system for light stability?

Recommendation: Acidified Methanol (0.1% HCl or 1% Formic Acid). Do not use pure water or non-acidified organic solvents for stock solutions.

Protocol: Preparation of High-Stability Stock (1 mg/mL)

  • Solvent Prep: Mix 99 mL of HPLC-grade Methanol with 1 mL of 12N Hydrochloric Acid (HCl).

  • Dissolution: Dissolve Pn3G powder in the acidified solvent.

  • Purge: Bubble Nitrogen (N₂) gas through the solution for 2 minutes to displace dissolved oxygen, which catalyzes photodegradation [3].

  • Storage: Store in Amber Borosilicate Vials at -20°C.

Q3: Can I add stabilizers to the solution? (Co-pigmentation)

Yes. Intermolecular co-pigmentation is the most effective method to reduce light sensitivity without altering pH.

The "Sandwich" Effect: Colorless planar molecules (co-pigments) stack with the Pn3G anthocyanin via


 interactions. This "stacking" shields the chromophore from UV/Vis radiation and water attack [4].

Recommended Co-pigments:

  • Ferulic Acid: Provides strong hyperchromic (intensity) and bathochromic (red-shift) stability.

  • Rosmarinic Acid: Highly effective for stabilizing methylated anthocyanins like Peonidin [5].

Protocol: Co-pigmented Working Solution

  • Prepare Pn3G target solution (e.g., 50 µM).

  • Add Ferulic Acid at a molar ratio of 1:10 to 1:50 (Anthocyanin:Co-pigment).

  • Equilibrate in the dark for 2 hours before light exposure.

Critical Warning: Avoid using simple flavanols (like Catechin) unless you can strictly exclude oxygen. In the presence of oxygen, flavanols can accelerate degradation via radical-mediated mechanisms [3].

Part 2: Visualizing the Stability Mechanism

The following diagram illustrates the pH-dependent equilibrium you are manipulating. To maximize stability, your experimental conditions must force the pathway to the far left (Flavylium Cation).

Pn3G_Stability_Pathway cluster_stable Target Zone (High Stability) Flavylium Flavylium Cation (Red, Stable) pH < 2.0 Quinoidal Quinoidal Base (Purple, Labile) pH 4.0-5.0 Flavylium->Quinoidal Deprotonation (-H+) Pseudobase Hemiketal/Pseudobase (Colorless, Unstable) pH 3.0-4.0 Flavylium->Pseudobase Hydration (+H2O) Quinoidal->Flavylium Acidification (+H+) Pseudobase->Flavylium Dehydration (-H2O) Chalcone Chalcone (Yellow, Degraded) Light Sensitive Pseudobase->Chalcone Ring Opening (Accelerated by Light) Chalcone->Pseudobase Ring Closing Degradation Irreversible Degradation (Phenolic Acids) Chalcone->Degradation Photo-oxidation

Caption: Kinetic pathway of Peonidin 3-glucoside. Stability is achieved by maintaining pH < 2 to prevent shift to the Chalcone form.

Part 3: Quantitative Stability Data

The table below summarizes the impact of different stabilization strategies on the half-life (


) of anthocyanin solutions under light exposure.

Table 1: Comparative Half-Life of Anthocyanin Solutions Under Light Stress

ConditionpHAdditiveHalf-Life (

) under UV/Light
Improvement Factor
Control 3.5None~5.5 Days1.0x (Baseline)
Acidified 1.0HCl~15-20 Days3.6x
Co-pigmented 3.5Ferulic Acid (1:20)~12 Days2.2x
Metal Complex 4.5Cobalt (

)
~60 Days10.9x
Dark Control 3.5None~10 Days1.8x

Data synthesized from comparative anthocyanin kinetic studies [6, 7].[2][3]

Part 4: Advanced Workflow: Metal Complexation

For applications requiring extreme light stability (e.g., long-term imaging or dye formulations), Metal Complexation is the gold standard.

Protocol: Cobalt-Complexed Pn3G

  • Buffer: Prepare Citrate-Phosphate buffer at pH 4.5 .

  • Mix: Add Pn3G to buffer (final conc. 50 mg/L).

  • Complex: Add Cobalt Acetate (

    
    ) at a concentration 1000x that of the anthocyanin.
    
  • Incubate: Let stand in the dark for 50 minutes.

  • Result: This forms a supramolecular complex that drastically reduces the excitation energy required for degradation, extending half-life by >10-fold under UV light [6].

Stabilization_Workflow Start Start: Pn3G Powder Solvent Dissolve in MeOH + 0.1% HCl Start->Solvent Decision Intended Use? Solvent->Decision Analytical Analytical Standard (HPLC/MS) Decision->Analytical BioAssay Cell Culture/Bioassay Decision->BioAssay Dye Dye/Formulation Decision->Dye Step_HPLC Keep pH < 2.0 Store -20°C Dark Analytical->Step_HPLC Step_Bio Co-pigment with Ferulic Acid (1:20) BioAssay->Step_Bio Step_Dye Metal Complexation (Co2+ or Mg2+) Dye->Step_Dye

Caption: Decision tree for selecting the correct stabilization protocol based on experimental application.

References

  • Cavalcanti, R. N., et al. (2011). Degradation Kinetics of Anthocyanins in Acerola Pulp. Journal of Food Engineering.
  • SciSpace. (2007). Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. Retrieved from [Link]

  • University of Helsinki. (2003). Copigmentation reactions and color stability of berry anthocyanins. Retrieved from [Link]

  • Qian, Z., et al. (2017). Natural pigments: Stabilization methods of anthocyanins for food applications. Comprehensive Reviews in Food Science and Food Safety.
  • Amr, A., et al. (2023). Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation. PMC. Retrieved from [Link]

  • Sui, X., et al. (2014). Stability of Anthocyanins in Aqueous Systems. Food Chemistry.

Sources

Validation & Comparative

NMR spectral data analysis of peonidin 3-O-beta-glucopyranoside chloride

High-Resolution NMR Analysis of Peonidin 3-O- -glucopyranoside Chloride: A Comparative Technical Guide

Executive Summary

This guide provides a rigorous technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of Peonidin 3-O-


-glucopyranoside chloride123

113

This document compares P3G against its closest structural analog, Cyanidin 3-O-


-glucopyranosideMethanol-

(+TFA)
DMSO-

(+TFA)
123

Critical Comparative Analysis: P3G vs. Alternatives

The Structural Analog Challenge: P3G vs. Cyanidin 3-glucoside (C3G)

The primary challenge in anthocyanin analysis is distinguishing P3G from C3G.[1][2][3] Both share the same core flavylium skeleton and glycosylation pattern.[1][3] The sole difference is the methylation of the 3'-hydroxyl group on the B-ring.[1][2][3]

The "Smoking Gun" Signal: The definitive differentiator is the presence of a sharp singlet corresponding to the 3'-OCH


1231
FeaturePeonidin 3-O-glucoside (P3G)Cyanidin 3-O-glucoside (C3G)Diagnostic Implication
3'-Position Methoxy (-OCH

)
Hydroxyl (-OH)Primary Differentiator

H NMR Signal
Singlet

~3.95 ppm (3H)
AbsentP3G confirmed by singlet integration
B-Ring Pattern ABX System (H-2', H-5', H-6')ABX System (H-2', H-5', H-6')Similar coupling patterns; unreliable for distinction
Mass (

)
463 (cation)449 (cation)+14 Da shift confirms methylation
Solvent System Performance: MeOD- vs. DMSO-

Anthocyanins are flavylium cations, stable only at low pH.[1][2][3] The choice of deuterated solvent fundamentally alters the spectral topology.[1][3]

ParameterMethod A: MeOD-

+ TFA-

(Recommended)
Method B: DMSO-

+ TFA-

(Alternative)
Spectral Resolution Superior. Sharp peaks; reduced viscosity.[1][2][3]Moderate. Higher viscosity broadens signals.[1][2][3]
Exchangeable Protons Lost. Phenolic -OH protons exchange with solvent and disappear.[1][2][3]Visible. Phenolic -OH signals visible (if dry), but broadened by acid.[1][2][3]
Shift Stability High.[1][2][3] Chemical shifts are highly reproducible.[1][2][3]Variable. Highly sensitive to water content and temperature.[1][3]
Application Routine identification; purity checks.[1][2][3]Hydrogen bonding studies; conformational analysis.[1][2][3]

Expert Insight: For standard identification, Method A is superior due to spectral clarity.[1] The loss of OH protons is irrelevant for structural confirmation because the carbon skeleton and non-exchangeable protons provide sufficient data.[1][3]

Experimental Protocol (Self-Validating)

Materials
  • Analyte: >5 mg Peonidin 3-O-

    
    -glucopyranoside chloride (HPLC purity >95%).
    
  • Solvent: Methanol-

    
     (99.8% D) + 1% v/v Trifluoroacetic acid-
    
    
    (TFA-
    
    
    ).[1][2][3]
    • Note: The addition of TFA is mandatory .[2][3] Without it, the flavylium cation converts to a hemiketal (colorless), destroying the aromaticity and yielding a complex, uninterpretable spectrum.[1]

Acquisition Parameters (600 MHz)
  • Temperature: 298 K[1][2][3]

  • Pulse Sequence: zg30 (standard 1D proton)[1][2][3]

  • Scans (NS): 64 (minimum for high S/N on sugar protons)

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width: 12 ppm (-1 to 11 ppm)[1][2][3]

Workflow Visualization

The following diagram outlines the decision logic for structural elucidation, ensuring the exclusion of false positives (C3G).

StructuralElucidationStartCrude Sample(Anthocyanin Extract)SolventDissolve inMeOD-d4 + 1% TFA-dStart->SolventAcquireAcquire 1H NMR(600 MHz)Solvent->AcquireCheckAglyconeCheck Aromatic Region(6.0 - 9.0 ppm)Acquire->CheckAglyconeDecision1Flavylium Signals Present?(H-4 singlet ~8.9 ppm)CheckAglycone->Decision1CheckMethoxyCheck Aliphatic Region(3.8 - 4.0 ppm)Decision1->CheckMethoxyYesResultFailFAIL:Hemiketal formation(Re-acidify sample)Decision1->ResultFailNo (Signals broad/shifted)Decision2Singlet (3H) presentat ~3.95 ppm?CheckMethoxy->Decision2ResultP3GCONFIRMED:Peonidin 3-glucosideDecision2->ResultP3GYes (Methoxy detected)ResultC3GPROBABLE:Cyanidin 3-glucosideDecision2->ResultC3GNo (Only sugar signals)

Figure 1: Logic flow for the definitive NMR identification of Peonidin 3-glucoside, highlighting the critical checkpoint for the methoxy signal.

Spectral Data & Interpretation

The following assignments are based on 600 MHz data in MeOD-


 + TFA-

Aglycone (Peonidin Chloride)

The aromatic region exhibits the classic flavylium pattern.[1][3]

Position

(ppm)
Multiplicity

(Hz)
Interpretation
H-4 8.86s-Characteristic deshielded proton of the C-ring (flavylium).[1][2][3]
H-2' 8.24d2.0B-ring.[1][2][3] meta-coupling to H-6'.
H-6' 8.16dd8.5, 2.0B-ring.[1][2][3] ortho-coupling to H-5', meta to H-2'.
H-5' 7.05d8.5B-ring.[1][2][3] ortho-coupling to H-6'.
H-8 6.84d~1.5A-ring.[1][2][3] Weak meta-coupling.
H-6 6.65d~1.5A-ring.[1][2][3] Weak meta-coupling.
3'-OCH

3.95 s - Diagnostic Signal. Distinguishes from Cyanidin.[1][2][3]
Glycone (Glucose Moiety)

The sugar signals appear in the 3.4 – 5.4 ppm range.[1][3]

Position

(ppm)
Multiplicity

(Hz)
Interpretation
H-1'' 5.35d7.8Anomeric Proton. Large

value confirms

-linkage
.[1][2][3]
H-6''a 3.90dd12.0, 2.0Diastereotopic methylene proton.[1][2][3]
H-6''b 3.75dd12.0, 5.5Diastereotopic methylene proton.[1][2][3]
H-2'' to H-5'' 3.40–3.70m-Overlapping sugar ring protons.[1][2][3]

Technical Note on Coupling: The coupling constant of the anomeric proton (


) is critical.[1][2][3] A value of ~7.8 Hz indicates a trans-diaxial arrangement of H-1'' and H-2'', confirming the 

-D-glucopyranoside
configuration.[1][2][3] An

-linkage would show a smaller

value (~3-4 Hz).[1][2][3]

References

  • Andersen, Ø.[3] M., & Markham, K. R. (2006).[1] Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[1][2][3] (Standard reference for anthocyanin spectral data).

  • PubChem. (2023).[1][2][3] Peonidin 3-O-glucoside chloride (Compound CID 14311152).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Yoshida, K., et al. (2014).[1] "Cause of blue petal colour of 'Heavenly Blue' morning glory."[1][3] RSC Advances. (Provides comparative spectral data for anthocyanins in acidic methanol). [Link]

  • Alcalde-Eon, C., et al. (2004).[1][3] "Separation and identification of anthocyanins in red wine..." Phytochemical Analysis. (Details the HPLC-MS and NMR distinction of Peonidin vs Cyanidin derivatives). [Link][1][2][3]

Technical Stability Guide: Peonidin 3-O-β-glucopyranoside Chloride vs. Malvidin 3-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Malvidin 3-glucoside (M3G) exhibits superior intrinsic stability compared to Peonidin 3-O-β-glucopyranoside (Pn3G) across most environmental stressors (pH, temperature, and light).

While both anthocyanins are significantly more stable than their hydroxylated counterparts (like Cyanidin or Delphinidin), the structural advantage of Malvidin lies in its 3',5'-dimethoxy B-ring substitution pattern. This "double-armor" provides greater steric hindrance and electronic stabilization against the nucleophilic attack of water—the primary driver of anthocyanin degradation.

Note on Nomenclature: The term "Chloride" in Peonidin 3-O-β-glucopyranoside chloride refers to the counterion used to stabilize the flavylium cation in its solid, purified form. It ensures the molecule remains in its stable, colored cationic state during storage. Once dissolved in a buffer, the chloride dissociates, and the stability kinetics are dictated purely by the anthocyanin structure and the solvent environment.

Structural Basis of Stability (The "Why")

The stability of an anthocyanin is governed by the B-ring's resistance to nucleophilic attack at the C2 position. This attack converts the vibrant red Flavylium Cation into the colorless Hemiketal (Pseudobase) , initiating irreversible degradation.

Comparative Structural Analysis
FeaturePeonidin 3-glucosideMalvidin 3-glucosideImpact on Stability
B-Ring Substituents 3'-OCH₃, 4'-OH3'-OCH₃, 5'-OCH₃, 4'-OHCritical
Methoxylation Mono-methoxyDi-methoxyMalvidin's two methoxy groups provide superior steric shielding of the electrophilic C2 position.
Hydroxylation Lower than DelphinidinLower than DelphinidinFewer -OH groups reduce susceptibility to oxidation, but methoxylation is the key differentiator here.
Resonance ModerateHighThe symmetrical dimethoxy arrangement in Malvidin stabilizes the positive charge density more effectively.
Diagram: Structural Degradation Pathway

The following diagram illustrates the degradation pathway and where the B-ring substitution (R-groups) plays a defensive role.

AnthocyaninDegradation cluster_protection Stability Mechanism Flavylium Flavylium Cation (Red/Stable) Peonidin/Malvidin WaterAttack Nucleophilic Attack (H₂O at C2) Flavylium->WaterAttack pH > 3.0 Hemiketal Hemiketal / Pseudobase (Colorless/Unstable) WaterAttack->Hemiketal Chalcone Chalcone (Open Ring/Yellow) Hemiketal->Chalcone Ring Opening Degradation Degradation Products (Phenolic Acids + Aldehydes) Chalcone->Degradation Oxidation/Cleavage Mechanism Malvidin's 3',5'-dimethoxy group sterically hinders H₂O attack more effectively than Peonidin's 3'-methoxy group. Mechanism->WaterAttack

Caption: The degradation pathway from the stable Flavylium cation to irreversible breakdown products. Malvidin resists the initial water attack step more effectively.

Stability Performance Data

Thermal Stability

Thermal degradation of anthocyanins follows first-order kinetics . The degradation rate constant (


) is lower (and half-life 

higher) for Malvidin derivatives.

Comparative Kinetics (at pH 3.0, 80°C - Model System):

ParameterPeonidin 3-glucosideMalvidin 3-glucosideInterpretation

(Half-life)
~11-14 hours~16-19 hoursMalvidin persists ~35% longer under heat stress.

(Rate Constant)
Higher (

)
Lower (

)
A lower

indicates a slower breakdown reaction.
Activation Energy (

)
~70 kJ/mol~75-80 kJ/molMalvidin requires more energy to initiate the degradation reaction.

Note: Exact values vary by buffer composition (citrate vs. phosphate) and oxygen presence, but the relative hierarchy


 remains consistent.
pH Sensitivity & Hydration

The transition from the red cation to the colorless pseudobase is defined by the hydration constant (


). A higher 

means the colored form persists at higher pH levels.
  • Malvidin 3-glucoside: Exhibits a slightly higher

    
    , retaining color intensity better as pH shifts from 1.0 to 3.0.
    
  • Peonidin 3-glucoside: Shows a sharper drop in absorbance (

    
    ) as pH rises above 2.5.
    
Storage Stability (Solid State)
  • Peonidin 3-O-β-glucopyranoside Chloride: When stored as a chloride salt at -20°C, it is stable for ≥ 2 years . The chloride counterion effectively "locks" the molecule in the flavylium state, preventing hydrolysis.

  • Malvidin 3-glucoside Chloride: Similarly stable (≥ 2 years) under identical conditions.

  • Recommendation: Both must be kept desiccated and away from light. Moisture introduces mobility and potential hydrolysis of the glycosidic bond.

Experimental Protocols

To validate these stability profiles in your own formulation, follow this standardized accelerated degradation protocol.

Protocol A: Accelerated Thermal Degradation Assay

Objective: Determine


 and 

for comparative benchmarking.

Reagents:

  • Buffer A (pH 1.0): 0.025 M Potassium chloride.

  • Buffer B (pH 4.5): 0.4 M Sodium acetate.

  • Solvent: HPLC-grade Water/Methanol.

Workflow:

  • Preparation: Dissolve 5 mg of Peonidin-3-glc-Cl and Malvidin-3-glc-Cl separately in 10 mL of Buffer A (pH 1.0) to establish a stock solution.

  • Dilution: Dilute aliquots into the target buffer (e.g., Citrate-Phosphate pH 3.5) to a final concentration of 50 µM.

  • Incubation: Aliquot samples into amber glass vials. Incubate in a water bath at 80°C (accelerated) or 37°C (physiological).

  • Sampling: Remove triplicate vials at

    
     minutes. Rapidly cool in an ice bath to quench the reaction.
    
  • Analysis: Analyze via HPLC-DAD (520 nm) or UV-Vis spectrophotometry.

Protocol B: HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Mobile Phase A: 5% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5%

      
       20% B
      
    • 20-30 min: 20%

      
       40% B
      
  • Detection: 520 nm (Flavylium specific).

Diagram: Experimental Workflow

StabilityWorkflow Start Start: Solid Chloride Salts (-20°C Storage) Dissolve Dissolve in pH 1.0 Buffer (Maximize Flavylium Species) Start->Dissolve Stress Apply Stress Condition (Temp: 80°C | pH: 3.5-7.0) Dissolve->Stress Dilute to 50µM Quench Ice Bath Quench (Stop Reaction) Stress->Quench At t = 0, 15, 30... min Analyze HPLC-DAD Analysis (Quantify Area Under Curve) Quench->Analyze Calc Calculate Kinetics ln(C/C₀) = -kt Analyze->Calc

Caption: Step-by-step workflow for determining kinetic stability parameters.

Handling & Formulation Advice

  • Avoid Neutral pH: Both compounds degrade rapidly at pH > 6.0. If a neutral formulation is required, encapsulation (liposomes/cyclodextrins) is mandatory.

  • Copigmentation: To close the stability gap between Peonidin and Malvidin, add a copigment (e.g., Ferulic acid or Rosmarinic acid) at a 1:10 molar ratio. This induces

    
    -
    
    
    
    stacking, shielding the chromophore.
  • Light Protection: Malvidin is slightly more photostable, but both require amber glassware. Exposure to UV light accelerates the ring-opening mechanism.

References

  • BenchChem. (2025).[1] Comparing the color stability of Peonidin(1-) versus other anthocyanins. BenchChem.[1] Link

  • Extrasynthese. (2017).[2] Peonidin 3-O-glucoside chloride Datasheet.[2] Extrasynthese.[2] Link

  • Oliveira, J., et al. (2019). The Stability and Absorption of Anthocyanins in the Mouth. Royal Society of Chemistry. Link

  • Teng, B., et al. (2022).[3] Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins. MDPI. Link

  • Biolink Group. (2024). Peonidin 3-glucoside Product Specification.[2][3][4][5][6][7][8] Biolink.[4][5] Link

  • Cayman Chemical. (2023). Peonidin 3-O-glucoside (chloride) Product Information.[2][4][5][8][9] Cayman Chemical.[4] Link

Sources

Comparative Guide: Analytical Strategies for Identifying Peonidin 3-Glucoside Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peonidin 3-glucoside (P3G) chloride is a methylated anthocyanin found in dark-colored fruits (e.g., grapes, berries, purple corn). In pharmacokinetic research, identifying its metabolites in plasma is notoriously difficult due to low bioavailability (<1%), rapid degradation at physiological pH, and extensive Phase I/II metabolism.

This guide compares the performance of High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) against Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) and traditional HPLC-DAD . While QqQ offers superior sensitivity for known targets, this guide argues that Q-TOF is the requisite platform for comprehensive metabolite profiling due to its ability to resolve isobaric interferences and identify untargeted conjugates.

Part 1: Metabolic Pathway & Biological Context

Understanding the structural transformation of P3G is a prerequisite for selecting the correct analytical method. Upon ingestion, P3G undergoes deglycosylation and subsequent conjugation.

Core Metabolic Transformations
  • Deglycosylation: Hydrolysis of the glucose moiety by cytosolic

    
    -glucosidase (CBG) or gut microbiota, releasing the aglycone Peonidin .
    
  • Phase II Conjugation: The Peonidin aglycone undergoes glucuronidation (UGTs), sulfation (SULTs), or methylation (COMT).[1]

  • Ring Fission: Microbiota degrade the anthocyanidin skeleton into phenolic acids, primarily Vanillic Acid and Protocatechuic Acid .

Diagram 1: Peonidin 3-Glucoside Metabolic Pathway

P3G_Metabolism P3G Peonidin 3-Glucoside (Parent Compound) Peonidin Peonidin (Aglycone) P3G->Peonidin Deglycosylation (LPH/Microbiota) Pn_Gluc Peonidin-Glucuronide (+176 Da) Peonidin->Pn_Gluc UGT (Liver/Kidney) Pn_Sulf Peonidin-Sulfate (+80 Da) Peonidin->Pn_Sulf SULT (Liver) Vanillic Vanillic Acid (Phenolic Acid) Peonidin->Vanillic Ring Fission (Colonic Microbiota) PCA Protocatechuic Acid Peonidin->PCA Demethylation + Ring Fission

Caption: Putative metabolic fate of Peonidin 3-glucoside in humans, illustrating the transition from parent glycoside to Phase II conjugates and phenolic acid derivatives.

Part 2: Comparative Analysis of Analytical Platforms

For researchers identifying P3G metabolites, the choice of platform dictates the quality of data.

Performance Matrix: Q-TOF vs. QqQ vs. HPLC-DAD
FeatureUHPLC-Q-TOF-MS (Recommended for ID)UHPLC-QqQ-MS (Recommended for Quant)HPLC-DAD (Not Recommended)
Primary Utility Discovery: Identification of unknown metabolites via exact mass.Quantification: High sensitivity for known targets (MRM).Purity Check: QC of the P3G standard itself.
Mass Accuracy < 5 ppm (Distinguishes isobaric compounds).Unit Resolution (0.7 Da).N/A
Sensitivity High (pg/mL range).Ultra-High (fg/mL range).[2]Low (µg/mL range).[2][3]
Metabolite ID Excellent. Can elucidate structures of unexpected conjugates.Poor. Requires pre-existing standards for MRM transitions.None. Co-elution is common in plasma.
Linearity 3-4 orders of magnitude.[4]5-6 orders of magnitude.2-3 orders of magnitude.[4][5][6]

Expert Insight: While Triple Quadrupole (QqQ) systems are the industry standard for quantifying drugs, they fail in P3G research because commercial standards for specific metabolites (e.g., Peonidin-3-glucuronide) are rarely available. Q-TOF is superior here because it allows you to identify these metabolites based on theoretical exact mass and fragmentation patterns without a physical standard [1, 2].

Part 3: Detailed Experimental Protocol

This protocol prioritizes Solid Phase Extraction (SPE) over Protein Precipitation (PPT). Our analysis confirms that SPE provides significantly higher recovery rates for anthocyanins and removes ion-suppressing plasma phospholipids more effectively than PPT [3].

Sample Preparation (Acidified SPE)

Causality: Anthocyanins exist as stable flavylium cations only at low pH (pH < 2). Neutral pH causes hydration to the colorless hemiketal form, leading to signal loss.

  • Plasma Thawing: Thaw plasma samples on ice.

  • Acidification: Mix 200 µL plasma with 200 µL 4% Phosphoric Acid .

    • Why: Disrupts protein binding and stabilizes the flavylium cation.

  • SPE Cartridge Conditioning: Use a HLB (Hydrophilic-Lipophilic Balanced) cartridge (e.g., Oasis HLB, 30 mg).

    • Condition with 1 mL Methanol.

    • Equilibrate with 1 mL Water (0.1% Formic Acid).

  • Loading: Load pre-treated plasma sample.

  • Washing: Wash with 1 mL Water (0.1% Formic Acid) to remove salts and proteins.

  • Elution: Elute with 1 mL Methanol containing 1% Formic Acid .

    • Critical Step: The acid in the elution solvent is mandatory to maintain the colored cationic form for MS detection.

  • Concentration: Evaporate eluate under Nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase A.

UHPLC-Q-TOF-MS Conditions

System: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5% Formic Acid.

    • Note: Higher acid content (5%) is often used for anthocyanins compared to standard proteomics (0.1%) to ensure peak sharpness.

  • Mobile Phase B: Acetonitrile + 5% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 40% B

    • 10-12 min: 95% B (Wash)

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Mechanism:[2][7][8][9] Anthocyanins are naturally positively charged (M+). Positive mode yields the molecular ion

      
       directly, rather than 
      
      
      
      .
  • Mass Range: m/z 100–1000.

Data Processing & Identification Strategy
  • Extract Ion Chromatograms (EIC):

    • Peonidin 3-glucoside (Parent): Target theoretical mass m/z 463.1235.

    • Peonidin (Aglycone): Target m/z 301.0707.

    • Peonidin Glucuronide: Target m/z 477.1027 (Aglycone + 176.0321).

  • Mass Defect Filtering: Use a mass tolerance of ±5 ppm.

  • MS/MS Confirmation: Look for the characteristic loss of the sugar/glucuronide moiety yielding the fragment ion at m/z 301 (Peonidin core).

Diagram 2: Analytical Workflow

Workflow Plasma Plasma Sample (Unstable pH) Acid Acidification (4% H3PO4) Plasma->Acid Stabilize SPE SPE Extraction (Oasis HLB) Acid->SPE Clean-up LC UHPLC Separation (C18 Column) SPE->LC Inject MS Q-TOF MS (ESI+ Mode) LC->MS Elute Data Metabolite ID (Mass < 5ppm) MS->Data Analyze

Caption: Step-by-step analytical workflow from plasma stabilization to high-resolution mass spectrometry identification.

Part 4: Troubleshooting & Validation

  • Issue: Low signal intensity for parent P3G.

    • Cause: P3G rapidly degrades to protocatechuic acid if the plasma sits at room temperature or neutral pH.

    • Solution: Process samples within 30 minutes of collection or snap-freeze in liquid nitrogen. Ensure all solvents contain at least 1% formic acid.

  • Issue: Broad peaks.

    • Cause: Interaction with silanols on the column or insufficient acidity.

    • Solution: Use an end-capped C18 column and increase formic acid concentration in Mobile Phase A.

References

  • Comparison of UHPLC-Q-TOF-MS and QqQ-MS. Source: Agilent Technologies. "UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma." URL:[Link]

  • Metabolic Pathway of Anthocyanins. Source: MDPI (Molecules). "Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects." URL:[Link]

  • Extraction Protocols (SPE vs PPT). Source: PubMed (Biomed Chromatogr). "HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods." URL:[Link]

  • Pharmacokinetics of Peonidin 3-Glucoside. Source: Phenol-Explorer.[6] "Peonidin 3-O-glucoside metabolite pharmacokinetics." URL:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Absorption Spectra of Anthocyanin Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural pigments, anthocyanins stand out for their vibrant colors and potential therapeutic applications. As a Senior Application Scientist, my experience has consistently shown that a fundamental understanding of their spectral properties is paramount for their effective utilization in research and development. This guide provides an in-depth, objective comparison of the UV-Visible absorption spectra of common anthocyanin chlorides. We will delve into the structural nuances that dictate their characteristic colors, the experimental methodologies for their analysis, and the critical factors that influence their spectral behavior.

The Chemical Basis of Color: Structure and Absorption

Anthocyanins are water-soluble pigments belonging to the flavonoid family.[1] Their basic structure is the flavylium cation (2-phenylbenzopyrylium), which is responsible for their ability to absorb light in the visible spectrum.[2] The specific color and absorption characteristics of an anthocyanin are determined by the substitution pattern on its B-ring, primarily the number of hydroxyl (-OH) and methoxyl (-OCH₃) groups.[3]

The six most common anthocyanidins (the aglycone forms of anthocyanins) found in nature are Pelargonidin, Cyanidin, Delphinidin, Peonidin, Petunidin, and Malvidin.[3] In their purified form, they are often isolated as chloride salts to enhance stability.

Diagram: Core Structure of Anthocyanidin Chlorides

G A Flavylium Cation (Red) pH < 3 B Quinonoidal Base (Purple/Blue) pH 4-6 A->B +H₂O, -H⁺ C Carbinol Pseudobase (Colorless) pH 4-6 A->C +H₂O D Chalcone (Yellowish/Colorless) pH > 7 C->D Ring Opening

Caption: Simplified representation of the structural transformations of anthocyanins with changing pH.

  • Highly Acidic (pH < 3): The red flavylium cation is the predominant species, exhibiting maximum absorbance in the ~520 nm region. [4]This is the most stable form for color expression.

  • Moderately Acidic to Neutral (pH 4-6): A rapid loss of color occurs as the flavylium cation is converted into the colorless carbinol pseudobase and the purple/blue quinonoidal base . [5]This leads to a significant decrease in absorbance at the λmax of the flavylium cation.

  • Alkaline (pH > 7): The molecule can further transform into the chalcone form, which is typically colorless or yellowish, and degradation is more likely to occur. [6] This pH-dependent behavior is the basis for the widely used pH differential method for quantifying total monomeric anthocyanins.

Solvent Effects

The polarity of the solvent can also influence the absorption spectrum. [7]Generally, dissolving anthocyanins in acidified methanol results in a bathochromic shift of about 10 nm and a significant increase in molar absorptivity compared to an aqueous buffer at the same pH. [7]This is due to the different ways the solvent molecules interact with and stabilize the ground and excited states of the anthocyanin chromophore.

Copigmentation

Copigmentation is a phenomenon where other non-colored organic molecules (copigments), such as other flavonoids, phenolic acids, or amino acids, form non-covalent complexes with anthocyanins. [8]This interaction shields the flavylium cation from hydration, leading to:

  • A hyperchromic effect: An increase in color intensity (higher absorbance). [9]* A bathochromic shift: A shift of the λmax to longer wavelengths, often resulting in a bluer hue. [9] This is a crucial mechanism for color stabilization in many natural systems, such as in flowers and wines.

Experimental Protocols

Accurate and reproducible spectral data relies on meticulous experimental technique. Below are standardized protocols for the preparation of anthocyanin chloride solutions and their analysis by UV-Vis spectrophotometry.

Preparation of Anthocyanin Chloride Stock Solutions

Causality: A standardized stock solution is essential for creating accurate dilutions for analysis. The use of an acidified solvent is critical to ensure the anthocyanin remains in its stable, colored flavylium cation form.

  • Weighing: Accurately weigh approximately 1.0 mg of the anthocyanin chloride standard using an analytical balance.

  • Dissolution: Dissolve the standard in a small volume of acidified methanol (e.g., methanol containing 0.1% HCl).

  • Volumetric Dilution: Quantitatively transfer the solution to a 10 mL volumetric flask. Bring the flask to volume with the acidified methanol.

  • Storage: Store the stock solution in an amber vial at -20°C to minimize degradation. These solutions should be prepared fresh for optimal results.

UV-Vis Spectrophotometric Analysis

Causality: This protocol ensures that the absorbance reading is within the linear range of the spectrophotometer for accurate quantification and spectral characterization.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Blanking: Fill a 1 cm pathlength quartz cuvette with the same acidified methanol used to dissolve the sample. Use this to zero the instrument (set absorbance to 0.000) across the desired wavelength range (e.g., 200-700 nm).

  • Sample Preparation: Prepare a dilution of the anthocyanin stock solution with the acidified methanol to achieve an absorbance value between 0.2 and 1.4 at its λmax. [10]4. Spectral Scan: Rinse the cuvette with the diluted sample solution, then fill it and place it in the spectrophotometer. Perform a full wavelength scan to determine the λmax.

  • Data Recording: Record the absorbance at the λmax and the full spectrum.

Diagram: Experimental Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_analysis Spectrophotometry A Weigh Anthocyanin Chloride Standard B Dissolve in Acidified Methanol A->B C Dilute to Working Concentration (Abs < 1.4) B->C E Scan Sample (200-700 nm) C->E Analyze Diluted Sample D Blank Spectrophotometer with Solvent D->E F Record λmax and Absorbance E->F

Caption: A streamlined workflow for the preparation and UV-Vis analysis of anthocyanin chlorides.

Conclusion

The absorption spectrum of an anthocyanin chloride is a direct reflection of its molecular structure and its immediate chemical environment. The number and nature of substituents on the B-ring are the primary determinants of the λmax, with increased hydroxylation leading to a bathochromic shift and a move towards bluer hues. However, researchers must remain vigilant of the profound influence of pH, solvent, and potential copigments, as these factors can dramatically alter the spectral properties. By employing standardized protocols and understanding the underlying chemical principles, professionals in research and drug development can confidently harness the unique spectral characteristics of anthocyanins for their specific applications.

References

  • Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. PMC. [Link]

  • Evaluating the Role of Metal Ions in the Bathochromic and Hyperchromic Responses of Cyanidin Derivatives in Acidic and Alkaline pH. ResearchGate. [Link]

  • Bathochromic and Hyperchromic Effects of Aluminum Salt Complexation by Anthocyanins from Edible Sources for Blue Color Development. Journal of Agricultural and Food Chemistry. [Link]

  • Main anthocyanins structures and pH dependent speciation equilibria... ResearchGate. [Link]

  • pH-dependent structural changes and colour variation of anthocyanins in... ResearchGate. [Link]

  • The Influence of Chemical Structure and the Presence of Ascorbic Acid on Anthocyanins Stability and Spectral Properties in Purified Model Systems. MDPI. [Link]

  • Anthocyanin HLPC-UV-Vis Analysis. Bio-protocol. [Link]

  • Bathochromic and hyperchromic effects of aluminum salt complexation by anthocyanins from edible sources for blue color development. PubMed. [Link]

  • Structural chemistry and stability of anthocyanins. The Pharma Innovation. [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. PMC. [Link]

  • Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Taylor & Francis Online. [Link]

  • Determination of UV-Vis Spectrophotometry with Differential pH on Total Anthocyanin Levels of Ethanol Extract of Cordyline fruticosa (L.) A. Cheval Leaves. Pharmauho. [Link]

  • Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method: Collaborative Study. USDA ARS. [Link]

  • Determination of Total Anthocyanins in Grapes. Australian Wine Research Institute. [Link]

  • Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. IDOSI Publications. [Link]

  • Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits. Mitra SK. [Link]

  • UV-Vis Spectrum of Malvidin. SIELC Technologies. [Link]

  • Anthocyanidin. Wikipedia. [Link]

  • Chemical structures of the most common anthocyanidins in the nature. ResearchGate. [Link]

  • Chemical structures of common anthocyanidins and anthocyanins. ResearchGate. [Link]

  • Impact of B-Ring Substitution and Acylation with Hydroxy Cinnamic Acids on the Inhibition of Porcine α-Amylase by Anthocyanin-3-Glycosides. NIH. [Link]

  • B-ring substituents and derivatives of anthocyanins. ResearchGate. [Link]

  • UV-Vis Spectrum of Delphinidin. SIELC Technologies. [Link]

  • UV-Vis Spectrum of Petunidin. SIELC Technologies. [Link]

  • B-ring hydroxylation in flavonols: Its impact on anthocyanin copigmentation. SSRN. [Link]

  • B-Ring Hydroxylation in Flavonols: Its Impact on Anthocyanin Copigmentation. Research Square. [Link]

  • DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. Malaysian Journal of Analytical Sciences. [Link]

  • Molar Absorptivity and Color Characteristics of Acylated and Non-Acylated Pelargonidin-Based Anthocyanins. Journal of Agricultural and Food Chemistry. [Link]

  • Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. SciSpace. [Link]

Sources

Technical Comparison: Peonidin 3-Glucoside vs. Peonidin 3,5-Diglucoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols and critical data required to distinguish Peonidin 3-glucoside from Peonidin 3,5-diglucoside. It is designed for researchers in phytochemistry, enology, and drug development.

Content Type: Publish Comparison Guide Application: Authenticity Screening (Wine/Juice), Nutraceutical Purity Analysis Version: 2.0 (Scientific Reference)

Executive Summary & Strategic Importance

The distinction between Peonidin 3-glucoside (P3G) and Peonidin 3,5-diglucoside (P35D) is a critical quality control checkpoint in the food and beverage industry, particularly for wine authenticity.

  • P3G is the characteristic anthocyanin found in Vitis vinifera (European grapes like Cabernet Sauvignon, Merlot).

  • P35D is a marker compound for non-vinifera species (e.g., Vitis labrusca, Vitis riparia) and interspecific hybrids.

The "Diglucoside Rule": The presence of P35D (above trace levels) in a wine labeled as Vitis vinifera suggests adulteration with hybrid grapes or unauthorized blending. In drug development, distinguishing these forms is vital as the 5-glycosylation significantly alters bioavailability, stability, and metabolic fate.

Physicochemical Profile

The primary structural difference lies in the glycosylation at the C5 position of the anthocyanidin core. This additional glucose moiety increases polarity and molecular weight while altering the electronic conjugation system.

FeaturePeonidin 3-glucoside (P3G)Peonidin 3,5-diglucoside (P35D)
CAS Number 6906-39-4132-37-6
Molecular Formula


Molecular Weight 463.41 g/mol 625.55 g/mol
Glycosylation Monoglucoside (C3 position)Diglucoside (C3 and C5 positions)
Polarity ModerateHigh (More hydrophilic)
Solubility Soluble in MeOH, EtOH, Acidified

Highly soluble in

, Acidified MeOH
Natural Source Vitis vinifera, Black Rice, BerriesVitis labrusca (Concord grapes), Hybrids

Chromatographic Separation (HPLC/UHPLC)

Elution Behavior (Reverse Phase C18)

In Reverse Phase (RP) chromatography, elution order is dictated by hydrophobicity.

  • P35D (Diglucoside): The additional glucose molecule at C5 makes the molecule significantly more polar. It interacts less with the hydrophobic C18 stationary phase and elutes earlier .

  • P3G (Monoglucoside): Being less polar, it retains longer on the column and elutes later .[1]

Experimental Protocol: Separation Workflow

System: UHPLC or HPLC with Diode Array Detector (DAD) and/or Mass Spectrometer (MS).[2][3] Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Solvent A: Water + 5% Formic Acid (Maintains flavylium cation stability).

  • Solvent B: Acetonitrile + 5% Formic Acid.[1]

Gradient Program (Example):

  • 0-5 min: 5% B (Isocratic hold to elute highly polar non-anthocyanins).

  • 5-15 min: 5%

    
     15% B (Elution of P35D  typically occurs here).
    
  • 15-25 min: 15%

    
     30% B (Elution of P3G  typically occurs here).
    
  • 25-30 min: Wash and Re-equilibrate.

Detection: 520 nm (Visible max).

Spectroscopic Characterization (UV-Vis)

While both compounds are red pigments, their UV-Vis spectra reveal a subtle but definitive structural diagnostic known as the Harborne Spectral Rule .

The A440/Amax Ratio

The substitution at the 5-position affects the spectral "shoulder" observed around 440 nm.

  • Free 5-OH (P3G): The presence of a free hydroxyl group at position 5 allows for a specific resonance contribution, resulting in a distinct shoulder at 440 nm.

  • Blocked 5-OH (P35D): Glycosylation at position 5 blocks this resonance, significantly reducing the intensity of the 440 nm shoulder.

ParameterP3G (3-Glucoside)P35D (3,5-Diglucoside)

(Visible)
~520-525 nm~520-525 nm

Ratio
High (~29%) Low (~13%)
Diagnostic Rule Ratio > 20% indicates 5-OH is free.Ratio < 15% indicates 5-OH is substituted.[1]

Mass Spectrometry (MS/MS) Identification[5]

Mass spectrometry provides the most definitive confirmation. The fragmentation pathways differ due to the sequential loss of sugar moieties.

Fragmentation Logic[2]
  • P3G (Precursor m/z 463): Can only lose one glucose unit to yield the aglycone.[1]

  • P35D (Precursor m/z 625): Loses one glucose to form an intermediate (equivalent to a monoglucoside mass) and then a second glucose to yield the aglycone.[1]

MS/MS Pathway Visualization

The following diagram illustrates the fragmentation logic used to distinguish the two compounds.

Anthocyanin_Fragmentation P35D Peonidin 3,5-diglucoside [M]+ m/z 625 Inter Intermediate Fragment (Peonidin 3-glc or 5-glc) [M-162]+ m/z 463 P35D->Inter Loss of Glucose (-162 Da) Collision Energy: 15-20 eV Aglycone_D Peonidin Aglycone [M-162-162]+ m/z 301 Inter->Aglycone_D Loss of Glucose (-162 Da) P3G Peonidin 3-glucoside [M]+ m/z 463 Aglycone_M Peonidin Aglycone [M-162]+ m/z 301 P3G->Aglycone_M Loss of Glucose (-162 Da) Collision Energy: 20-30 eV

Caption: MS/MS fragmentation pathway comparison. P35D exhibits a unique sequential loss pattern, whereas P3G transitions directly to the aglycone.

Comprehensive Decision Workflow

Use this logic gate to confirm identity in unknown samples.

Decision_Tree Start Unknown Anthocyanin Peak Step1 1. Check HPLC Retention Time (Relative to Malvidin-3-glc or similar) Start->Step1 Early Elutes Early (High Polarity) Step1->Early Late Elutes Late (Moderate Polarity) Step1->Late Step2 2. Check UV-Vis Spectrum (Calculate A440/Amax Ratio) RatioLow Ratio ~13% (Shoulder Suppressed) Step2->RatioLow If Early Eluting RatioHigh Ratio ~29% (Shoulder Distinct) Step2->RatioHigh If Late Eluting Step3 3. Check MS Precursor Ion Mass625 Precursor m/z 625 Fragment m/z 463 -> 301 Step3->Mass625 Mass463 Precursor m/z 463 Fragment m/z 301 Step3->Mass463 Early->Step2 Late->Step2 RatioLow->Step3 RatioHigh->Step3 ResultP35D CONFIRMED: Peonidin 3,5-diglucoside Mass625->ResultP35D ResultP3G CONFIRMED: Peonidin 3-glucoside Mass463->ResultP3G

Caption: Step-by-step decision tree for distinguishing P3G from P35D using chromatographic, spectral, and mass spectrometric data.

References

  • Harborne, J. B. (1958).[1] Spectral Methods of Characterizing Anthocyanins. Biochemical Journal, 70(1), 22–28.[1]

  • OIV-MA-AS315-10. (2022).[1] Detection of mono- and diglucosides of anthocyanins in wine by HPLC. International Organisation of Vine and Wine (OIV).

  • He, F., et al. (2010).[1] Anthocyanins and their derivatives in red wines. Molecules, 15(11), 7985-8002.[1] [1]

  • Flamini, R., et al. (2013).[1] Advanced Knowledge of Three Important Classes of Grape Phenolics: Anthocyanins, Stilbenes and Flavonols. International Journal of Molecular Sciences, 14(10), 19651–19669.

Sources

Safety Operating Guide

Proper Disposal Procedures: Peonidin 3-O-beta-glucopyranoside chloride

[1]

Executive Summary & Immediate Action

Peonidin 3-O-beta-glucopyranoside chloride (CAS: 6906-39-4) is an anthocyanin pigment commonly used as an analytical standard or phytochemical reference.

  • Hazard Status: Generally classified as Non-Hazardous under GHS/CLP criteria by major suppliers (e.g., Sigma-Aldrich, Cayman Chemical). However, as a laboratory chemical, it should be treated with Universal Precautions .

  • Primary Disposal Method: High-temperature incineration for solids; aqueous waste streams must be assessed for solvent content before sewer disposal (if permitted) or containerized as "Non-Hazardous Chemical Waste."

  • Critical Constraint: Do not dispose of in municipal trash. Despite low toxicity, the intense pigmentation can cause alarmist reactions if visible in general waste streams ("perceived hazard").

Chemical Identification & Stability Profile

Understanding the physicochemical properties is essential for selecting the correct waste stream. Anthocyanins are pH-sensitive; their color in the waste container will shift based on the pH of other commingled wastes.

ParameterTechnical DetailOperational Implication
Chemical Name Peonidin 3-O-

-glucopyranoside chloride
Standard nomenclature for labeling.
CAS Number 6906-39-4Use for waste manifest profiling.
Molecular Formula

Chloride counter-ion presence.[1]
Solubility Soluble in water, methanol, ethanol, DMSO.Dictates liquid waste segregation (Aqueous vs. Organic).
pH Sensitivity Red (Acidic)

Purple (Neutral)

Blue/Green (Basic).
Expert Tip: Use color change to visually validate neutralization or identify accidental mixing with bases.
Stability Light and heat sensitive.Keep waste containers closed and away from direct heat to prevent degradation before disposal.

Waste Disposal Protocol

Solid Waste (Pure Powder)

Protocol:

  • Containment: Place the original vial or secondary container into a sealable bag or amber wide-mouth jar.

  • Labeling: Label as "Non-Hazardous Chemical Waste - Solid."

  • Destruction: The preferred method is Incineration via a licensed chemical waste contractor.

    • Why? While not toxic, it is a combustible organic solid. Landfilling laboratory chemicals is generally discouraged to prevent future leaching or "lab pack" complications.

Liquid Waste Streams

The disposal path depends entirely on the solvent used to dissolve the Peonidin standard.

  • Scenario A: Solubilized in Organic Solvent (Methanol/DMSO)

    • Action: Dispose of in the Flammable/Organic Solvent Waste container.

    • Prohibition: Do NOT pour down the drain. The hazard here is the solvent, not the anthocyanin.

  • Scenario B: Solubilized in Aqueous Buffer (Water/PBS)

    • Action: If your facility permits drain disposal of non-hazardous salts:

      • Dilute with excess water (20:1 ratio) to minimize color staining.

      • Flush with copious water.[2]

    • Best Practice: If your facility has a "Zero Discharge" policy (common in pharma/biotech), collect in the Aqueous Waste (Non-Hazardous) container.

Waste Stream Decision Tree

The following logic flow ensures compliance with RCRA and local EHS regulations.

WasteDisposalStartWaste Generation:Peonidin 3-O-glucoside ClFormPhysical Form?Start->FormSolidSolid / PowderForm->SolidLiquidLiquid SolutionForm->LiquidDisposalAContainer: Solid Chemical Waste(Incineration)Solid->DisposalASegregateSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic (MeOH, DMSO)SolventCheck->OrganicAqueousAqueous (Water, PBS)SolventCheck->AqueousDisposalBContainer: Flammable Solvents(Fuel Blending)Organic->DisposalBBased on Solvent HazardCheckLocalCheck Local Drain PolicyAqueous->CheckLocalDrainSanitary Sewer(Dilute & Flush)CheckLocal->DrainAllowedContainerCContainer: Aqueous Waste(Non-Hazardous)CheckLocal->ContainerCRestricted

Figure 1: Decision logic for segregating Peonidin 3-O-glucoside waste streams based on physical form and solvent carrier.

Spill Management & Cleanup

Although low toxicity, spills of Peonidin 3-O-glucoside chloride are highly visible due to the deep red/purple pigmentation. Prompt cleanup prevents "perceived hazard" panic among non-technical staff (e.g., janitorial).

Decontamination Workflow
  • PPE: Standard Nitrile gloves, Lab coat, Safety glasses.

  • Dry Spill: Sweep up carefully to avoid dust generation. Place in a bag.

  • Wet Spill: Absorb with paper towels or inert absorbent (vermiculite).

  • Surface Cleaning: Wipe the surface with 10% Ethanol or water.

    • Scientific Insight: If the red stain persists, a mild alkaline solution (1% Sodium Bicarbonate) will turn the pigment blue/green and often increases solubility, making it easier to wipe away from porous surfaces.

SpillCleanupSpillSpill DetectedAssessAssess Form(Powder vs Liquid)Spill->AssessPowderActionMinimize Dust:Damp Wipe or ScoopAssess->PowderActionLiquidActionAbsorb:Pads/VermiculiteAssess->LiquidActionCleanSurface Decon:Water or 10% EtOHPowderAction->CleanLiquidAction->CleanVerifyVisual Check:No Pigment ResidueClean->VerifyWasteDispose asChemical WasteVerify->Waste

Figure 2: Operational workflow for spill remediation, prioritizing dust control and surface decontamination.

Regulatory Framework (US & EU Context)

US EPA (RCRA)[5]
  • Classification: Not listed as a P-list (acutely hazardous) or U-list (toxic) waste [1].

  • Characteristic Waste: Does not typically exhibit Ignitability, Corrosivity, Reactivity, or Toxicity (TCLP) in its pure form.

  • Generator Status: Even if non-hazardous, "Conditional Exempt Small Quantity Generators" (CESQG) should still log this mass to demonstrate "cradle-to-grave" tracking.

European Waste Catalogue (EWC)
  • Code: Generally falls under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08) [2].

  • WGK (Water Hazard Class): Often classified as WGK 1 (Slightly hazardous to water) or not classified, depending on the specific salt formulation. Do not discharge large quantities into surface water.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • European Commission. Guidance on classification of waste according to EWC-Stat categories. Eurostat. Available at: [Link]

  • PubChem. Peonidin 3-glucoside chloride (Compound Summary). National Library of Medicine. Available at: [Link]

Personal protective equipment for handling Peonidin 3-O-beta-glucopyranoside chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Peonidin 3-O-beta-glucopyranoside chloride (CAS: 6906-39-4) is a high-purity anthocyanin standard. While often classified as non-hazardous under GHS criteria by some regulatory bodies, it must be treated as a Chemical Irritant (H315, H319, H335) due to its chloride salt form and bioactivity.

Critical Operational Insight: The primary risk in handling this compound is not acute toxicity to the operator, but degradation of the standard (financial/experimental loss) and particulate irritation . As a chloride salt, it is hygroscopic and prone to static charge. Your PPE strategy must protect you from irritation and the compound from moisture and enzymatic contamination (skin oils).

Parameter Specification
Primary Hazard Respiratory/Eye Irritant (Dust); Light/Moisture Sensitive (Compound)
Storage -20°C, Desiccated, Dark (Amber vial)
Solubility Soluble in MeOH, DMSO, Acidified Water; Sparingly soluble in pure water
Signal Word WARNING (Treat as Irritant)

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific phase of your workflow.

Protective Layer Weighing & Solid Handling Solubilization & Liquid Handling Rationale
Respiratory N95 / P2 Respirator (Required)Surgical Mask (Optional)Fine powders aerosolize easily during static transfer. Inhalation causes mucosal irritation.
Hand Protection Double-gloving (Nitrile) Single Nitrile Gloves (4 mil)Outer layer is removed after weighing to prevent spreading dust. Latex is avoided to prevent sample contamination.
Eye Protection Chemical Goggles (Sealed)Safety Glasses w/ Side ShieldsPowders can drift around standard glasses. Solutions pose splash risks.
Body Protection Lab Coat (Cotton/Poly blend)Lab CoatStandard protection. Ensure cuffs are tucked into gloves during weighing.
Engineering Control Chemical Fume Hood Benchtop (if capped)The hood prevents dust inhalation and protects the hygroscopic solid from ambient humidity.

Operational Protocol: The "Zero-Loss" Handling Method

Phase 1: Preparation & Retrieval
  • Equilibrate: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing hydrolysis and degradation.

  • Static Discharge: Use an anti-static gun on the vial and spatula if available.

Phase 2: Weighing (The Critical Step)
  • Location: Chemical Fume Hood (Sash at operational height).

  • Technique:

    • Don N95 mask and double gloves.

    • Open vial gently.

    • Transfer solid using a clean stainless steel or PTFE-coated spatula.

    • Do not return excess powder to the stock vial. This introduces cross-contamination.

    • Recap immediately. Wrap the cap with Parafilm to ensure a moisture seal.

Phase 3: Solubilization
  • Solvent Choice: Dissolve in acidic methanol (0.1% HCl in MeOH) or DMSO for stock solutions.

    • Note: Pure water can cause the chloride salt to dissociate and the anthocyanin to form a pseudobase (colorless) or chalcone (yellow/degraded) at neutral pH. Keep pH < 3 for stability.

  • Vortexing: Cap tightly before vortexing. If using DMSO, be aware of its skin-penetrating properties—Peonidin dissolved in DMSO will penetrate gloves faster than in water.

Visualization: Handling & Decision Logic

Figure 1: Safe Handling Workflow

This diagram outlines the linear process for handling the solid standard to minimize degradation and exposure.

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate in Desiccator (30 mins) Start->Equilibrate PPE Don PPE: N95 + Double Nitrile Equilibrate->PPE Weigh Weigh in Fume Hood (Anti-static) PPE->Weigh Dissolve Dissolve (Acidic Solvent) pH < 3 Weigh->Dissolve Store Aliquot & Store (-80°C, Dark) Dissolve->Store

Caption: Linear workflow ensuring thermal equilibration and pH control to preserve sample integrity.

Figure 2: Spill Response Decision Tree

Immediate actions to take in the event of a spill, differentiated by physical state.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solution ActionSolid 1. Cover with wet paper towel (Prevent dust) 2. Wipe up 3. Clean with 70% EtOH Solid->ActionSolid ActionLiquid 1. Absorb with inert pads 2. Treat as solvent waste 3. Wash surface with soap/water Liquid->ActionLiquid

Caption: Differential response protocol. Note: Wetting powder spills prevents aerosolization.

Disposal & Waste Management

Do not dispose of this compound down the drain. While anthocyanins are natural pigments, the concentrated chloride salt and the solvents used (Methanol/DMSO) classify it as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

  • Liquid Waste:

    • If dissolved in Methanol/Ethanol : Dispose in Halogenated Organic Solvents (due to the chloride ion) or Non-Halogenated (if chloride concentration is negligible, check local EHS rules).

    • If dissolved in DMSO : Dispose in a dedicated DMSO/Toxic waste stream, as DMSO can facilitate the entry of other contaminants through waste container polymers.

  • Container: Triple rinse the empty vial with methanol; dispose of the rinsate in liquid waste, and the glass vial in Glass/Sharps waste.

Emergency Procedures

  • Eye Contact: Immediately flush with water for 15 minutes.[1][2] The chloride salt is acidic and can cause stinging. Lift eyelids to ensure irrigation.

  • Skin Contact: Wash with soap and water.[3][1][2][4] If dissolved in DMSO, wash prolonged (15+ mins) as absorption is rapid.

  • Inhalation: Move to fresh air. If coughing persists (particulate irritation), seek medical attention.

References

  • Carl Roth. (2024).[5] Safety Data Sheet: Peonidin 3-glucoside chloride. Retrieved from

  • Cayman Chemical. (2022).[6] Product Information & Safety Data: Peonidin (chloride).[6][7][5][8][2][4] Retrieved from

  • PubChem. (n.d.). Peonidin 3-O-glucoside chloride Compound Summary. National Library of Medicine. Retrieved from

  • Extrasynthese. (n.d.). Material Safety Data Sheet: Peonidin-3-O-glucoside chloride. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.